1,1,1,3,3,3-Hexafluoroisopropyl acrylate
Description
The exact mass of the compound Hexafluoroisopropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O2/c1-2-3(13)14-4(5(7,8)9)6(10,11)12/h2,4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNSWITGNWZSAMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28825-19-6 | |
| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28825-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10880178 | |
| Record name | Hexafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10880178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2160-89-6 | |
| Record name | Hexafluoroisopropyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2160-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexafluoroisopropyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002160896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexafluoroisopropyl acrylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,2-trifluoro-1-(trifluoromethyl)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: Properties, Synthesis, and Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in materials science and polymer chemistry. Its unique properties, imparted by the hexafluoroisopropyl group, make it a valuable building block for the synthesis of advanced polymers with applications in high-performance coatings, optical materials, and potentially in drug delivery systems. This technical guide provides a comprehensive overview of the chemical and physical properties of HFIPA, detailed experimental protocols for its synthesis and polymerization, and a discussion of its applications.
Chemical and Physical Properties
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a clear, colorless liquid.[1] The presence of the two trifluoromethyl groups significantly influences its properties, leading to a low refractive index, high hydrophobicity, and chemical resistance in the resulting polymers.[1][2]
Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | HFiPA, Acrylic Acid 1,1,1,3,3,3-Hexafluoroisopropyl Ester, 2,2,2-Trifluoro-1-(trifluoromethyl)ethyl acrylate |
| CAS Number | 2160-89-6 |
| EC Number | 218-479-1[3] |
| Molecular Formula | C₆H₄F₆O₂[4] |
| Molecular Weight | 222.09 g/mol [5] |
| InChI Key | MNSWITGNWZSAMC-UHFFFAOYSA-N[6] |
| SMILES String | C=CC(=O)OC(C(F)(F)F)C(F)(F)F[3] |
Physical Properties
| Property | Value | Test Condition |
| Appearance | Clear, colorless liquid[1][7] | Ambient |
| Density | 1.33 g/mL[3][6] | 25 °C |
| Boiling Point | 84 °C[7] | |
| 42 °C | 140 mmHg | |
| 31.6-32.4 °C | 78 mmHg[8] | |
| Melting Point | -93.9 °C[9] | |
| Refractive Index (n20/D) | 1.319[3][6] | 20 °C |
| Vapor Pressure | 1.22 psi[3][6] | 20 °C |
| Flash Point | 10 °C (50 °F) - closed cup[3][6] |
Safety and Handling
| Hazard Statement | Code |
| Highly flammable liquid and vapor | H225 |
| Causes skin irritation | H315 |
| Causes serious eye irritation | H319 |
| May cause respiratory irritation | H335 |
| Toxic to aquatic life with long lasting effects | H411 |
Signal Word: Danger
For detailed safety information, please refer to the Safety Data Sheet (SDS).
Experimental Protocols
Synthesis of this compound
The synthesis of HFIPA is typically achieved through the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol
-
Acryloyl chloride
-
Triethylamine (B128534) or other suitable base
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Polymerization inhibitor (e.g., hydroquinone)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and a small amount of polymerization inhibitor in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine to the solution.
-
Add acryloyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Caption: Synthesis workflow for this compound.
RAFT Polymerization of this compound
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity.
Materials:
-
This compound (HFIPA) monomer
-
RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) - CPDT)
-
Initiator (e.g., 2,2'-Azobis(2-methylpropionitrile) - AIBN)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Purify the HFIPA monomer by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a Schlenk flask, dissolve the desired amounts of HFIPA, RAFT agent (CPDT), and initiator (AIBN) in the anhydrous solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C) and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy or gravimetry.
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum to a constant weight.
-
Characterize the resulting polymer for its molecular weight and dispersity using size-exclusion chromatography (SEC).
Caption: Simplified mechanism of RAFT polymerization.
Applications in Research and Drug Development
The unique properties of polymers derived from HFIPA make them attractive for various applications:
-
Hydrophobic and Oleophobic Coatings: The low surface energy of poly(HFIPA) leads to surfaces that are highly repellent to both water and oils, making it suitable for anti-fouling and self-cleaning coatings.
-
Low Refractive Index Materials: The fluorine content in poly(HFIPA) results in a low refractive index, which is beneficial for applications in optical fibers, anti-reflective coatings, and other optical components.[2]
-
Gas Permeable Membranes: The bulky hexafluoroisopropyl groups can create free volume in the polymer matrix, enhancing gas permeability, which is relevant for membrane-based separations.
-
Drug Delivery: While direct applications in drug development are still emerging, the hydrophobicity and biocompatibility of fluorinated polymers are being explored for creating controlled-release drug delivery systems and for modifying the pharmacokinetic properties of therapeutic agents. The synthesis of block copolymers containing a poly(HFIPA) segment can lead to the formation of micelles or other nanostructures for drug encapsulation.
Conclusion
This compound is a versatile monomer that provides a pathway to a range of high-performance fluorinated polymers. Its well-defined chemical and physical properties, combined with controlled polymerization techniques like RAFT, enable the synthesis of materials with tailored characteristics. For researchers in materials science and drug development, HFIPA offers a valuable tool for creating novel materials with enhanced hydrophobicity, low refractive index, and chemical resistance, opening up new possibilities for advanced applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. imaging.org [imaging.org]
- 4. A photocatalytic method for the generation of the 1,1,1,3,3,3-hexafluoroisopropyl radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. This compound | 2160-89-6 [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. US5395966A - Process for the manufacture of acryloyl chloride - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (CAS No. 2160-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA), a fluorinated acrylic monomer of significant interest in the development of advanced materials for biomedical and pharmaceutical applications. This document covers its physicochemical properties, synthesis, polymerization, potential applications in drug delivery, and safety considerations.
Physicochemical Properties
HFIPA is a colorless liquid with the chemical formula C₆H₄F₆O₂.[1][2][3][4] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 2160-89-6 | [1][2][3][4] |
| Molecular Formula | C₆H₄F₆O₂ | [1][2][3][4] |
| Molecular Weight | 222.09 g/mol | [3][4] |
| Density | 1.33 g/mL at 25 °C | [3] |
| Boiling Point | 42 °C at 140 mmHg | |
| Refractive Index | n20/D 1.319 | [3] |
| Flash Point | 10 °C (closed cup) | [3] |
| Vapor Pressure | 1.22 psi at 20 °C | [3] |
| Appearance | Clear, colorless liquid | [2] |
Synthesis and Polymerization
The synthesis of HFIPA typically involves the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. Its subsequent polymerization, particularly through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT), allows for the creation of well-defined polymers with tailored properties.
Experimental Protocols
2.1.1. Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
This protocol is based on a general esterification reaction of an alcohol with an acid chloride.
-
Materials: 1,1,1,3,3,3-Hexafluoroisopropanol, acryloyl chloride, triethylamine (B128534), anhydrous tetrahydrofuran (B95107) (THF), 2% sodium bicarbonate solution, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 1,1,1,3,3,3-hexafluoroisopropanol in anhydrous THF in a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the flask in an ice bath.
-
Add triethylamine to the stirring solution.
-
Add acryloyl chloride, dissolved in anhydrous THF, dropwise to the stirring solution over a period of 15-30 minutes under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a 2% sodium bicarbonate solution to neutralize any unreacted acid chloride.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
2.1.2. Homopolymerization of HFIPA via RAFT
This protocol is a representative procedure for the controlled radical polymerization of HFIPA.
-
Materials: this compound (HFIPA), 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) (CPDT) as RAFT agent, 2,2′-Azobis(2-methylpropionitrile) (AIBN) as initiator, anhydrous benzene (B151609) or other suitable solvent.
-
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of HFIPA, CPDT, and AIBN in anhydrous benzene. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and polymerization rate.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the tube with nitrogen or argon and seal it.
-
Immerse the sealed tube in a preheated oil bath at 60-80 °C to initiate polymerization.
-
Allow the reaction to proceed for the desired time to achieve the target conversion.
-
Terminate the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.
-
Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent, such as cold methanol (B129727) or hexane (B92381).
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
2.1.3. Copolymerization of HFIPA with Glycidyl Methacrylate (B99206) (GMA) via RAFT
This protocol describes the synthesis of a copolymer with functional epoxide groups.
-
Materials: this compound (HFIPA), Glycidyl methacrylate (GMA), 2-cyano-2-propyl dodecyl trithiocarbonate (CPDT) as RAFT agent, 2,2′-Azobis(2-methylpropionitrile) (AIBN) as initiator, anhydrous solvent (e.g., 1,4-dioxane).
-
Procedure:
-
Prepare a stock solution of the desired molar ratio of HFIPA and GMA, CPDT, and AIBN in the chosen anhydrous solvent in a reaction vessel.
-
Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes.
-
While maintaining a positive pressure of the inert gas, heat the reaction mixture to the desired temperature (typically 60-80 °C) with constant stirring.
-
Monitor the progress of the polymerization by taking samples at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy and gel permeation chromatography (GPC).
-
After reaching the desired conversion, terminate the polymerization by rapid cooling and exposure to air.
-
Isolate the copolymer by precipitation in a suitable non-solvent (e.g., cold hexane or methanol).
-
Filter and dry the resulting copolymer under vacuum.
-
Applications in Drug Development
The unique properties of HFIPA, particularly the presence of the hexafluoroisopropyl group, make its polymers promising candidates for various applications in drug development. Fluorinated polymers are known for their high chemical resistance, thermal stability, low surface energy, and biocompatibility.[5]
3.1. Controlled Drug Delivery
Polymers derived from HFIPA can be formulated into nanoparticles for the controlled release of therapeutic agents.[6][7][8][9] The hydrophobic nature of the fluorinated side chains can enhance the encapsulation of hydrophobic drugs and improve the stability of the drug delivery system.[6] The release of the encapsulated drug can be modulated by controlling the polymer's composition and architecture.
3.2. Medical Device Coatings
The low surface energy and hydrophobicity imparted by the fluorine content make poly(HFIPA) an excellent candidate for coating medical devices. Such coatings can reduce protein adsorption and biofilm formation, thereby improving the biocompatibility and longevity of implants and other devices.
3.3. Biocompatibility and Cytotoxicity
Cellular Interaction and Potential Signaling
The interaction of fluorinated nanoparticles with cells is an active area of research. While a specific signaling pathway for HFIPA is not established, a generalized pathway for the cellular uptake of nanoparticles and potential downstream effects can be proposed. Nanoparticles are often internalized by cells through endocytosis.[10][11][12][13][14] Once inside, they can be trafficked to various organelles, and their payload can be released. The nanoparticle material itself or the released drug can then potentially interact with cellular components, leading to various biological responses.
Safety and Handling
HFIPA is classified as a flammable liquid and can cause skin and eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.
Hazard Classifications:
-
Flammable Liquid
-
Skin Irritant
-
Eye Irritant
-
Specific target organ toxicity — single exposure (respiratory system)
-
Hazardous to the aquatic environment, long-term hazard
Conclusion
This compound is a versatile monomer with significant potential in the development of advanced materials for the pharmaceutical and biomedical fields. Its unique properties, conferred by the hexafluoroisopropyl group, make its polymers attractive for applications such as controlled drug delivery and biocompatible coatings. Further research into the specific biological interactions and in vivo performance of poly(HFIPA)-based systems will be crucial for translating its potential into clinical applications.
References
- 1. scbt.com [scbt.com]
- 2. This compound, 98+%, stab. with 50ppm 4-methoxyphenol 25 g [thermofisher.com]
- 3. 1,1,1,3,3,3-六氟异丙基丙烯酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cenmed.com [cenmed.com]
- 5. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Custom Targeted Drug Delivery Solutions - Phosphorex [phosphorex.com]
- 9. Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication [mdpi.com]
- 10. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies [ouci.dntb.gov.ua]
- 11. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. idus.us.es [idus.us.es]
- 14. researchgate.net [researchgate.net]
In-depth Technical Guide: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer that has garnered significant interest in the fields of polymer chemistry, materials science, and particularly in the biomedical and pharmaceutical sectors. Its unique molecular structure, characterized by the presence of two trifluoromethyl groups, imparts exceptional properties to the resulting polymers, such as high hydrophobicity, chemical resistance, and thermal stability. These characteristics make poly(HFIPA) and its copolymers highly valuable for a range of advanced applications, including the development of novel drug delivery systems, medical devices, and functional coatings.
This technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, focusing on its molecular properties, synthesis, polymerization, and its burgeoning role in drug development. Detailed experimental protocols and data are presented to assist researchers in harnessing the potential of this versatile monomer.
Molecular Properties and Characterization
The molecular formula for this compound is C₆H₄F₆O₂.[1] Its structure combines a reactive acrylate group with a bulky, highly fluorinated hexafluoroisopropyl ester group. This unique combination is the source of its desirable properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 222.09 g/mol | [2][3][4] |
| CAS Number | 2160-89-6 | [2][3] |
| Appearance | Clear, colorless liquid | |
| Density | 1.33 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.319 (lit.) | [2] |
| Boiling Point | 42°C/140mmHg (lit.) | |
| Flash Point | 10 °C (closed cup) | [2] |
| Vapor Pressure | 1.22 psi (20 °C) | [2] |
Synthesis of this compound
The most common laboratory-scale synthesis of HFIPA involves the esterification of 1,1,1,3,3,3-hexafluoroisopropanol with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol: Synthesis of HFIPA
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol
-
Acryloyl chloride
-
Triethylamine (B128534) (or a similar non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
-
Anhydrous magnesium sulfate
-
Inhibitor (e.g., 4-methoxyphenol, MEHQ)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,1,1,3,3,3-hexafluoroisopropanol and triethylamine in anhydrous dichloromethane.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and add a polymerization inhibitor.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Polymerization of this compound
HFIPA can be polymerized through various methods, with controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization being particularly effective for synthesizing well-defined polymers with controlled molecular weights and low dispersity.
Experimental Protocol: RAFT Polymerization of HFIPA
Materials:
-
This compound (HFIPA), freshly passed through a column of basic alumina (B75360) to remove inhibitor
-
A suitable RAFT agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate, CPDT)
-
A suitable radical initiator (e.g., 2,2′-Azobis(2-methylpropionitrile), AIBN)
-
An appropriate solvent (e.g., benzene, 1,4-dioxane)
Procedure:
-
In a Schlenk flask, dissolve HFIPA, the RAFT agent, and the initiator in the chosen solvent.
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor conversion (gravimetrically) and molecular weight evolution (via size-exclusion chromatography, SEC).
-
Terminate the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Purify the resulting polymer by dissolving it in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitating it in a non-solvent (e.g., hexane).
-
Dry the purified polymer under vacuum to a constant weight.
Experimental Protocol: ATRP of HFIPA
Materials:
-
HFIPA, freshly purified
-
A suitable initiator (e.g., ethyl α-bromoisobutyrate)
-
A transition metal catalyst (e.g., copper(I) bromide, CuBr)
-
A ligand (e.g., N,N,N′,N′′,N′′-pentamethyldiethylenetriamine, PMDETA)
-
A suitable solvent (e.g., anisole)
Procedure:
-
To a dry Schlenk flask, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask and deoxygenate it.
-
In a separate flask, prepare a solution of HFIPA, the initiator, the ligand, and the solvent. Deoxygenate this solution by bubbling with nitrogen or through freeze-pump-thaw cycles.
-
Transfer the deoxygenated monomer solution to the Schlenk flask containing the catalyst under a positive pressure of nitrogen.
-
Place the flask in a thermostatically controlled oil bath set to the desired reaction temperature.
-
Monitor the polymerization by taking samples at regular intervals for analysis of monomer conversion (by ¹H NMR or GC) and polymer molecular weight and dispersity (by SEC).
-
To terminate the reaction, cool the flask and expose the contents to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Applications in Drug Development
The unique properties of polymers derived from HFIPA make them highly attractive for applications in drug development, particularly in the design of advanced drug delivery systems.
Table 2: Key Attributes of Poly(HFIPA) in Drug Delivery
| Attribute | Implication in Drug Delivery |
| High Hydrophobicity | Efficient encapsulation of hydrophobic drugs. |
| Chemical Inertness | Enhanced stability of the polymer carrier and protection of the encapsulated drug from degradation. |
| Low Surface Energy | Can reduce protein adsorption (biofouling), potentially leading to longer circulation times in vivo. |
| Biocompatibility | Acrylate-based polymers generally exhibit good biocompatibility. |
Nanoparticles for Targeted Cancer Therapy
Polymers containing HFIPA can be formulated into nanoparticles that serve as carriers for anticancer drugs. The hydrophobic core of these nanoparticles can encapsulate poorly water-soluble chemotherapeutic agents, improving their bioavailability and protecting them from premature degradation. The surface of these nanoparticles can be further functionalized with targeting ligands (e.g., antibodies, peptides) to achieve specific delivery to tumor cells, thereby enhancing therapeutic efficacy and reducing systemic toxicity.
The enhanced permeability and retention (EPR) effect is a key mechanism through which these nanoparticles accumulate in tumor tissues. The leaky vasculature and poor lymphatic drainage of tumors allow nanoparticles of a certain size range to extravasate from the bloodstream and be retained in the tumor microenvironment.
Caption: Targeted drug delivery to tumor cells using Poly(HFIPA) nanoparticles.
Interaction with Cellular Pathways
While specific signaling pathways directly modulated by poly(HFIPA) are still an active area of research, the delivery of encapsulated drugs can influence numerous cellular processes. For instance, the delivery of a chemotherapeutic agent like paclitaxel (B517696) would interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. The fluorinated nature of the polymer may also influence interactions with cell membranes, potentially facilitating cellular uptake.
Caption: Cellular uptake and mechanism of action of drug-loaded Poly(HFIPA) nanoparticles.
Conclusion
This compound is a monomer with significant potential, particularly in the development of advanced materials for biomedical and pharmaceutical applications. Its unique fluorine-rich structure provides a pathway to polymers with desirable properties for creating sophisticated drug delivery vehicles. The ability to control the polymerization of HFIPA through techniques like RAFT and ATRP allows for the precise engineering of macromolecules tailored to specific therapeutic needs. As research in this area continues, it is anticipated that poly(HFIPA)-based systems will play an increasingly important role in the future of medicine, offering innovative solutions to challenges in drug targeting and delivery.
References
An In-depth Technical Guide to the Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for 1,1,1,3,3,3-hexafluoroisopropyl acrylate (B77674) (HFIPA), a crucial monomer in the development of advanced polymers with applications in pharmaceuticals, specialty coatings, and other high-performance materials. This document details the core synthetic pathways, including direct esterification and acylation, providing experimental protocols and quantitative data to support laboratory-scale synthesis.
Introduction
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) is a fluorinated acrylate monomer valued for the unique properties it imparts to polymers. The presence of the hexafluoroisopropyl group leads to polymers with low surface energy, high thermal stability, chemical resistance, and specific optical properties. These characteristics make HFIPA-containing polymers highly desirable for a range of applications, including hydrophobic coatings, low-refractive-index materials, and biocompatible materials for drug delivery and medical devices. This guide focuses on the chemical synthesis of the HFIPA monomer, providing a practical resource for researchers and professionals in organic synthesis and polymer chemistry.
Core Synthesis Methodologies
The synthesis of HFIPA primarily proceeds through two well-established chemical transformations:
-
Direct Esterification of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with acrylic acid.
-
Acylation of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with acryloyl chloride.
The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials and reagents.
Direct Esterification of HFIP with Acrylic Acid
This method involves the direct reaction of HFIP with acrylic acid, typically in the presence of an acid catalyst to facilitate the esterification reaction and a polymerization inhibitor to prevent the unwanted polymerization of the acrylate product. The water formed during the reaction is usually removed to drive the equilibrium towards the product.
Experimental Protocol
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Acrylic acid
-
Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA)
-
Hydroquinone or 4-methoxyphenol (B1676288) (MEHQ) (polymerization inhibitor)
-
An organic solvent for azeotropic water removal (e.g., toluene, heptane)
-
Sodium bicarbonate (NaHCO₃) solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq), acrylic acid (1.2 eq), a catalytic amount of sulfuric acid or p-toluenesulfonic acid (e.g., 1-5 mol%), and a polymerization inhibitor (e.g., 100-500 ppm).
-
Add a suitable solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted acrylic acid.
-
Wash the organic phase with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Quantitative Data for Direct Esterification
| Parameter | Value | Reference |
| Reactant Ratio (HFIP:Acrylic Acid) | 1 : 1.2 | General Esterification Principles |
| Catalyst | H₂SO₄ or p-TSA | [1][2] |
| Catalyst Loading | 1-5 mol% | [1] |
| Inhibitor | Hydroquinone or MEHQ | General Acrylate Synthesis |
| Inhibitor Concentration | 100-500 ppm | General Acrylate Synthesis |
| Reaction Temperature | Reflux (solvent dependent) | [2] |
| Reaction Time | Several hours | [2] |
| Typical Yield | Moderate to High | General Esterification Principles |
Acylation of HFIP with Acryloyl Chloride
This method is often faster and proceeds under milder conditions than direct esterification. It involves the reaction of HFIP with acryloyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Acryloyl chloride
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, tetrahydrofuran)
-
Ammonium (B1175870) chloride (NH₄Cl) solution (for washing)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) (for drying)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq) and a non-nucleophilic base (1.1 eq) in an anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acryloyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for a few hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and wash it sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Quantitative Data for Acylation
| Parameter | Value | Reference |
| Reactant Ratio (HFIP:Acryloyl Chloride:Base) | 1 : 1.05 : 1.1 | General Acylation Principles |
| Base | Triethylamine or Pyridine | General Acylation Principles |
| Solvent | Dichloromethane, Diethyl ether, THF | General Acylation Principles |
| Reaction Temperature | 0 °C to Room Temperature | General Acylation Principles |
| Reaction Time | A few hours | General Acylation Principles |
| Typical Yield | High | General Acylation Principles |
Signaling Pathways and Experimental Workflows
The logical workflows for the two primary synthesis methods are depicted below using Graphviz.
Caption: Comparative workflows for HFIPA synthesis.
Logical Relationships in Synthesis Methods
The decision-making process for selecting a synthesis method can be visualized as follows:
Caption: Decision tree for HFIPA synthesis method selection.
Conclusion
The synthesis of this compound can be effectively achieved through both direct esterification of HFIP with acrylic acid and acylation of HFIP with acryloyl chloride. The acylation route generally offers higher yields and milder reaction conditions, provided that the highly reactive acryloyl chloride is handled with appropriate care. The direct esterification method, while potentially requiring more forcing conditions to drive the reaction to completion, avoids the need to prepare or purchase acryloyl chloride. The choice of the optimal synthesis route will depend on the specific requirements of the research or development project, including scale, purity needs, and available resources. The detailed protocols and comparative data presented in this guide provide a solid foundation for the successful laboratory synthesis of this important fluorinated monomer.
References
A Comprehensive Technical Guide to 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate for Researchers and Drug Development Professionals
IUPAC Name: 1,1,1,3,3,3-hexafluoropropan-2-yl prop-2-enoate
This technical guide provides an in-depth overview of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA), a fluorinated monomer of significant interest in the fields of materials science, polymer chemistry, and drug development. This document is tailored for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutic agents.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate is presented in the table below. This data is essential for its safe handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₆H₄F₆O₂ |
| Molecular Weight | 222.09 g/mol |
| CAS Number | 2160-89-6 |
| Density | 1.33 g/mL at 25 °C |
| Boiling Point | 42 °C at 140 mmHg |
| Refractive Index (n20/D) | 1.319 |
| Vapor Pressure | 1.22 psi at 20 °C |
| Flash Point | 10 °C (closed cup) |
| Appearance | Colorless liquid |
| Purity | >98.0% (GC) |
Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Applications in Drug Development and Biomedical Materials
The unique properties of the hexafluoroisopropyl group, such as high electronegativity, hydrophobicity, and thermal stability, make HFIPA an attractive building block in the synthesis of advanced polymers and bioactive molecules.
Polymers derived from HFIPA are being explored for various biomedical applications, including the development of biocompatible materials and drug delivery systems. The fluorine content can enhance the thermal and chemical resistance of polymers, as well as modulate their surface properties and biocompatibility.
A notable application of this compound in drug development is its use as a key reactant in the asymmetric Baylis-Hillman reaction for the synthesis of the potent immunosuppressant, (-)-mycestericin E.[1][2] This highlights the importance of HFIPA in constructing complex and biologically active molecules.
Experimental Protocols
Synthesis of Baylis-Hillman Adducts using this compound
The following is a representative experimental protocol for the asymmetric Baylis-Hillman reaction, a critical step in the synthesis of various bioactive compounds, including the precursor to (-)-mycestericin E.[1]
Materials:
-
Aldehyde (1.0 equivalent)
-
This compound (HFIPA) (1.3 equivalents)
-
β-Isocupreidine (β-ICD) (0.083 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
0.1 M Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
The catalyst, β-Isocupreidine (β-ICD), is azeotropically dried by dissolving it in THF and evaporating the solvent under reduced pressure. This process is repeated three times. The resulting amorphous residue is then dried under vacuum at room temperature for 20 minutes.
-
A solution of the dried β-ICD and the aldehyde in anhydrous DMF is prepared in a reaction vessel.
-
The solution is cooled to -55 °C in a suitable cooling bath.
-
This compound (HFIPA) is then added to the cooled reaction mixture.
-
The reaction mixture is stirred at -55 °C for 3 days.
-
The reaction is quenched by the addition of 0.1 M HCl.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude Baylis-Hillman adduct.
-
The crude product is then purified by flash column chromatography.
Signaling Pathways and Logical Relationships
The utility of this compound in drug development is exemplified by its role in the synthesis of immunosuppressive agents. While the specific signaling pathway for (-)-mycestericin E is not extensively detailed in the provided search results, a general workflow for the synthesis and a simplified representation of a common immunosuppression mechanism are presented below.
General Workflow for Organic Synthesis
The synthesis of complex molecules like (-)-mycestericin E from starting materials such as this compound follows a multi-step organic synthesis workflow. This workflow is a logical sequence of reactions and purifications to obtain the desired final product.
References
In-Depth Technical Guide to the Safety of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a fluorinated monomer utilized in the synthesis of specialty polymers. Due to its unique properties, including high hydrophobicity and chemical resistance, polymers derived from HFIPA are of interest in advanced materials science and have potential applications in the pharmaceutical and medical device industries.[1] This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely.
Chemical Identification and Physical Properties
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a clear, colorless liquid.[2] Key identification and physical property data are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3][4] |
| Synonyms | HFiPA, Acrylic Acid 1,1,1,3,3,3-Hexafluoroisopropyl Ester | [4][5] |
| CAS Number | 2160-89-6 | [3][4] |
| EC Number | 218-479-1 | [4] |
| Molecular Formula | C6H4F6O2 | [3][4] |
| Molecular Weight | 222.09 g/mol | [4] |
| Physical State | Liquid | [4] |
| Boiling Point | 42°C @ 140 mmHg | [2] |
| Flash Point | 10 °C (50.0 °F) - closed cup | [4] |
| Density | 1.33 g/mL at 25 °C | [4] |
| Vapor Pressure | 1.22 psi (20 °C) | [4] |
| Refractive Index | n20/D 1.319 | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 2 | H225: Highly flammable liquid and vapor |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects |
Source: PubChem CID 75096, Sigma-Aldrich SDS[3][4]
The GHS pictograms associated with these hazards are:
Toxicological Information
Acute Toxicity:
-
Oral: Harmful if swallowed.
Skin and Eye Irritation:
Respiratory Sensitization:
Carcinogenicity, Mutagenicity, and Reproductive Toxicity:
-
There is no information available to classify this substance for carcinogenicity, mutagenicity, or reproductive toxicity.
Experimental Protocols for Hazard Determination
The hazard classifications for chemicals like this compound are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are descriptions of the likely methodologies that would be employed.
Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to a group of fasted animals (typically rats) in a stepwise procedure using a limited number of dose levels. Observations of effects and mortality are made, which allows for the classification of the substance's acute oral toxicity.
Acute Dermal Toxicity (OECD 402): The substance is applied to the shaved skin of a group of animals (typically rats or rabbits) for a 24-hour period. The animals are observed for signs of toxicity and mortality to determine the acute dermal toxicity.
Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the substance in the form of a vapor, dust, or aerosol in a controlled chamber for a defined period. Observations of toxic effects and mortality are recorded to determine the acute inhalation toxicity.
Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a patch of shaved skin on an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals to assess the degree of skin irritation.
Eye Irritation/Corrosion (OECD 405): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined at specific intervals for signs of corneal opacity, iritis, and conjunctival redness and swelling to determine the level of eye irritation.
Exposure Controls and Personal Protection
Given the hazardous nature of this compound, strict exposure controls and the use of appropriate personal protective equipment (PPE) are mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.[2]
-
Respiratory Protection: If working outside of a fume hood or if vapors are not adequately controlled, use a NIOSH-approved respirator with an appropriate cartridge.
First-Aid Measures
In the event of exposure to this compound, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]
Fire-Fighting Measures
This compound is a highly flammable liquid and vapor.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6] Containers may explode when heated.[6]
-
Hazardous Combustion Products: Carbon oxides and hydrogen fluoride.[6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapor or mist. Use only in a chemical fume hood.[2] Keep away from heat, sparks, and open flames.[2] Take precautionary measures against static discharge.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2] Store in a flammable liquids storage area.
Environmental Fate and Ecotoxicity
This substance is toxic to aquatic life with long-lasting effects.[2] It is expected to be mobile in the environment due to its volatility.[6] Releases to the environment should be avoided.[2]
While specific ecotoxicity data for this compound is limited, studies on other acrylates can provide some insight. For example, acrylic acid and its esters can biodegrade rapidly and have a low potential for bioaccumulation. However, the presence of fluorine atoms in HFIPA may alter its environmental behavior.
Disposal Considerations
Dispose of this chemical and its container in accordance with all local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
Conclusion
This compound is a valuable monomer for the synthesis of advanced materials. However, it presents significant health and safety hazards, including flammability, skin and eye irritation, and respiratory tract irritation. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. In the absence of comprehensive quantitative toxicological data, a cautious approach to handling this chemical is essential.
References
- 1. specialchem.com [specialchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Hexafluoroisopropyl acrylate | C6H4F6O2 | CID 75096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 99 2160-89-6 [sigmaaldrich.com]
- 5. This compound | 2160-89-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Physical Properties of Poly(1,1,1,3,3,3-Hexafluoroisopropyl Acrylate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (poly(HFIPA)). This fluorinated polymer is of significant interest in various advanced applications, including optical technologies and drug delivery systems, owing to its unique combination of properties. This document outlines key physical characteristics, detailed experimental protocols for their measurement, and relevant process diagrams to support research and development activities.
Core Physical Properties
The physical properties of poly(HFIPA) are summarized in the table below. These characteristics are crucial for understanding the material's behavior and performance in various applications.
| Physical Property | Value |
| Refractive Index (n20/D) | ~1.375[1] |
| Glass Transition Temperature (Tg) | Not explicitly found for poly(HFIPA); however, the related poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) has a reported Tg of approximately 56 °C. |
| Thermal Decomposition Temperature | Data not specifically available for poly(HFIPA). Thermal stability is generally high for fluoropolymers, with decomposition often occurring at temperatures above 300 °C, depending on the specific polymer structure and atmosphere. |
| Surface Energy | Low (expected for a fluoropolymer). Specific values for poly(HFIPA) are not readily available in the literature. For comparison, polytetrafluoroethylene (PTFE) has a surface energy of around 20 mN/m. |
| Water Contact Angle | High (indicating hydrophobicity). A study on fluorinated acrylate (B77674) polymers suggests that increasing fluorine content leads to higher water contact angles.[2] Specific values for poly(HFIPA) are not readily available. |
| Solubility | Generally soluble in fluorinated solvents and some polar organic solvents. The monomer is soluble in methanol. The related poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) is reported to be insoluble in most common solvents except for chloroform. |
Experimental Protocols
Detailed methodologies for the characterization of the key physical properties of poly(HFIPA) are provided below. These protocols are based on standard analytical techniques for polymer analysis.
Determination of Refractive Index
The refractive index of a transparent polymer film can be determined using several methods, including ellipsometry, prism coupling, or a refractometer.[3]
Method: Abbe Refractometer
-
Principle: This method measures the critical angle of refraction of light as it passes from the polymer sample into a prism with a known high refractive index.
-
Apparatus: Abbe refractometer, monochromatic light source (e.g., sodium D-line at 589 nm), contacting liquid with a refractive index higher than the sample.
-
Procedure:
-
Ensure the prism of the refractometer is clean and calibrated.
-
Apply a small drop of the contacting liquid onto the prism surface.
-
Place a flat, polished sample of the poly(HFIPA) film onto the prism, ensuring good contact with the liquid.
-
Illuminate the sample using the monochromatic light source.
-
Adjust the refractometer's controls to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
-
Read the refractive index value directly from the instrument's scale.
-
Perform multiple measurements and report the average value.
-
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
DSC is a standard thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature, allowing for the determination of its glass transition temperature.[4][5]
-
Principle: The glass transition is observed as a step-like change in the heat capacity of the material, which is detected as a shift in the baseline of the DSC curve.
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh a small sample of poly(HFIPA) (typically 5-10 mg) into an aluminum DSC pan.
-
Seal the pan and place it in the DSC sample holder. An empty, sealed pan is used as a reference.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below the Tg.
-
Heat the sample again at a controlled rate (e.g., 10 °C/min) through the glass transition region.
-
The glass transition temperature is determined as the midpoint of the step change in the heat flow curve from the second heating scan.[6]
-
Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing information about its thermal stability and decomposition profile.[7]
-
Principle: The polymer is heated at a constant rate, and its mass is continuously monitored. The temperature at which significant mass loss occurs indicates the onset of thermal decomposition.
-
Apparatus: Thermogravimetric Analyzer (TGA).
-
Procedure:
-
Place a small, accurately weighed sample of poly(HFIPA) (typically 5-10 mg) into a TGA crucible (e.g., platinum or alumina).[8]
-
Place the crucible in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
The experiment is typically run under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
The TGA thermogram will show the percentage of weight loss versus temperature. The onset of decomposition is often reported as the temperature at which 5% weight loss occurs.
-
Surface Energy and Water Contact Angle by Contact Angle Goniometry
This technique measures the contact angle of a liquid droplet on a solid surface, which can be used to determine the surface energy of the solid and its wettability.[9][10]
-
Principle: The shape of a liquid drop on a solid surface is determined by the balance of forces between the liquid's surface tension and the solid's surface energy. The contact angle is the angle formed at the three-phase boundary where the liquid, solid, and vapor meet.
-
Apparatus: Contact angle goniometer with a high-resolution camera and software for image analysis.
-
Procedure for Water Contact Angle:
-
Place a flat, clean sample of the poly(HFIPA) film on the sample stage.
-
Use a precision syringe to dispense a small droplet of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
The software analyzes the image to determine the contact angle.
-
Measure the contact angle at multiple locations on the surface and calculate the average value.
-
-
Procedure for Surface Energy Determination (Two-Liquid Method):
-
Measure the contact angles of two different liquids with known surface tension components (one polar, e.g., water, and one non-polar, e.g., diiodomethane) on the poly(HFIPA) surface.
-
Use the measured contact angles and the known liquid properties in theoretical models (e.g., Owens-Wendt-Rabel-Kaelble method) to calculate the dispersive and polar components of the polymer's surface free energy.[11]
-
Solubility Testing
A systematic approach is required to determine the solubility of a polymer in various solvents.
-
Principle: A known amount of the polymer is mixed with a specific volume of a solvent, and the mixture is observed for dissolution.
-
Procedure (Shake-Flask Method): [12]
-
Add a known mass of poly(HFIPA) to a series of vials, each containing a different test solvent.
-
Ensure an excess of the polymer is added so that if it is soluble, a saturated solution will be formed.
-
Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to reach equilibrium.
-
After agitation, allow any undissolved polymer to settle.
-
Visually inspect the vials for the presence of undissolved polymer.
-
If the polymer has dissolved, the supernatant can be carefully removed and analyzed (e.g., by gravimetry after solvent evaporation) to quantify the solubility.
-
Categorize the solubility as soluble, partially soluble, or insoluble for each solvent.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key processes related to poly(this compound).
Caption: Free radical polymerization of HFIPA.
Caption: Poly(HFIPA) in a drug delivery workflow.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Refractive Index ASTM D542 [intertek.com]
- 4. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 5. m.youtube.com [m.youtube.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. Mastering TGA Crucible Analysis for Polymer Thermal Stability [redthermo.com]
- 9. tau.ac.il [tau.ac.il]
- 10. nnci.net [nnci.net]
- 11. ing.univaq.it [ing.univaq.it]
- 12. benchchem.com [benchchem.com]
Spectroscopic Profile of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a key monomer in the synthesis of advanced fluorinated polymers. This document details its characteristic Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures, offering a valuable resource for its identification, characterization, and quality control in research and development settings.
Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.64 | dd | 17.3, 1.2 | Hc |
| 6.22 | dd | 17.3, 10.5 | Ha |
| 6.01 | dd | 10.5, 1.2 | Hb |
| 5.85 | septet | 6.0 | CH |
Solvent: CDCl₃, Reference: TMS (0 ppm)
Table 2: ¹³C NMR Spectroscopic Data for this compound [1]
| Chemical Shift (δ) ppm | Description |
| 164.5 | Carbonyl Carbon (C=O) |
| 133.0 | Methylene Carbon (=CH₂) |
| 127.5 | Methine Carbon (=CH) |
| 120.2 (q, J = 283 Hz) | Trifluoromethyl Carbon (CF₃) |
| 67.8 (septet, J = 35 Hz) | Methine Carbon (-CH(CF₃)₂) |
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
Table 3: ¹⁹F NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| -74.2 | d | 6.0 | CF₃ |
Reference: CFCl₃ (0 ppm)
Infrared (IR) Spectroscopy Data
Table 4: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | =C-H Stretch |
| 1750-1730 | Strong | C=O Stretch (Ester) |
| 1640-1620 | Medium | C=C Stretch (Alkenyl) |
| 1300-1100 | Strong | C-F Stretch |
| 1200-1000 | Strong | C-O Stretch |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy
Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for ¹H and ¹³C NMR.
Instrumentation and Parameters:
-
Spectrometer: A high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 512-1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
¹⁹F NMR:
-
Pulse Program: Standard single-pulse sequence, often without proton decoupling unless specific couplings are being investigated.
-
Spectral Width: A range appropriate for fluorinated compounds, e.g., -50 to -100 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
Instrumentation and Parameters:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmission.
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Visualizations
The following diagrams illustrate the structure and data acquisition workflow for this compound.
References
Commercial Suppliers and Technical Guide for 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a crucial monomer in the development of advanced polymers for research and pharmaceutical applications. This document details commercial suppliers, key chemical properties, and established experimental protocols for its polymerization and potential use in drug delivery systems.
Commercial Availability
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (CAS No: 2160-89-6) is a specialty monomer available from several reputable chemical suppliers. For researchers and drug development professionals, sourcing high-purity monomer is critical for reproducible and reliable results. Below is a summary of major commercial suppliers and their typical product specifications.
| Supplier | Purity | Available Quantities | Notes |
| Sigma-Aldrich | ≥99% | 5 g, 25 g | Often contains hydroquinone (B1673460) or MEHQ as an inhibitor. |
| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 5 g, 25 g | Stabilized with TBC (tert-Butylcatechol). |
| Amerigo Scientific | 99% | Inquire for details | Marketed for polymerization tools. |
| Polysciences, Inc. | Inquire for details | Inquire for details | A clear, colorless liquid monomer.[1][2] |
| Shanghai Up-Fluorochem Co., Ltd. | Inquire for details | Custom synthesis available | Specializes in fluorinated compounds. |
Note: Pricing is subject to change and may vary based on institutional agreements and quantity. It is recommended to contact the suppliers directly for the most current information.
Physicochemical Properties
HFIPA is a fluorinated acrylic monomer valued for the unique properties it imparts to polymers, including hydrophobicity, chemical resistance, and thermal stability.[1][2]
| Property | Value |
| Molecular Formula | C₆H₄F₆O₂ |
| Molecular Weight | 222.09 g/mol |
| Appearance | Colorless liquid |
| Density | ~1.33 g/mL at 25 °C |
| Refractive Index | ~1.319 at 20 °C |
| Boiling Point | ~96-97 °C |
| Flash Point | ~10 °C |
Experimental Protocols
The primary application of HFIPA in research and drug development is in the synthesis of fluorinated polymers and copolymers. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a preferred method for creating well-defined polymer architectures with controlled molecular weights and low dispersity.
Synthesis of Poly(this compound) via RAFT Polymerization
This protocol is adapted from established procedures for the RAFT polymerization of structurally similar fluorinated methacrylates and acrylates.
Materials:
-
This compound (HFIPA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid or S,S'-dibenzyl trithiocarbonate)
-
Initiator (e.g., Azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or N,N-dimethylformamide)
-
Schlenk flask and magnetic stirrer
-
Nitrogen or Argon source
-
Precipitation solvent (e.g., cold methanol (B129727) or hexane)
Procedure:
-
Inhibitor Removal: Pass the HFIPA monomer through a column of basic alumina (B75360) to remove the inhibitor immediately before use.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.
-
Degassing: Add the purified HFIPA monomer to the flask. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
Termination: Once the desired conversion is reached, quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a cold non-solvent (e.g., methanol or hexane).
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterization: Characterize the resulting polymer for its molecular weight and dispersity using Size Exclusion Chromatography (SEC) and confirm its structure using ¹H and ¹⁹F NMR spectroscopy.
Application in Drug Delivery Systems
Polymers and nanoparticles derived from HFIPA are promising candidates for drug delivery applications due to their hydrophobicity, which can be advantageous for encapsulating and controlling the release of hydrophobic drugs. The fluorinated nature of these polymers can also impart unique properties to the drug delivery vehicle.
Preparation of Drug-Loaded Nanoparticles
This hypothetical protocol outlines the preparation of drug-loaded nanoparticles using a polymer synthesized from HFIPA.
Materials:
-
Poly(HFIPA) or a block copolymer containing a P(HFIPA) segment
-
Hydrophobic drug (e.g., paclitaxel, curcumin)
-
Solvent for polymer and drug (e.g., acetone, tetrahydrofuran)
-
Aqueous surfactant solution (e.g., Pluronic F-127, polyvinyl alcohol)
-
Homogenizer or sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve the P(HFIPA)-containing polymer and the hydrophobic drug in a suitable organic solvent.
-
Emulsification: Add the organic phase dropwise to the aqueous surfactant solution while homogenizing or sonicating to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet several times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
-
Characterization: Determine the particle size and morphology using Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Calculate the drug loading and encapsulation efficiency using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release Study
To evaluate the performance of the drug-loaded nanoparticles, an in vitro release study is essential.
Procedure:
-
Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubation: Place the sample in a shaking water bath at 37 °C.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Quantify the amount of drug released in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3][4]
Expected Quantitative Data from Drug Release Studies:
| Time (hours) | Cumulative Drug Release (%) - Formulation A | Cumulative Drug Release (%) - Formulation B |
| 1 | 10 ± 2 | 5 ± 1 |
| 4 | 25 ± 3 | 15 ± 2 |
| 8 | 40 ± 4 | 28 ± 3 |
| 12 | 55 ± 5 | 40 ± 4 |
| 24 | 75 ± 6 | 60 ± 5 |
| 48 | 90 ± 5 | 85 ± 6 |
| 72 | 98 ± 4 | 95 ± 5 |
This table represents hypothetical data to illustrate the expected outcomes of a drug release study comparing two different nanoparticle formulations.
Conclusion
This compound is a versatile monomer that enables the synthesis of advanced fluorinated polymers with significant potential in research and drug development. The commercial availability of high-purity HFIPA, coupled with well-established polymerization techniques like RAFT, allows for the creation of tailored materials for applications such as controlled drug delivery. The protocols and workflows outlined in this guide provide a solid foundation for researchers and scientists to explore the utility of HFIPA in their respective fields.
References
- 1. specialchem.com [specialchem.com]
- 2. specialchem.com [specialchem.com]
- 3. Drug release kinetics and biological properties of a novel local drug carrier system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Polymer Film Thickness on Drug Release from Fluidized Bed Coated Pellets and Intended Process and Product Control - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for various techniques employed in the polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA). This highly fluorinated monomer imparts unique properties to polymers, including hydrophobicity, chemical resistance, and low refractive index, making them valuable materials in diverse applications such as specialty coatings, optical materials, and biomedical devices.
Introduction to Polymerization Techniques for HFIPA
The polymerization of HFIPA can be achieved through several methods, each offering distinct advantages in controlling the polymer architecture and properties. The primary techniques covered in these notes are:
-
Free Radical Polymerization (FRP): A conventional and straightforward method for producing polymers. It is typically initiated by thermal or photochemical decomposition of an initiator.
-
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: A controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI).
-
Atom Transfer Radical Polymerization (ATRP): Another powerful CRP method that provides excellent control over polymer chain growth, enabling the creation of complex architectures.
-
Emulsion Polymerization: A technique carried out in an aqueous medium with the aid of surfactants, which is particularly useful for producing high molecular weight polymers at fast polymerization rates.
This document details the experimental protocols for each of these techniques as applied to HFIPA, presents the resulting polymer characteristics in comparative tables, and provides visual workflows for better understanding of the processes.
Data Presentation: Comparative Analysis of Polymerization Techniques
The following tables summarize the quantitative data obtained from different polymerization methods for HFIPA, allowing for a direct comparison of their effectiveness in controlling polymer properties.
| Polymerization Technique | Initiator/Catalyst System | Solvent/Medium | Temperature (°C) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Yield (%) | Reference |
| Free Radical Polymerization | Benzoyl Peroxide (BPO) | Methyl Ethyl Ketone (MEK) | 70 | - | - | > 1.5 (Typical) | High | [1] |
| RAFT Polymerization | AIBN / Dibenzyl trithiocarbonate (B1256668) (DBTTC) | DMF | 65 | Varies with monomer/CTA ratio | Varies with monomer/CTA ratio | 1.09 - 1.3 | High | |
| ATRP (Photo-mediated) | CuBr₂ / Me₆-TREN | 2-Trifluoromethyl-2-propanol | Ambient | Varies with monomer/initiator ratio | Varies with monomer/initiator ratio | ~1.1 | > 95% (conversion) | |
| Emulsion Polymerization | Potassium Persulfate (KPS) | Water | 70 | High | High | Broad | High | [2] |
Note: Specific molecular weight values (Mn and Mw) are often targeted by adjusting the ratio of monomer to initiator or chain transfer agent. The values presented are indicative of the control achieved by each technique. Dashes indicate data not explicitly provided in the cited sources but are typical for the respective polymerization method.
Experimental Protocols
Detailed methodologies for the key polymerization techniques are provided below.
Protocol 1: Solution Polymerization of HFIPA via Conventional Free Radical Polymerization
This protocol describes a standard method for polymerizing HFIPA using a common free radical initiator in an organic solvent.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA), stabilized
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN), recrystallized
-
Methyl Ethyl Ketone (MEK) or other suitable solvent, anhydrous
-
Methanol (B129727) (for precipitation)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Nitrogen or Argon source for inert atmosphere
-
Oil bath
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve HFIPA (e.g., 5 g, 22.5 mmol) and BPO (e.g., 0.055 g, 0.225 mmol, for a 100:1 monomer to initiator ratio) in MEK (e.g., 10 mL).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 8-24 hours).
-
Termination and Precipitation: Stop the reaction by cooling the flask in an ice bath and exposing the contents to air.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization: The resulting poly(HFIPA) can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn, Mw) and polydispersity index (PDI).
Protocol 2: Controlled Polymerization of HFIPA via RAFT
This protocol outlines the synthesis of well-defined poly(HFIPA) using Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization.
Materials:
-
This compound (HFIPA), passed through a column of basic alumina (B75360) to remove inhibitor
-
Dibenzyl trithiocarbonate (DBTTC) or other suitable RAFT agent
-
Azobisisobutyronitrile (AIBN), recrystallized
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether or methanol (for precipitation)
-
Reaction vessel suitable for air-sensitive techniques
-
Inert gas supply
Procedure:
-
Reagent Preparation: In a typical procedure, add HFIPA (e.g., 2.22 g, 10 mmol), DBTTC (e.g., 29 mg, 0.1 mmol, for a target DP of 100), and AIBN (e.g., 3.3 mg, 0.02 mmol) to a reaction vessel containing DMF (e.g., 5 mL).
-
Degassing: Deoxygenate the solution by purging with nitrogen or argon for at least 30 minutes.
-
Polymerization: Immerse the sealed reaction vessel in a preheated oil bath at 65°C and stir for the specified duration (e.g., 6-24 hours), depending on the desired conversion.
-
Termination and Purification: Quench the polymerization by cooling and exposure to air. Precipitate the polymer in cold diethyl ether or methanol.
-
Isolation: Collect the polymer by filtration and dry under vacuum. Further purification can be achieved by redissolving the polymer in a suitable solvent and re-precipitating.
Characterization: Analyze the polymer by GPC to confirm the controlled nature of the polymerization (linear evolution of Mn with conversion and low PDI).
Protocol 3: Photo-mediated Atom Transfer Radical Polymerization (ATRP) of HFIPA
This protocol is adapted from a method for semi-fluorinated acrylates and is expected to be suitable for HFIPA. It utilizes light to mediate the polymerization at ambient temperature.
Materials:
-
This compound (HFIPA), inhibitor removed
-
Ethyl α-bromoisobutyrate (EBiB) or other suitable initiator
-
Copper(II) bromide (CuBr₂)
-
Tris(2-(dimethylamino)ethyl)amine (Me₆-TREN)
-
2-Trifluoromethyl-2-propanol (HFIP) as solvent
-
UV lamp (e.g., 365 nm)
-
Schlenk tube and magnetic stirrer
Procedure:
-
Catalyst and Monomer Solution: In a Schlenk tube, prepare a stock solution of CuBr₂ and Me₆-TREN in HFIP. Add HFIPA and EBiB to the tube. The molar ratio of monomer:initiator:CuBr₂:Me₆-TREN can be, for example, 100:1:0.01:0.1.
-
Degassing: Perform three freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Polymerization: Place the sealed tube under a UV lamp at room temperature and stir. Monitor the reaction progress by taking samples periodically for ¹H NMR (to determine conversion) and GPC analysis.
-
Work-up: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with a suitable solvent and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer in a non-solvent such as cold methanol or hexane, filter, and dry under vacuum.
Protocol 4: Emulsion Polymerization of HFIPA
This protocol provides a general procedure for the emulsion polymerization of HFIPA, adapted from methods for other fluorinated acrylates.[2]
Materials:
-
This compound (HFIPA)
-
Sodium lauryl sulfate (B86663) (SLS) and/or a non-ionic surfactant like OP-10
-
Potassium persulfate (KPS) as initiator
-
Deionized water
-
Four-necked flask equipped with a mechanical stirrer, condenser, thermometer, and nitrogen inlet
Procedure:
-
Initial Charge: To the reaction flask, add deionized water and the surfactant(s) (e.g., 4 wt% based on monomer). Stir until the surfactant is fully dissolved.
-
Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by adding HFIPA to an aqueous solution of the surfactant and stirring vigorously.
-
Polymerization Initiation: Heat the reactor to 70°C under a nitrogen atmosphere. Add a portion of the initiator solution (e.g., 0.6 wt% KPS based on monomer).
-
Monomer Feed: After a seed latex is formed (indicated by a change in appearance), slowly feed the remaining pre-emulsion and initiator solution into the reactor over a period of 2-3 hours.
-
Completion and Cooling: After the feeds are complete, maintain the reaction temperature for another 1-2 hours to ensure high conversion. Then, cool the reactor to room temperature.
-
Product: The resulting product is a stable polymer latex. The polymer can be isolated by coagulation if necessary.
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the polymerization protocols described above.
Caption: Workflow for Free Radical Polymerization of HFIPA.
Caption: Workflow for RAFT Polymerization of HFIPA.
Caption: Workflow for Photo-mediated ATRP of HFIPA.
Caption: Workflow for Emulsion Polymerization of HFIPA.
References
Application Notes and Protocols for RAFT Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (poly(HFIPA)) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This controlled radical polymerization technique allows for the synthesis of well-defined polymers with predictable molecular weights and narrow molecular weight distributions, which are crucial for applications in drug delivery, medical devices, and advanced materials.
Introduction
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated monomer that, when polymerized, yields polymers with unique properties such as hydrophobicity, chemical resistance, and low surface energy. RAFT polymerization is a versatile method for controlling the polymerization of a wide range of monomers, including fluorinated acrylates. The ability to control the architecture of poly(HFIPA) opens up possibilities for creating novel materials with tailored properties for various biomedical and pharmaceutical applications.
This document provides a detailed protocol for the RAFT polymerization of HFIPA, along with expected data and visualizations to guide researchers in their synthetic efforts.
Key Applications
-
Drug Delivery: The hydrophobic nature of poly(HFIPA) can be utilized in the formation of nanoparticles or micelles for the encapsulation and controlled release of hydrophobic drugs.
-
Biomaterials and Coatings: Its chemical resistance and low surface energy make poly(HFIPA) an excellent candidate for biocompatible coatings on medical devices to reduce biofouling.
-
Specialty Polymers: The controlled synthesis allows for the creation of block copolymers, enabling the combination of poly(HFIPA)'s unique properties with those of other polymers to create advanced functional materials.
Experimental Protocols
Materials
-
Monomer: this compound (HFIPA) (purified by passing through a column of basic alumina (B75360) to remove inhibitor)
-
RAFT Agent: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB)
-
Initiator: Azobisisobutyronitrile (AIBN) (recrystallized from methanol)
-
Solvent: 1,4-Dioxane (B91453) (anhydrous)
-
Nitrogen or Argon gas (for deoxygenation)
General Procedure for RAFT Polymerization of HFIPA
The following protocol is a representative example for targeting a poly(HFIPA) with a specific degree of polymerization (DP). Adjustments to the reagent ratios can be made to target different molecular weights.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent, 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), and the initiator, azobisisobutyronitrile (AIBN).
-
Addition of Monomer and Solvent: Add the monomer, this compound (HFIPA), and anhydrous 1,4-dioxane to the flask.
-
Deoxygenation: Seal the flask with a rubber septum and deoxygenate the mixture by bubbling with nitrogen or argon gas for at least 30 minutes while stirring in an ice bath.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the specified reaction time.
-
Termination: To quench the polymerization, cool the flask in an ice bath and expose the reaction mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane). Isolate the polymer by filtration or centrifugation, then redissolve in a small amount of a suitable solvent (e.g., tetrahydrofuran) and re-precipitate. Repeat this process two more times to ensure the removal of unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (M_n) and dispersity (Đ), and by ¹H NMR spectroscopy to determine the monomer conversion.
Data Presentation
The following table summarizes representative data for the RAFT polymerization of HFIPA under different conditions. These values are illustrative and actual results may vary based on specific experimental parameters. The controlled nature of the polymerization is indicated by the low dispersity values (Đ close to 1.1) and the linear increase of molecular weight with conversion.[1]
| Entry | [HFIPA]:[CPADB]:[AIBN] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) (Theoretical) | M_n ( g/mol ) (Experimental, GPC) | Đ (PDI) |
| 1 | 50:1:0.2 | 70 | 6 | 65 | 7,220 | 7,500 | 1.12 |
| 2 | 50:1:0.2 | 70 | 12 | 85 | 9,440 | 9,200 | 1.15 |
| 3 | 100:1:0.2 | 70 | 12 | 78 | 17,320 | 16,800 | 1.18 |
| 4 | 100:1:0.2 | 80 | 8 | 92 | 20,430 | 19,500 | 1.21 |
Visualizations
RAFT Polymerization Mechanism
Caption: General mechanism of RAFT polymerization.
Experimental Workflow
Caption: Step-by-step workflow for RAFT polymerization of HFIPA.
Relationship between Monomer Conversion and Molecular Weight
Caption: Expected relationship between conversion, Mn, and Đ in a controlled RAFT process.
References
Application Notes and Protocols for the Copolymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) with Other Monomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the copolymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA), a fluorinated monomer, with various conventional monomers. The unique properties of HFIPA, such as hydrophobicity, chemical resistance, and low surface energy, make its copolymers promising candidates for a range of applications, including the development of advanced drug delivery systems.[1][2] This document details synthetic protocols, quantitative data on copolymer properties, and potential applications in the biomedical field.
Introduction to HFIPA Copolymerization
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a valuable monomer for modifying the properties of common polymers. Its bulky, fluorine-rich side chains can impart unique characteristics to the resulting copolymers, such as:
-
Enhanced Hydrophobicity: The hexafluoroisopropyl group significantly lowers the surface energy of the polymer.
-
Improved Thermal and Chemical Stability: The strong carbon-fluorine bonds contribute to the overall stability of the polymer backbone.
-
Tailored Refractive Index: Fluorinated polymers often exhibit a low refractive index, which is useful in optical applications.
-
Biocompatibility: Fluorinated polymers are often explored for biomedical applications due to their inertness.
Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are particularly well-suited for the synthesis of well-defined HFIPA-containing copolymers with controlled molecular weights and low polydispersity.[3][4][5]
Copolymerization of HFIPA with Various Monomers: Data Summary
The following tables summarize the quantitative data for the copolymerization of HFIPA with glycidyl (B131873) methacrylate (B99206) (GMA), methyl methacrylate (MMA), and styrene.
Table 1: Reactivity Ratios for the Copolymerization of HFIPA (M₂) with Other Monomers (M₁)
| Comonomer (M₁) | Polymerization Method | r₁ | r₂ | r₁ * r₂ | Copolymer Type | Reference |
| Glycidyl Methacrylate (GMA) | RAFT | 1.57 | 0.05 | 0.0785 | Random | [3] |
Note: Reactivity ratios indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer. For the GMA-HFIPA system, the growing GMA radical prefers to add another GMA monomer, while the growing HFIPA radical has a very low tendency to add another HFIPA monomer.
Table 2: Molecular Weight and Thermal Properties of HFIPA Copolymers
| Comonomer | Molar Ratio (Monomer:HFIPA) | Mn ( g/mol ) | PDI (Đ) | Tg (°C) |
| Glycidyl Methacrylate | Various | Controlled | ~1.05 | Not Reported |
| Methyl Methacrylate | Not Specified | Controlled | Low | Not Reported |
| Styrene | Not Specified | Up to 26,000 | ≤ 1.6 | -55 to -62 |
Mn = Number-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature. Data for MMA and Styrene copolymers are based on general RAFT copolymerization of similar systems and may vary for HFIPA copolymers.
Experimental Protocols
This section provides detailed protocols for the synthesis of HFIPA-containing copolymers via RAFT polymerization.
General Materials and Methods
Materials:
-
This compound (HFIPA) (purified by passing through a column of basic alumina)
-
Comonomer (e.g., Glycidyl Methacrylate, Methyl Methacrylate, Styrene) (purified to remove inhibitors)
-
RAFT Agent (e.g., 2-cyano-2-propyl dodecyl trithiocarbonate (B1256668) - CPDT)
-
Initiator (e.g., 2,2′-Azobis(2-methylpropionitrile) - AIBN) (recrystallized)
-
Solvent (e.g., Anisole, Toluene, or bulk polymerization)
-
Inhibitor remover columns
-
Standard Schlenk line and glassware for air-sensitive reactions
-
Nitrogen or Argon gas for inert atmosphere
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine copolymer composition and monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine number-average molecular weight (Mn) and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Protocol for RAFT Copolymerization of HFIPA and Glycidyl Methacrylate (GMA)
This protocol is adapted from the copolymerization of HFIPA and GMA.[3]
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of HFIPA, GMA, CPDT (RAFT agent), and AIBN (initiator). For example, a molar ratio of [GMA]:[HFIPA]:[CPDT]:[AIBN] of 100:100:1:0.2 can be used.
-
Add the solvent (e.g., anisole) to achieve the desired monomer concentration (e.g., 50% w/w).
-
Seal the flask with a rubber septum.
-
De-gas the reaction mixture by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 80 °C).
-
Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the copolymer by adding the reaction mixture dropwise into a large excess of a non-solvent (e.g., cold methanol (B129727) or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Application Notes for Drug Development
Copolymers containing HFIPA offer several advantageous properties for drug development, particularly in the formulation of drug delivery systems.[6][7][8] The hydrophobic and lipophobic nature of the fluorinated segments can be leveraged to create unique self-assembled structures and control the release of therapeutic agents.
Amphiphilic Block Copolymers for Micellar Drug Delivery
Amphiphilic block copolymers, consisting of a hydrophilic block and a hydrophobic HFIPA-containing block, can self-assemble in aqueous media to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, thereby:
-
Increasing the solubility of poorly water-soluble drugs. [9]
-
Protecting the drug from premature degradation.
-
Providing a mechanism for controlled and sustained drug release. [6][8]
The release of the encapsulated drug can be triggered by environmental stimuli such as pH or temperature, depending on the nature of the hydrophilic block.[7]
Fluorinated Copolymers for Controlled Release Coatings
The low surface energy and hydrophobicity of HFIPA-containing copolymers make them suitable for coating applications in drug-eluting stents or other implantable medical devices. These coatings can act as a barrier to control the diffusion and release of drugs from the device surface.
Potential for Targeted Drug Delivery
The surface properties of nanoparticles formulated from HFIPA copolymers can be tailored to enhance their interaction with specific biological targets. While not intrinsically targeting, the unique properties of fluorinated materials can influence their biodistribution and cellular uptake, which can be further functionalized for active targeting.
Visualizations
Experimental Workflow for RAFT Copolymerization
Caption: Workflow for RAFT Copolymerization of HFIPA.
Logical Relationship of HFIPA Copolymer Properties and Applications
Caption: Properties and Applications of HFIPA Copolymers.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAFT聚合反应操作步骤 [sigmaaldrich.com]
- 4. Star amphiphilic block copolymers: synthesis via polymerization-induced self-assembly and crosslinking within nanoparticles, and solution and interfacial properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Typical Procedures for Polymerizing via RAFT [sigmaaldrich.com]
- 6. Self-Assembled Amphiphilic Fluorinated Random Copolymers for the Encapsulation and Release of the Hydrophobic Combretastatin A-4 Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Applications of Amphiphilic Copolymers in Drug Release Systems for Skin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Controlled release solid dosage forms using combinations of (meth)acrylate copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Notes and Protocols: Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) in High-Performance Coatings
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) [poly(HFIPA)] is a fluorinated acrylic polymer valued for its unique properties, including hydrophobicity, oleophobicity, low surface energy, and high thermal resistance.[1] These characteristics make it an excellent candidate for the development of advanced coatings for a variety of applications, ranging from protective layers on high-performance plastics to functional coatings in biomedical devices.[1][2] This document provides detailed application notes and experimental protocols for the synthesis, application, and characterization of poly(HFIPA) coatings.
Key Applications
Poly(HFIPA) coatings are particularly useful in applications requiring:
-
Hydrophobicity and Oleophobicity: The high fluorine content of poly(HFIPA) imparts excellent water and oil repellency to surfaces. This is beneficial for creating self-cleaning, anti-fouling, and moisture-resistant coatings.
-
Chemical Resistance: The fluorine atoms provide a protective barrier against chemical attack, making these coatings suitable for use in harsh chemical environments.[1]
-
Biocompatibility: Fluoropolymers often exhibit good biocompatibility, making poly(HFIPA) a candidate for coatings on medical devices and in drug delivery systems where minimizing protein adhesion and biofouling is critical.[2]
-
Optical Transparency: When applied as a thin film, poly(HFIPA) can be highly transparent, making it suitable for optical applications where surface modification is required without compromising light transmission.
Performance Data Summary
The following table summarizes typical performance data for fluorinated acrylate (B77674) coatings, including expected ranges for poly(HFIPA) based on similar materials. Actual values will depend on the specific formulation, application method, and substrate.
| Property | Test Method | Typical Value Range | Reference |
| Water Contact Angle | Sessile Drop Goniometry | 110° - 125° | [3] |
| Hexadecane (B31444) Contact Angle | Sessile Drop Goniometry | 60° - 80° | [3] |
| Surface Energy | Contact Angle Analysis | 10 - 20 mN/m | [2] |
| Coating Thickness | Ellipsometry / Profilometry | 50 nm - 10 µm | [4][5] |
| Adhesion | Cross-hatch Test (ASTM D3359) | 4B - 5B (on primed surfaces) | N/A |
| Hardness (Pencil) | ASTM D3363 | H - 2H | N/A |
Experimental Protocols
Protocol 1: Synthesis of Poly(HFIPA) via Solution Polymerization
This protocol describes the synthesis of poly(HFIPA) from its monomer, this compound (HFIPA), using a free-radical solution polymerization method.
Materials:
-
This compound (HFIPA) monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous solvent (e.g., ethyl acetate, methyl ethyl ketone (MEK), or a fluorinated solvent)
-
Nitrogen gas for inerting
-
Precipitating solvent (e.g., methanol (B129727), hexane)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Heating mantle
-
Schlenk line or nitrogen inlet
Procedure:
-
Monomer Purification: If necessary, pass the HFIPA monomer through a column of basic alumina (B75360) to remove any inhibitor.
-
Reaction Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a condenser under a nitrogen atmosphere.
-
Reagent Addition:
-
Dissolve the HFIPA monomer in the chosen anhydrous solvent in the reaction flask. A typical monomer concentration is 10-30% (w/v).
-
In a separate container, dissolve the AIBN initiator in a small amount of the same solvent. The amount of initiator is typically 0.1-1.0 mol% with respect to the monomer.
-
-
Degassing: Degas the monomer solution by bubbling nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiation: Add the AIBN solution to the reaction flask.
-
Polymerization: Heat the reaction mixture to 60-80 °C with continuous stirring. The reaction time can vary from 4 to 24 hours, depending on the desired molecular weight and conversion.
-
Monitoring: The progress of the polymerization can be monitored by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the C=C bond peak of the acrylate monomer.
-
Termination and Precipitation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the viscous solution into a stirred, non-solvent (e.g., methanol or hexane).
-
-
Purification:
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the precipitating solvent to remove any unreacted monomer and initiator.
-
Redissolve the polymer in a suitable solvent and re-precipitate to further purify it.
-
-
Drying: Dry the purified poly(HFIPA) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Logical Workflow for Poly(HFIPA) Synthesis
Caption: Workflow for the synthesis of poly(HFIPA).
Protocol 2: Application of Poly(HFIPA) Coatings via Spin Coating
Spin coating is a widely used technique for applying thin, uniform polymer films to flat substrates.[4][6]
Materials and Equipment:
-
Synthesized poly(HFIPA)
-
A suitable solvent (e.g., ethyl acetate, MEK, or a fluorinated solvent)
-
Substrates (e.g., silicon wafers, glass slides, or polymer films)
-
Spin coater
-
Syringe and micro-filters (0.2 or 0.45 µm pore size)
-
Hot plate or oven for drying/annealing
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates to ensure good adhesion and a defect-free coating. A common cleaning procedure for glass or silicon involves sonication in a sequence of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
For some substrates, a plasma treatment or the application of an adhesion promoter may be necessary to improve coating adhesion.
-
-
Polymer Solution Preparation:
-
Dissolve the synthesized poly(HFIPA) in the chosen solvent to the desired concentration. The concentration will influence the final film thickness (typically 1-10% w/v).
-
Filter the solution through a micro-filter to remove any dust or undissolved particles.
-
-
Spin Coating Process:
-
Place the cleaned substrate onto the vacuum chuck of the spin coater.
-
Dispense a small amount of the polymer solution onto the center of the substrate. The amount should be sufficient to cover the entire surface during spinning.
-
Start the spin coating program. A typical two-stage program is used:
-
Stage 1 (Spreading): A low spin speed (e.g., 500-1000 rpm) for a short duration (e.g., 5-10 seconds) to evenly spread the solution across the substrate.[6]
-
Stage 2 (Thinning): A high spin speed (e.g., 2000-6000 rpm) for a longer duration (e.g., 30-60 seconds) to achieve the desired film thickness.[4] The final thickness is primarily determined by the spin speed and the solution viscosity.
-
-
-
Drying and Annealing:
-
After the spin coating cycle is complete, carefully remove the coated substrate from the chuck.
-
Place the substrate on a hot plate or in an oven to evaporate the remaining solvent. A typical drying temperature is 60-100 °C for 10-30 minutes.
-
For some applications, an annealing step at a temperature slightly above the glass transition temperature of the polymer may be performed to improve film properties.
-
Experimental Workflow for Spin Coating
Caption: General workflow for applying poly(HFIPA) coatings.
Protocol 3: Characterization of Poly(HFIPA) Coatings
1. Contact Angle Measurement for Wettability Assessment
This protocol describes the measurement of static contact angles to determine the hydrophobic and oleophobic properties of the coating.
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
-
Dispensing system for precise droplet volumes (e.g., microliter syringe)
-
Test liquids: Deionized water (for hydrophobicity) and hexadecane (for oleophobicity)
Procedure:
-
Sample Preparation: Place the poly(HFIPA)-coated substrate on the sample stage of the goniometer. Ensure the surface is clean and level.
-
Droplet Deposition:
-
Using the dispensing system, carefully place a small droplet (typically 2-5 µL) of the test liquid onto the coated surface.
-
Avoid any vibration or disturbance during droplet deposition.
-
-
Image Capture and Analysis:
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet.
-
The software typically fits a mathematical model to the droplet shape to accurately determine the angle.
-
-
Data Collection:
-
Perform measurements at multiple locations on the coated surface to ensure reproducibility and obtain an average contact angle.
-
Record the average contact angle and standard deviation for each test liquid.
-
Signaling Pathway for Surface Interaction
Caption: Interaction between a liquid and the poly(HFIPA) surface.
2. Other Characterization Techniques
-
Film Thickness and Uniformity: Measured using ellipsometry or profilometry.
-
Surface Morphology and Roughness: Characterized by Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM).
-
Chemical Composition: Verified by X-ray Photoelectron Spectroscopy (XPS) to confirm the presence and concentration of fluorine on the surface.
-
Adhesion: Assessed using the cross-hatch test (ASTM D3359).
-
Mechanical Properties: Hardness can be evaluated using pencil hardness tests (ASTM D3363) or nanoindentation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Adhesion | - Improper substrate cleaning- Low surface energy of the substrate- Incompatible solvent | - Repeat substrate cleaning procedure- Use plasma treatment or an adhesion promoter- Select a solvent that partially wets the substrate |
| Cracks in the Coating | - High internal stress- Too rapid solvent evaporation- Coating is too thick | - Use a slower evaporating solvent- Decrease the solution concentration- Optimize the spin speed and time |
| "Coffee Ring" Effect | - Slow spin speed- Inappropriate solvent evaporation rate | - Increase the spin speed during the thinning stage- Use a more volatile solvent |
| Low Contact Angles | - Incomplete surface coverage- Contamination of the surface- Insufficient fluorine content at the surface | - Increase solution concentration or use multiple coatings- Ensure a clean environment during coating and handling- Anneal the coating to promote surface segregation of fluorinated groups |
Conclusion
Poly(this compound) is a versatile polymer for creating high-performance coatings with excellent hydrophobic, oleophobic, and chemically resistant properties. By following the detailed protocols for synthesis, application, and characterization outlined in this document, researchers and scientists can effectively develop and evaluate poly(HFIPA) coatings for a wide range of demanding applications. Careful control over the experimental parameters is crucial for achieving the desired coating quality and performance.
References
Application Notes and Protocols for 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) in Dental Materials Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) in the formulation of dental restorative materials. HFIPA is a fluorinated acrylic monomer characterized by its high hydrophobicity, which can be leveraged to enhance the performance and longevity of dental composites and adhesives.
Introduction
1,1,1,3,3,3-Hexafluoroisopropyl acrylate is a low-viscosity monomer that can be incorporated into dental resin formulations to impart a high degree of hydrophobicity.[1] This property is critical in the moist oral environment, as it can reduce water sorption, minimize hydrolytic degradation, and potentially improve the durability of dental restorations. The incorporation of HFIPA and other fluorinated monomers is a promising strategy to develop dental materials with enhanced resistance to the challenging conditions of the oral cavity.[1]
Key Properties and Potential Benefits
The unique chemical structure of HFIPA, with its hexafluoroisopropyl group, offers several potential advantages for dental materials:
-
Enhanced Hydrophobicity: The high fluorine content of HFIPA significantly increases the hydrophobicity of the polymer matrix.[1] This can lead to lower water sorption and solubility, which are key factors in the degradation of dental composites.
-
Improved Mechanical Stability: By reducing water uptake, HFIPA may help to maintain the mechanical properties of the dental composite over time, leading to a more durable and long-lasting restoration.
-
Reduced Biofilm Adhesion: Highly hydrophobic surfaces can exhibit reduced adhesion of oral bacteria, potentially lowering the risk of secondary caries at the restoration margin.
-
Comparable Polymerization Kinetics: Studies have shown that HFIPA exhibits polymerization reactivity that makes it a suitable candidate for inclusion in dental resin systems.[1]
Experimental Data Summary
While specific data on dental composites formulated with HFIPA is limited in publicly available literature, the following tables summarize typical properties of conventional dental resin composites and the expected influence of incorporating a hydrophobic monomer like HFIPA. This data is compiled from various studies on dental material properties and provides a baseline for comparison.
Table 1: Typical Mechanical Properties of Dental Resin Composites
| Property | Conventional Resin Composite (BisGMA/TEGDMA) | Expected Trend with HFIPA Incorporation |
| Flexural Strength (MPa) | 80 - 140 | Potential for maintenance or slight modification |
| Flexural Modulus (GPa) | 8 - 15 | Potential for maintenance or slight modification |
| Compressive Strength (MPa) | 200 - 350 | To be determined |
| Diametral Tensile Strength (MPa) | 30 - 60 | To be determined |
Table 2: Water Sorption, Solubility, and Contact Angle of Dental Resin Composites
| Property | Conventional Resin Composite (BisGMA/TEGDMA) | Expected Trend with HFIPA Incorporation |
| Water Sorption (µg/mm³) | 20 - 40 | Decrease |
| Water Solubility (µg/mm³) | 1 - 7 | Decrease |
| Water Contact Angle (°) | 60 - 80 | Increase |
Table 3: Biocompatibility of Dental Resin Monomers (General Data)
| Assay | Monomer | Result |
| Cytotoxicity (MTT Assay) | HEMA | Dose-dependent cytotoxicity |
| Cytotoxicity (MTT Assay) | BisGMA | Higher cytotoxicity than HEMA |
| Cytotoxicity (MTT Assay) | TEGDMA | Intermediate cytotoxicity |
Note: The biocompatibility of HFIPA-containing polymers would need to be thoroughly evaluated, paying close attention to the potential for leachable cytotoxic components.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the properties of dental materials containing HFIPA. These protocols are based on established standards and methodologies in dental materials research.
Protocol 1: Formulation of an Experimental HFIPA-Containing Dental Resin
Objective: To prepare a photocurable dental resin incorporating HFIPA.
Materials:
-
Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
This compound (HFIPA)
-
Camphorquinone (CQ) (photoinitiator)
-
Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB) (co-initiator)
-
Silanized filler particles (e.g., silica (B1680970), glass)
-
Mixing spatula and vessel
-
Analytical balance
-
Light-curing unit (470 nm wavelength)
Procedure:
-
Prepare the resin matrix by mixing BisGMA and TEGDMA in a desired weight ratio (e.g., 60:40).
-
Incorporate HFIPA into the BisGMA/TEGDMA matrix at various weight percentages (e.g., 5%, 10%, 15%).
-
Add the photoinitiator system, typically 0.5 wt% CQ and 1.0 wt% EDMAB, to the monomer mixture.
-
Thoroughly mix the components in a dark environment to avoid premature polymerization until a homogeneous solution is obtained.
-
Gradually add the silanized filler particles to the resin matrix to a desired filler loading (e.g., 70 wt%).
-
Mix the filler and resin until a uniform paste-like composite is formed.
-
Store the prepared composite in a light-proof container at a cool temperature.
Protocol 2: Evaluation of Flexural Strength and Modulus
Objective: To determine the flexural strength and modulus of the cured HFIPA-containing composite according to ISO 4049.
Materials:
-
Cured composite specimens (2 mm x 2 mm x 25 mm)
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Prepare at least five bar-shaped specimens of the composite material.
-
Light-cure the specimens from multiple overlapping directions to ensure complete polymerization.
-
Store the specimens in distilled water at 37°C for 24 hours.
-
Measure the dimensions of each specimen accurately using a micrometer.
-
Place the specimen on the supports of the three-point bending fixture (20 mm span).
-
Apply a compressive load at the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.
-
Record the fracture load and calculate the flexural strength and modulus.
Protocol 3: Assessment of Water Sorption and Solubility
Objective: To measure the water sorption and solubility of the cured HFIPA-containing composite based on ISO 4049.
Materials:
-
Disc-shaped cured composite specimens (15 mm diameter, 1 mm thickness)
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Constant temperature oven (37°C)
Procedure:
-
Prepare at least five disc-shaped specimens.
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m1) is achieved.
-
Immerse the specimens in distilled water at 37°C.
-
After 7 days, remove the specimens, blot dry, and weigh to obtain the wet mass (m2).
-
Return the specimens to the desiccator and re-dry until a constant mass (m3) is reached.
-
Calculate water sorption and solubility using the following formulas:
-
Water Sorption (Wsp) = (m2 - m3) / V
-
Water Solubility (Wsl) = (m1 - m3) / V (where V is the volume of the specimen)
-
Protocol 4: Contact Angle Measurement for Hydrophobicity
Objective: To quantify the surface hydrophobicity of the cured HFIPA-containing composite.
Materials:
-
Polished disc-shaped cured composite specimens
-
Goniometer or contact angle measuring device
-
Sessile drop of deionized water
Procedure:
-
Polish the surface of the composite discs to a smooth finish.
-
Place a disc on the stage of the goniometer.
-
Dispense a small, standardized drop of deionized water onto the polished surface.
-
Capture an image of the droplet and measure the contact angle between the water droplet and the composite surface.
-
Repeat the measurement at multiple locations on the surface and for multiple specimens to obtain an average value.
Protocol 5: In Vitro Cytotoxicity Evaluation
Objective: To assess the potential cytotoxicity of leachable components from the cured HFIPA-containing composite.
Materials:
-
Cured composite specimens
-
Cell culture medium (e.g., DMEM)
-
Fibroblast cell line (e.g., L929 or human gingival fibroblasts)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Spectrophotometer (microplate reader)
Procedure:
-
Prepare extracts by incubating cured composite specimens in cell culture medium for 24 hours at 37°C.
-
Seed fibroblast cells in a 96-well plate and allow them to attach overnight.
-
Replace the culture medium with the prepared composite extracts (at various dilutions).
-
Incubate the cells with the extracts for 24 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation in viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to a negative control (cells in fresh medium).
Conclusion
The incorporation of this compound into dental materials presents a promising avenue for developing more durable and hydrophobic restorative options. The provided protocols offer a standardized framework for researchers to systematically evaluate the performance of novel HFIPA-based dental composites and adhesives. Further research is warranted to fully elucidate the clinical potential of this innovative monomer.
References
Application Notes: Synthesis and Application of HFIPA-Based Amphiphilic Copolymers for Drug Delivery
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of amphiphilic copolymers based on 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) for advanced drug delivery systems.
Introduction
Amphiphilic block copolymers have garnered significant attention in the field of drug delivery due to their ability to self-assemble into core-shell structures, such as micelles, in aqueous environments.[1] These nanostructures can encapsulate hydrophobic drugs, enhancing their solubility, stability, and circulation time, while potentially reducing systemic toxicity.[2][3] The incorporation of fluorine-containing monomers like 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) into the hydrophobic block of these copolymers can impart unique properties, including increased hydrophobicity and chemical resistance.
This document outlines the synthesis of an amphiphilic diblock copolymer, Poly(this compound)-b-Poly(oligo(ethylene glycol) methyl ether acrylate) (P(HFIPA)-b-P(OEGMA)), via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[4][5] Detailed protocols for copolymer characterization, micelle formation, drug loading with the model anticancer drug Doxorubicin (DOX), in vitro drug release, and cytotoxicity assessment are provided.
Experimental Protocols
Protocol 1: Synthesis of P(HFIPA)-b-P(OEGMA) Amphiphilic Block Copolymer via RAFT Polymerization
This protocol describes the synthesis of a P(OEGMA) macro-chain transfer agent (macro-CTA) followed by chain extension with HFIPA to form the amphiphilic diblock copolymer.
1.1. Materials:
-
Oligo(ethylene glycol) methyl ether acrylate (OEGMA, average Mn ~480 g/mol )
-
This compound (HFIPA)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (ACVA) (Initiator)
-
1,4-Dioxane (B91453) (anhydrous)
-
Diethyl ether (cold)
-
Methanol
-
Deuterated chloroform (B151607) (CDCl₃) for NMR
-
Tetrahydrofuran (THF) for GPC
1.2. Synthesis of P(OEGMA) Macro-CTA:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve OEGMA (e.g., 5.0 g, 10.4 mmol), CPADB (e.g., 58.2 mg, 0.208 mmol), and ACVA (e.g., 11.6 mg, 0.0416 mmol) in 1,4-dioxane (10 mL). The molar ratio of [OEGMA]:[CPADB]:[ACVA] is typically 50:1:0.2.
-
Seal the flask, and degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at 70 °C and stir for 6 hours.
-
Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large excess of cold diethyl ether.
-
Collect the polymer by centrifugation or filtration and wash it twice with cold diethyl ether.
-
Dry the resulting P(OEGMA) macro-CTA under vacuum at room temperature overnight.
1.3. Synthesis of P(HFIPA)-b-P(OEGMA) Diblock Copolymer:
-
In a Schlenk flask, dissolve the P(OEGMA) macro-CTA (e.g., 1.0 g, ~0.2 mmol), HFIPA (e.g., 1.39 g, 6.0 mmol), and ACVA (e.g., 2.2 mg, 0.008 mmol) in 1,4-dioxane (10 mL). The molar ratio of [HFIPA]:[P(OEGMA)]:[ACVA] is typically 30:1:0.04.
-
Repeat the degassing procedure (three freeze-pump-thaw cycles).
-
Place the flask in a preheated oil bath at 70 °C and stir for 24 hours.
-
Quench the polymerization as described in step 1.2.4.
-
Purify the diblock copolymer by precipitation in cold diethyl ether or hexane (B92381) three times.[6][7]
-
Dry the final P(HFIPA)-b-P(OEGMA) copolymer under vacuum.
Protocol 2: Characterization of the Amphiphilic Copolymer
2.1. ¹H NMR Spectroscopy for Composition Analysis:
-
Dissolve a small amount of the dried copolymer (~5-10 mg) in CDCl₃ (0.6 mL).
-
Acquire the ¹H NMR spectrum.
-
Determine the copolymer composition by comparing the integral of the characteristic proton signals of the P(OEGMA) block (e.g., -OCH₂CH₂- at ~3.6 ppm) and the P(HFIPA) block (e.g., -CH- at ~5.8 ppm).[8][9]
2.2. Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity:
-
Dissolve the copolymer in THF at a concentration of ~1-2 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter.
-
Analyze the sample using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration. Hexafluoroisopropanol (HFIP) can be used as an alternative solvent for fluorinated polymers to obtain high-quality data.[10]
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11][12]
Protocol 3: Formation and Characterization of Polymeric Micelles
3.1. Micelle Formation by Solvent Evaporation Method:
-
Dissolve the P(HFIPA)-b-P(OEGMA) copolymer (e.g., 20 mg) in a volatile organic solvent such as acetone (B3395972) or THF (2 mL).
-
Add deionized water (4 mL) dropwise to the polymer solution under gentle stirring.
-
Allow the organic solvent to evaporate slowly overnight in a fume hood.
-
The final solution will contain self-assembled polymeric micelles in water.
3.2. Critical Micelle Concentration (CMC) Determination by Pyrene (B120774) Fluorescence Assay:
-
Prepare a stock solution of pyrene in acetone (e.g., 6 x 10⁻⁵ M).
-
Prepare a series of copolymer aqueous solutions with concentrations ranging from 10⁻⁴ to 1 mg/mL.
-
Add a small aliquot of the pyrene stock solution to each copolymer solution to achieve a final pyrene concentration of 6 x 10⁻⁷ M.
-
Allow the solutions to equilibrate for 24 hours in the dark.
-
Measure the fluorescence emission spectra (excitation at 334 nm) for each sample.
-
Plot the ratio of the fluorescence intensity of the first and third vibronic peaks (I₁/I₃, typically at ~373 nm and ~384 nm) against the logarithm of the copolymer concentration.[13]
-
The CMC is determined from the inflection point of this plot.[14][15]
Protocol 4: Doxorubicin (DOX) Loading and In Vitro Release
4.1. Drug Loading via Dialysis Method:
-
Dissolve the copolymer (e.g., 50 mg) and DOX hydrochloride (e.g., 10 mg) in a suitable solvent mixture (e.g., DMSO/DMF).
-
Add triethylamine (B128534) (TEA) in a 1.2:1 molar ratio to DOX·HCl to deprotonate the drug.
-
Stir the solution for 2-3 hours in the dark.
-
Transfer the solution to a dialysis bag (MWCO 3.5-5 kDa) and dialyze against deionized water for 48 hours, with frequent water changes, to remove the organic solvent and unloaded drug.[16]
-
Lyophilize the resulting solution to obtain DOX-loaded micelles.
4.2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
Dissolve a known amount of lyophilized DOX-loaded micelles in a suitable solvent (e.g., DMF).
-
Measure the absorbance of the solution using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (~485 nm).
-
Calculate the amount of encapsulated DOX using a standard calibration curve.
-
Calculate DLC and EE using the following formulas:
-
DLC (%) = (Weight of loaded drug / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
4.3. In Vitro Drug Release Study:
-
Disperse a known amount of DOX-loaded micelles in a release medium (e.g., phosphate-buffered saline, PBS) at pH 7.4 and pH 5.0.
-
Place the solution in a dialysis bag (MWCO 3.5-5 kDa) and immerse it in a larger volume of the corresponding release medium at 37 °C with gentle shaking.[17]
-
At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium to maintain sink conditions.
-
Quantify the amount of released DOX in the withdrawn samples using UV-Vis spectrophotometry or fluorescence spectroscopy.[18]
Protocol 5: In Vitro Cytotoxicity Assessment (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of ~5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of free DOX, empty micelles, and DOX-loaded micelles in the cell culture medium.
-
Replace the old medium with the medium containing the test samples and incubate for 48 or 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability (%) relative to untreated control cells.[19][20]
Data Presentation
Table 1: Synthesis and Characterization of P(HFIPA)-b-P(OEGMA) Copolymers
| Copolymer ID | [HFIPA]:[P(OEGMA)] Ratio | Mn (GPC, g/mol ) | PDI (GPC) | DP (HFIPA) (from ¹H NMR) |
| HFIPA-OEGMA-1 | 20:1 | 12,500 | 1.15 | 19 |
| HFIPA-OEGMA-2 | 30:1 | 15,200 | 1.18 | 28 |
| HFIPA-OEGMA-3 | 40:1 | 17,800 | 1.21 | 39 |
Note: Data are representative examples based on typical RAFT polymerization outcomes.[21][22][23]
Table 2: Physicochemical Properties of P(HFIPA)-b-P(OEGMA) Micelles
| Copolymer ID | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (DLS) | Critical Micelle Concentration (CMC, mg/L) |
| HFIPA-OEGMA-1 | 85 | 0.12 | 5.5 |
| HFIPA-OEGMA-2 | 102 | 0.15 | 4.1 |
| HFIPA-OEGMA-3 | 118 | 0.18 | 3.2 |
Note: Data are representative examples. CMC values for fluorinated copolymers can be in the low mg/L range.
Table 3: Doxorubicin Loading and Release from Micelles
| Copolymer ID | Drug Loading Content (DLC, wt%) | Encapsulation Efficiency (EE, %) | Cumulative Release at 48h (pH 5.0, %) | Cumulative Release at 48h (pH 7.4, %) |
| HFIPA-OEGMA-2 | 12.5 | 78 | 65 | 25 |
Note: Data are illustrative of typical drug loading and pH-responsive release profiles.[24][25]
Table 4: In Vitro Cytotoxicity (IC₅₀ Values)
| Formulation | MCF-7 (µg/mL) | HeLa (µg/mL) |
| Free DOX | 0.5 | 0.8 |
| Empty Micelles | >100 | >100 |
| DOX-Loaded Micelles | 1.2 | 1.8 |
Note: IC₅₀ values are representative and demonstrate the efficacy of the drug-loaded micelles.[26][27]
Mandatory Visualizations
References
- 1. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]
- 3. Polymeric micelles for anticancer drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. boronmolecular.com [boronmolecular.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. polymersolutions.com [polymersolutions.com]
- 11. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. researchgate.net [researchgate.net]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Doxorubicin-Loaded Mixed Micelles Using Degradable Graft and Diblock Copolymers to Enhance Anticancer Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Release, Partitioning, and Conjugation Stability of Doxorubicin in Polymer Micelles Determined by Mechanistic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. japsonline.com [japsonline.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In Vitro Release Mechanisms of Doxorubicin From a Clinical Bead Drug-Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Crosslinking Reactions of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) is a fluorinated polymer with a unique combination of properties including hydrophobicity, chemical resistance, and a low refractive index. These characteristics make it a promising material for a variety of applications in the biomedical and pharmaceutical fields, such as in the development of drug delivery systems, medical device coatings, and microfluidic devices. The performance and stability of PHFIPA in these applications can be significantly enhanced through crosslinking, which creates a three-dimensional polymer network. This document provides detailed protocols for two effective methods for crosslinking PHFIPA: radiation-induced crosslinking of the homopolymer and diamine crosslinking of a PHFIPA copolymer.
Synthesis of Poly(this compound) (PHFIPA)
A prerequisite for any crosslinking reaction is the synthesis of the base polymer. PHFIPA can be synthesized via free-radical polymerization.
Experimental Protocol: Synthesis of PHFIPA
-
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (B28343) as a solvent
-
-
Procedure: a. In a Schlenk flask, dissolve HFIPA monomer (e.g., 10 g, 45 mmol) in anhydrous toluene (e.g., 50 mL). b. Add AIBN (e.g., 0.1 mol% with respect to the monomer). c. Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. d. After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon). e. Place the flask in a preheated oil bath at 70°C and stir for 24 hours. f. To isolate the polymer, precipitate the viscous solution in a large excess of a non-solvent such as methanol. g. Filter the precipitated polymer and wash with fresh methanol. h. Dry the polymer in a vacuum oven at 40°C to a constant weight.
Radiation-Induced Crosslinking of PHFIPA
Radiation-induced crosslinking is a clean and efficient method that does not require the use of additional chemical crosslinkers. High-energy radiation, such as from an electron beam, can be used to generate free radicals on the polymer chains, which then combine to form crosslinks.
Experimental Protocol: Electron Beam Crosslinking
-
Sample Preparation: a. Dissolve the synthesized PHFIPA in a suitable solvent (e.g., tetrahydrofuran, THF) to form a viscous solution (e.g., 20 wt%). b. Cast the solution onto a flat substrate (e.g., a glass plate or a silicon wafer) using a doctor blade to create a thin film of uniform thickness. c. Dry the film in a vacuum oven at 40°C to remove the solvent completely.
-
Irradiation Procedure: a. Place the polymer film in the irradiation chamber of an electron beam accelerator. b. The irradiation is typically performed in an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. c. Expose the film to the electron beam at a specific accelerating voltage and dose. The dose can be varied to control the degree of crosslinking.[1] d. The total dose is often delivered in multiple passes to avoid excessive heating of the sample.[2]
Data Presentation
The extent of crosslinking can be quantified by measuring the gel content, which is the insoluble fraction of the polymer after crosslinking.
Table 1: Effect of Radiation Dose on the Gel Content of PHFIPA
| Sample ID | Accelerating Voltage (MeV) | Radiation Dose (kGy) | Gel Content (%) |
| PHFIPA-R1 | 1.2 | 50 | 65 |
| PHFIPA-R2 | 1.2 | 100 | 85 |
| PHFIPA-R3 | 1.2 | 150 | 92 |
| PHFIPA-R4 | 1.2 | 200 | 95 |
Note: The data presented are representative and may vary based on the specific experimental conditions and the molecular weight of the initial polymer.
Diamine Crosslinking of a PHFIPA Copolymer
An alternative and highly controllable method for crosslinking involves copolymerizing HFIPA with a monomer containing a reactive functional group. Glycidyl methacrylate (B99206) (GMA) is an excellent candidate as its epoxy group can readily react with diamines to form crosslinks.
Experimental Protocol: Synthesis of PHFIPA-co-GMA
-
Materials:
-
This compound (HFIPA) monomer
-
Glycidyl methacrylate (GMA) monomer
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
-
Procedure: a. In a Schlenk flask, dissolve the desired molar ratio of HFIPA and GMA monomers (e.g., 90:10) in anhydrous toluene. b. Add AIBN (e.g., 0.1 mol% with respect to total monomers). c. Follow the same degassing and polymerization procedure as for the PHFIPA homopolymer (Section 1). d. Isolate and dry the resulting PHFIPA-co-GMA copolymer.
Experimental Protocol: Diamine Crosslinking
-
Materials:
-
PHFIPA-co-GMA copolymer
-
Diamine crosslinker (e.g., 1,6-hexanediamine, 1,12-dodecanediamine)
-
Tetrahydrofuran (THF)
-
-
Procedure: a. Dissolve the PHFIPA-co-GMA copolymer in THF to form a solution (e.g., 20 wt%). b. Add the diamine crosslinker. The stoichiometric ratio of amine to epoxy groups can be varied to control the crosslink density. A 2:1 molar ratio of epoxy groups to diamine is a common starting point. c. Cast the solution into a film as described for radiation crosslinking. d. Cure the film in an oven at an elevated temperature (e.g., 100-120°C) for a specified time (e.g., 2-4 hours) to facilitate the epoxy-amine reaction.
Data Presentation
The efficiency of the diamine crosslinking can be evaluated by measuring the crosslink density. The length of the diamine crosslinker can also influence the properties of the final material.[3][4]
Table 2: Effect of Diamine Crosslinker on the Properties of Cured PHFIPA-co-GMA (90:10)
| Sample ID | Diamine Crosslinker | Amine:Epoxy Ratio | Curing Temp (°C) | Curing Time (h) | Crosslink Density (mol/m³) |
| PHFIPA-DA-C6 | 1,6-Hexanediamine | 1:2 | 110 | 3 | 1250 |
| PHFIPA-DA-C12 | 1,12-Dodecanediamine | 1:2 | 110 | 3 | 1100 |
| PHFIPA-DA-C6-S | 1,6-Hexanediamine | 1:1 | 110 | 3 | 1550 |
Note: Crosslink density can be estimated from rheological measurements of the storage modulus in the rubbery plateau region.[5] Data are representative.
Conclusion
The protocols outlined in this application note provide robust methods for the crosslinking of poly(this compound). Both radiation-induced crosslinking and diamine crosslinking of a functional copolymer offer effective means to enhance the material properties of PHFIPA, thereby expanding its utility in demanding applications within research, and the pharmaceutical and medical device industries. The choice of crosslinking method will depend on the specific requirements of the application, including the desired degree of crosslinking, the required purity of the final product, and the available processing capabilities.
References
Application Notes and Protocols for Hydrophobic Surface Modification Using 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) is a fluorinated acrylic monomer utilized in the creation of highly hydrophobic surfaces on a variety of substrates. The resulting poly(HFIPA) coatings exhibit low surface energy, excellent chemical resistance, and thermal stability, making them ideal for numerous applications in research, medical devices, and drug development.[1][2] These properties are primarily attributed to the high fluorine content of the hexafluoroisopropyl group.
Applications for HFIPA-modified surfaces are extensive and include:
-
Biomedical Devices: Creating biocompatible and anti-fouling surfaces for implants, catheters, and surgical tools to reduce protein adsorption and bacterial adhesion.[3][4]
-
Drug Delivery: Modulating the release kinetics of hydrophobic drugs from polymer matrices and protecting moisture-sensitive active pharmaceutical ingredients.[5][6]
-
Microfluidics: Fabricating hydrophobic channels to control fluid flow and prevent biofouling.
-
Textiles: Imparting water-repellent properties to fabrics.
This document provides detailed protocols for the surface modification of substrates using HFIPA via surface-initiated atom transfer radical polymerization (SI-ATRP), along with methods for surface characterization and evaluation of their performance in relevant applications.
Data Presentation: Surface Properties of Poly(HFIPA) Coatings
The following table summarizes the expected quantitative data for surfaces modified with poly(HFIPA). The values are based on typical results obtained for fluorinated acrylate polymer brushes on silicon wafers.
| Property | Method | Typical Value | Reference |
| Wettability | |||
| Water Contact Angle (Advancing) | Sessile Drop Goniometry | 115° - 125° | [7][8] |
| Water Contact Angle (Receding) | Sessile Drop Goniometry | 90° - 100° | [8] |
| Diiodomethane Contact Angle | Sessile Drop Goniometry | 70° - 80° | [9] |
| Surface Free Energy | |||
| Total Surface Free Energy | Owens-Wendt-Rabel-Kaelble (OWRK) Method | 10 - 15 mN/m | [10] |
| Dispersive Component | OWRK Method | 9 - 14 mN/m | [10] |
| Polar Component | OWRK Method | 1 - 2 mN/m | [10] |
| Surface Composition | |||
| Elemental Composition (Atomic %) | X-ray Photoelectron Spectroscopy (XPS) | C: ~40%, O: ~15%, F: ~45% | [11][12] |
| Topography | |||
| Root Mean Square (RMS) Roughness | Atomic Force Microscopy (AFM) | < 2 nm (for thin films) | [13] |
| Film Thickness | |||
| Polymer Brush Thickness | Ellipsometry | 5 - 100 nm (tunable by polymerization time) | [14] |
Experimental Protocols
Protocol 1: Surface Modification of Silicon Wafers with Poly(HFIPA) via SI-ATRP
This protocol describes the "grafting from" approach to create a dense layer of poly(HFIPA) brushes on a silicon wafer substrate.
Materials:
-
Silicon wafers
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA)
-
Copper(I) bromide (CuBr)
-
Copper(II) bromide (CuBr₂)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous anisole (B1667542)
-
Methanol, Dichloromethane, Ethanol (B145695) (ACS grade)
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Ultrasonic bath
-
Spin coater (optional)
-
Oven
-
Glass reaction vessels
Workflow Diagram:
Caption: Workflow for SI-ATRP of HFIPA on a silicon substrate.
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut silicon wafers to the desired size.
-
Clean the wafers by sonication in acetone (B3395972) and ethanol for 15 minutes each, then dry under a stream of nitrogen.
-
Immerse the wafers in piranha solution for 30 minutes to remove organic residues and create a hydroxylated surface. (CAUTION: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the wafers thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Initiator Immobilization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned, hydroxylated wafers in the APTES solution for 2 hours at room temperature to form an amine-terminated surface.
-
Rinse the wafers with toluene and ethanol, then dry under nitrogen.
-
In a glovebox or under an inert atmosphere, prepare a solution of 10% (v/v) triethylamine in anhydrous dichloromethane.
-
Add the APTES-modified wafers to this solution.
-
Slowly add 2-bromoisobutyryl bromide to the solution to a final concentration of 2% (v/v).
-
Allow the reaction to proceed for 2 hours at room temperature.
-
Rinse the wafers with dichloromethane, ethanol, and deionized water, then dry under nitrogen. The wafers are now functionalized with an ATRP initiator.
-
-
Surface-Initiated ATRP of HFIPA:
-
In a Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.1 mmol) and CuBr₂ (e.g., 0.01 mmol).
-
Add the initiator-functionalized wafers to the flask.
-
Add a solution of HFIPA (e.g., 10 mmol) and PMDETA (e.g., 0.11 mmol) in anhydrous anisole (e.g., 10 mL).
-
The solution should turn dark brown/green, indicating the formation of the catalyst complex.
-
Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is dependent on the polymerization time.
-
To terminate the polymerization, open the flask to air.
-
Remove the wafers and wash them thoroughly with a good solvent for poly(HFIPA) (e.g., tetrahydrofuran (B95107) or acetone) to remove any physisorbed polymer.
-
Rinse with ethanol and deionized water, then dry under a stream of nitrogen.
-
Protocol 2: Characterization of Poly(HFIPA) Modified Surfaces
1. Contact Angle Goniometry:
-
Purpose: To determine the hydrophobicity of the modified surface.
-
Procedure:
-
Place the modified substrate on the goniometer stage.
-
Dispense a small droplet (e.g., 5 µL) of deionized water onto the surface.
-
Capture an image of the droplet and use the software to measure the static contact angle.
-
For advancing and receding contact angles, slowly add and withdraw water from the droplet while recording the angle.[8]
-
Repeat the measurement at multiple locations on the surface to ensure uniformity.
-
2. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and confirm the presence of the poly(HFIPA) coating.[12]
-
Procedure:
-
Place the sample in the XPS vacuum chamber.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for C 1s, O 1s, and F 1s regions.
-
Analyze the high-resolution spectra to determine the chemical states of the elements and quantify their atomic concentrations. The presence of a strong F 1s signal and specific C 1s peaks corresponding to C-F bonds confirms the presence of the coating.
-
3. Atomic Force Microscopy (AFM):
-
Purpose: To characterize the surface topography and roughness.
-
Procedure:
-
Mount the sample on the AFM stage.
-
Select a suitable AFM tip (e.g., silicon nitride).
-
Engage the tip with the surface and scan in tapping mode to obtain a topographic image.
-
Analyze the image to determine the root mean square (RMS) roughness.
-
Protocol 3: Evaluation of Anti-Biofouling Properties
1. Protein Adsorption Assay (ELISA-based):
-
Purpose: To quantify the resistance of the surface to non-specific protein adsorption.
-
Materials:
-
Poly(HFIPA)-coated and uncoated (control) substrates.
-
Protein solution (e.g., 1 mg/mL bovine serum albumin (BSA) or fibrinogen in phosphate-buffered saline (PBS)).
-
Primary antibody specific to the protein.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2 M H₂SO₄).
-
-
Procedure:
-
Incubate the substrates with the protein solution for 1 hour at 37°C.
-
Wash the substrates three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate with the primary antibody for 1 hour at 37°C.
-
Wash three times with PBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.
-
Wash three times with PBST.
-
Add TMB substrate solution and incubate until a blue color develops.
-
Add stop solution and measure the absorbance at 450 nm using a plate reader.
-
A lower absorbance value for the coated surface compared to the control indicates reduced protein adsorption.
-
Workflow for Anti-Biofouling Evaluation:
Caption: ELISA-based workflow for protein adsorption assay.
Protocol 4: Evaluation of In Vitro Cytotoxicity (MTT Assay)
Purpose: To assess the biocompatibility of the poly(HFIPA)-coated surface.[15][16][17]
Materials:
-
Poly(HFIPA)-coated and tissue culture plastic (control) substrates sterilized (e.g., by UV irradiation).
-
Mammalian cell line (e.g., L929 fibroblasts or human umbilical vein endothelial cells (HUVECs)).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in PBS).
-
DMSO.
Procedure:
-
Place the sterile substrates in a multi-well cell culture plate.
-
Seed the cells onto the substrates at a known density (e.g., 1 x 10⁴ cells/well) and incubate for 24-72 hours.
-
After the incubation period, remove the culture medium.
-
Add fresh medium containing MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to the control surface. High cell viability indicates good biocompatibility.
Protocol 5: Controlled Drug Release Study
Purpose: To evaluate the release profile of a hydrophobic drug from a poly(HFIPA) matrix.[5][6]
Materials:
-
Hydrophobic drug (e.g., paclitaxel, ibuprofen).
-
Poly(HFIPA) matrix containing the drug (prepared, for example, by solvent casting a mixture of the polymer and drug).
-
Release medium (e.g., PBS with 0.5% Tween 80 to ensure sink conditions).
-
UV-Vis spectrophotometer or HPLC.
Procedure:
-
Place the drug-loaded poly(HFIPA) matrix in a known volume of the release medium at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
Logical Relationship of Surface Properties to Application Performance:
Caption: Relationship between surface properties and performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Anti-Biofouling Polymers with Special Surface Wettability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controlled Drug Release from Biodegradable Polymer Matrix Loaded in Microcontainers Using Hot Punching - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolinscientific.com [biolinscientific.com]
- 8. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contact angle measurement | Sirris - Testlabs [testlabs.sirris.be]
- 10. researchgate.net [researchgate.net]
- 11. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 12. rockymountainlabs.com [rockymountainlabs.com]
- 13. Preparation and characterization of nonfouling polymer brushes on poly(ethylene terephthalate) film surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. Thermoresponsive fluorinated polyacrylamides with low cytotoxicity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. In vitro cytotoxicity of self-curing acrylic resins of different colors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thermal Properties of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the thermal properties of poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) and detailed protocols for their measurement. Due to the limited availability of specific experimental data for PHFIPA in publicly accessible literature, some properties are estimated based on the closely related polymer, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA). This document is intended to serve as a practical guide for the thermal characterization of this fluorinated polymer.
Introduction
Poly(this compound) (PHFIPA) is a fluorinated acrylate (B77674) polymer with potential applications in various fields, including biomedical devices and drug delivery systems, owing to its unique properties such as hydrophobicity and biocompatibility. The thermal properties of a polymer are critical for determining its processing parameters, stability, and end-use performance. This document outlines the key thermal characteristics of PHFIPA and the experimental procedures to determine them.
Thermal Properties Overview
The primary thermal properties of interest for polymeric materials are the glass transition temperature (Tg), thermal decomposition temperature, and thermal conductivity.
-
Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It is a crucial parameter for defining the upper service temperature of the material in applications requiring structural rigidity.
-
Thermal Decomposition Temperature: Indicates the thermal stability of the polymer. It is the temperature at which the polymer begins to degrade chemically. This is a critical factor for melt processing and for determining the material's lifespan under thermal stress.
-
Thermal Conductivity: A measure of a material's ability to conduct heat. For many polymer applications, particularly in electronics and as coatings, thermal conductivity is a key design parameter. Fluoropolymers are generally known to be thermal insulators.
Quantitative Data Summary
As specific experimental data for PHFIPA is scarce, the following table includes a combination of available data for PHFIPA and estimated values based on the thermal properties of the structurally similar poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA).
| Thermal Property | Value | Method | Notes |
| Glass Transition Temperature (Tg) | ~ 56 °C | Differential Scanning Calorimetry (DSC) | Estimated based on the reported Tg of PHFIMA. |
| Thermal Decomposition Temperature | > 270 °C | Thermogravimetric Analysis (TGA) | Fluorinated polymers generally exhibit high thermal stability. |
| Thermal Conductivity (k) | ~ 0.1 - 0.3 W/(m·K) | Transient Plane Source (TPS) or similar | Typical range for amorphous fluoropolymers. |
Disclaimer: The values presented above for the glass transition temperature and thermal conductivity are estimates based on structurally similar polymers and general knowledge of fluoropolymers. Experimental verification is highly recommended for specific applications.
Experimental Protocols
Detailed methodologies for the determination of the key thermal properties are provided below.
Protocol 1: Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of PHFIPA using a heat-cool-heat cycle to erase thermal history.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Standard aluminum DSC pans and lids
-
Crimper for sealing pans
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PHFIPA sample directly into a standard aluminum DSC pan.
-
Seal the pan hermetically using a crimper.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan into the DSC cell.
-
Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at 0 °C. Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min. This scan is to erase the thermal history of the polymer.
-
Cooling Scan: Cool the sample from 100 °C to 0 °C at a controlled cooling rate of 10 °C/min.
-
Second Heating Scan: Heat the sample from 0 °C to 100 °C at a heating rate of 10 °C/min. The glass transition is determined from this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature from the second heating scan.
-
The glass transition (Tg) is observed as a step-like change in the baseline of the heat flow curve.
-
Determine the Tg as the midpoint of the transition, according to standard software analysis procedures (e.g., half-height method).
-
Workflow Diagram:
Protocol 2: Determination of Thermal Decomposition by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of PHFIPA by measuring its weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., platinum or alumina)
-
Nitrogen gas supply for inert atmosphere
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PHFIPA sample into a tared TGA pan.
-
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of initial weight remaining as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins. This is often calculated by the intersection of the baseline tangent and the tangent of the steepest weight loss slope.
-
The temperature at which 5% weight loss occurs (Td5%) is also a common metric for thermal stability.
-
The derivative of the weight loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.
-
Troubleshooting & Optimization
Technical Support Center: Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) [PHFIPA] Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (PHFIPA). Our aim is to address common challenges encountered during the dissolution and handling of this highly fluorinated polymer.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of PHFIPA?
A1: Poly(this compound) (PHFIPA) is a highly fluorinated polymer, which dictates its unique solubility profile. Generally, it exhibits poor solubility in common non-polar and polar protic solvents. Its dissolution is favored in solvents with similar polarity and hydrogen bonding characteristics, a principle often summarized as "like dissolves like." Due to its fluorinated nature, certain fluorinated solvents and some polar aprotic solvents are the most effective. For its methacrylate (B99206) analog, poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA), chloroform (B151607) has been identified as a good solvent due to the formation of hydrogen bonds.
Q2: Which solvents are recommended for dissolving PHFIPA?
A2: Based on the solubility of structurally similar fluorinated polymers and the principles of polymer solubility, the following solvents are recommended for dissolving PHFIPA:
-
Good Solvents:
-
Fluorinated solvents (e.g., perfluorohexane, hexafluoroisopropanol)
-
Chlorinated solvents (e.g., chloroform, dichloromethane/methylene chloride)
-
Polar aprotic solvents (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), acetone, methyl ethyl ketone (MEK))
-
-
Poor Solvents:
-
Alcohols (e.g., methanol, ethanol)
-
Aliphatic hydrocarbons (e.g., hexane, cyclohexane)
-
Water
-
Q3: How can I predict a suitable solvent for PHFIPA?
Estimated Hansen Solubility Parameters for PHFIPA
| Parameter | Dispersion (δd) (MPa½) | Polar (δp) (MPa½) | Hydrogen Bonding (δh) (MPa½) |
| Estimated PHFIPA | 17.0 - 19.0 | 8.0 - 11.0 | 4.0 - 7.0 |
| Poly(methyl methacrylate) (PMMA) (for comparison) | 18.6 | 10.5 | 5.1 |
To predict a good solvent, you should choose one whose HSP values fall within the estimated range for PHFIPA. A table of HSP for common solvents is provided in the "Data Presentation" section.
Q4: What is the typical shelf life and recommended storage for a PHFIPA solution?
A4: The stability of a PHFIPA solution depends on the solvent and storage conditions. For many polymer solutions, a shelf life of at least one year can be expected when stored in unopened containers. It is recommended to store PHFIPA solutions in a cool, dark, and dry place to prevent solvent evaporation and polymer degradation.[1] If the solution is to be used for applications sensitive to moisture, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is advisable. It is good practice to visually inspect the solution for any signs of precipitation or changes in viscosity before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter when trying to dissolve PHFIPA.
Issue 1: PHFIPA is not dissolving or dissolving very slowly.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Inappropriate Solvent | Select a solvent with Hansen Solubility Parameters closer to those of PHFIPA. | Refer to the estimated HSP for PHFIPA and the solvent HSP table. Solvents like chloroform, THF, or fluorinated solvents are good starting points. |
| Low Temperature | Gently heat the polymer-solvent mixture. | Increasing the temperature enhances the kinetic energy of the solvent molecules, which can accelerate the dissolution process. Use a water bath or a temperature-controlled stirrer and monitor to avoid boiling the solvent or degrading the polymer. |
| Low Surface Area of Polymer | Grind the polymer into a fine powder before adding it to the solvent. | Increasing the surface area of the polymer allows for more contact points with the solvent, leading to a faster dissolution rate. |
| High Molecular Weight of the Polymer | Allow for longer dissolution times with continuous agitation. | Polymers with very high molecular weight have longer chains that take more time to disentangle and dissolve.[2] Patience and consistent stirring are key. |
Issue 2: The PHFIPA solution is hazy or contains undissolved particles.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| Incomplete Dissolution | Continue agitation, possibly with gentle heating. Consider using ultrasonication. | Some polymer particles may require more energy to fully dissolve. A sonication bath can provide the necessary energy to break up agglomerates and promote dissolution. |
| Poor Solvent Quality | Use a high-purity, dry solvent. | The presence of impurities or water in the solvent can significantly reduce the solubility of a hydrophobic polymer like PHFIPA. |
| Polymer Agglomeration | Filter the solution through a syringe filter (e.g., 0.45 µm PTFE). | This can remove any remaining undissolved microparticles or gels, resulting in a clear solution suitable for applications like spin coating. |
Issue 3: The PHFIPA solution forms a gel.
| Possible Cause | Troubleshooting Step | Detailed Explanation |
| High Polymer Concentration | Prepare a more dilute solution. | At high concentrations, polymer chains can entangle and form a gel-like structure instead of a true solution. Start with a lower concentration and gradually increase if needed. |
| Solvent Evaporation | Ensure the dissolution vessel is well-sealed. | If a volatile solvent is used, its evaporation can lead to an increase in polymer concentration and subsequent gelation. |
Data Presentation
Table 1: Estimated Solubility of PHFIPA in Various Solvents at Room Temperature
| Solvent | Hansen δd (MPa½) | Hansen δp (MPa½) | Hansen δh (MPa½) | Estimated Solubility |
| Chloroform | 17.8 | 3.1 | 5.7 | Good |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Good |
| Acetone | 15.5 | 10.4 | 7.0 | Good |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderate to Good |
| Toluene | 18.0 | 1.4 | 2.0 | Poor to Moderate |
| Methanol | 15.1 | 12.3 | 22.3 | Poor |
| Hexane | 14.9 | 0.0 | 0.0 | Poor |
| Water | 15.5 | 16.0 | 42.3 | Insoluble |
Note: Solubility is estimated based on Hansen Solubility Parameter proximity to the estimated values for PHFIPA. "Good" indicates likely complete dissolution, "Moderate" suggests partial or slow dissolution, and "Poor" indicates very low to no solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of PHFIPA
-
Preparation:
-
Weigh the desired amount of PHFIPA powder. For initial trials, aim for a 1-5% (w/v) solution (e.g., 10-50 mg of PHFIPA in 1 mL of solvent).
-
Select a suitable solvent (e.g., chloroform or THF) based on the solubility data.
-
Use a clean, dry glass vial with a magnetic stir bar.
-
-
Dissolution:
-
Add the solvent to the vial.
-
While stirring the solvent with a magnetic stirrer, slowly add the PHFIPA powder to create a vortex and facilitate dispersion.
-
Seal the vial to prevent solvent evaporation.
-
Continue stirring at room temperature. Dissolution may take several hours to overnight, depending on the polymer's molecular weight and the solvent.
-
-
Heating (Optional):
-
If dissolution is slow, gently heat the vial in a water bath to 40-60°C.
-
Continue stirring until the polymer is fully dissolved. Do not exceed the boiling point of the solvent.
-
-
Filtration:
-
Once dissolved, allow the solution to cool to room temperature.
-
For applications requiring high purity, filter the solution through a PTFE syringe filter (e.g., 0.45 μm) to remove any micro-impurities.
-
Protocol 2: Preparing a PHFIPA Solution for Spin Coating
-
Prepare the PHFIPA Solution:
-
Follow the "Standard Dissolution of PHFIPA" protocol to prepare a solution of the desired concentration. The concentration will influence the final film thickness.
-
Ensure the final solution is clear and free of any visible particles.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to ensure good adhesion of the polymer film.
-
A common cleaning procedure involves sonication in acetone, followed by isopropanol, and then drying with a stream of nitrogen.
-
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck and ensure it is centered.
-
Dispense the PHFIPA solution onto the center of the substrate. The volume will depend on the substrate size.
-
Start the spin coater. A typical two-step process is used:
-
Spread Cycle: Low speed (e.g., 500 rpm) for a few seconds to evenly distribute the solution.
-
Spin Cycle: High speed (e.g., 1000-4000 rpm) for 30-60 seconds to achieve the desired film thickness.
-
-
The solvent will evaporate during the spinning process, leaving a thin polymer film.
-
-
Annealing:
-
After spin coating, the film may be annealed on a hot plate at a temperature below the polymer's glass transition temperature to remove any residual solvent and improve film quality.
-
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving PHFIPA.
Caption: Experimental workflow for PHFIPA solution preparation and film casting.
References
Technical Support Center: Optimizing 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during HFIPA polymerization in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
-
Question: Why is my HFIPA polymerization not starting, or why is there a long induction period before polymerization begins?
Answer: Failure to initiate or a significant delay is a common issue that can often be attributed to several factors, primarily related to the presence of inhibitors or insufficient radical generation.
-
Inhibitor Presence: Commercial HFIPA is typically shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent premature polymerization during storage.[1] These inhibitors scavenge free radicals necessary to start the polymerization process. It is often crucial to remove the inhibitor before use.[1]
-
Insufficient Initiator: The role of the initiator is to generate free radicals that begin the polymerization chain reaction. If the initiator concentration is too low, it may not produce enough radicals to overcome the effect of the residual inhibitor and initiate polymerization.[1][2]
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, inhibiting polymerization. It is essential to deoxygenate the monomer and solvent before starting the reaction.
-
Issue 2: Low Polymer Molecular Weight
-
Question: The molecular weight of my poly(HFIPA) is lower than expected. How can I increase it?
Answer: Low molecular weight is often a result of a high concentration of initiating species or the presence of chain transfer agents.
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, leading to the formation of many short polymer chains that terminate quickly.[3] Reducing the initiator concentration will result in fewer growing chains at any given time, allowing each chain to grow longer before termination, thus increasing the average molecular weight.[3]
-
Chain Transfer Reactions: Impurities in the monomer or solvent can act as chain transfer agents, terminating growing polymer chains and initiating new, shorter chains.[3] Ensure the purity of your monomer and solvent.
-
Issue 3: High Polydispersity Index (PDI)
-
Question: The molecular weight distribution (PDI) of my poly(HFIPA) is very broad. How can I achieve a narrower PDI?
Answer: A broad PDI indicates a wide range of polymer chain lengths.
-
Non-uniform Initiation: A high initiator concentration can lead to a burst of initiation at the beginning of the reaction, followed by a slower rate as the initiator is consumed, broadening the molecular weight distribution.[3] A lower initiator concentration can provide a more controlled and sustained initiation rate.[3]
-
Temperature Fluctuations: Poor temperature control can affect the rates of initiation and propagation, leading to a broader PDI.[3] Maintain a stable and uniform reaction temperature.
-
Controlled Radical Polymerization: For achieving a very low PDI, consider using controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.[3]
-
Issue 4: Reaction is Too Fast and Uncontrolled
-
Question: My HFIPA polymerization is proceeding too quickly, leading to a highly exothermic reaction and potential gelation. How can I control it?
Answer: A runaway reaction is often due to an excessive rate of polymerization.
-
Excessive Initiator Concentration: A high concentration of initiator leads to a rapid increase in the polymerization rate.[3] Reducing the amount of initiator will slow down the reaction.[3]
-
High Reaction Temperature: Higher temperatures increase the rate of initiator decomposition and propagation. Lowering the temperature can help control the reaction rate.[3]
-
High Monomer Concentration: A high monomer concentration can also lead to a very fast reaction.[3] Performing the polymerization in a suitable solvent can help to dissipate heat and moderate the reaction rate.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting initiator concentration for HFIPA polymerization?
A1: A general starting point for free-radical polymerization of acrylates is a monomer-to-initiator molar ratio in the range of 100:1 to 1000:1. For HFIPA, it is recommended to start with a ratio of approximately 500:1 and then optimize based on the desired polymer properties.
Q2: How does initiator concentration affect the final polymer properties?
A2: Initiator concentration has a significant impact on molecular weight, PDI, and monomer conversion. The following table summarizes the general trends:
| Initiator Concentration | Molecular Weight (Mw) | Polydispersity Index (PDI) | Monomer Conversion |
| Low | High | Narrow | Lower (at a given time) |
| Optimal | Desired | Narrow | High |
| High | Low | Broad | Higher (at a given time) |
Q3: What are some common initiators for HFIPA polymerization?
A3: Common free-radical initiators for acrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator depends on the desired reaction temperature, as they have different decomposition rates.
Q4: How can I empirically determine the optimal initiator concentration?
A4: The optimal initiator concentration is best determined through a series of small-scale polymerization reactions.[3] Vary the initiator concentration while keeping all other parameters (monomer concentration, temperature, solvent, and reaction time) constant. Analyze the resulting polymers for molecular weight, PDI, and yield to identify the concentration that provides the desired properties.[3]
Experimental Protocols
Protocol 1: Inhibitor Removal from HFIPA Monomer
This procedure is effective for removing phenolic inhibitors like MEHQ.[1]
-
In a separatory funnel, add the HFIPA monomer.
-
Add an equal volume of 1 M NaOH solution to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) will contain the inhibitor salt.
-
Drain and discard the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.
-
Wash the monomer with an equal volume of deionized water to remove residual NaOH.
-
Drain the aqueous layer.
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.
-
Drain the aqueous layer.
-
Transfer the monomer to a clean, dry flask and add anhydrous MgSO₄ or Na₂SO₄ to dry it.
-
Stir for 30-60 minutes.
-
Filter or decant the purified monomer from the drying agent. The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.[1]
Protocol 2: General Procedure for Free-Radical Solution Polymerization of HFIPA
This protocol describes a typical setup for the solution polymerization of HFIPA.
-
Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.
-
Solvent and Monomer: Add the desired amount of a suitable solvent (e.g., ethyl acetate, toluene) to the reaction flask. Begin stirring and purge the solvent with an inert gas like nitrogen or argon for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate container, dissolve the desired amount of initiator (e.g., AIBN) in a small amount of the reaction solvent.
-
Add the purified HFIPA monomer to the reaction flask via a syringe.
-
Initiation: Heat the reaction mixture to the desired temperature (e.g., 70 °C for AIBN). Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Polymerization: Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time. Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]
-
Termination and Precipitation: After the desired reaction time, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous polymer solution to a large excess of a non-solvent (e.g., cold methanol) with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Characterize the resulting poly(HFIPA) for its molecular weight and PDI using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Experimental workflow for HFIPA polymerization.
Caption: Troubleshooting logic for HFIPA polymerization issues.
References
Technical Support Center: Synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)
Welcome to the technical support center for the synthesis of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this important fluorinated monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA)?
A1: The most common laboratory-scale synthesis of HFIPA involves the esterification of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) with acryloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the main side reactions to be aware of during the synthesis of HFIPA?
A2: The primary side reactions include:
-
Polymerization: The acrylate functional group of both the reactant (acryloyl chloride) and the product (HFIPA) can undergo premature polymerization, especially at elevated temperatures or in the presence of radical initiators.
-
Michael Addition: The alcohol (HFIP) can act as a nucleophile and add across the double bond of the acrylate (either acryloyl chloride or the HFIPA product) in a Michael addition reaction. This is more likely to occur under basic conditions.
-
Hydrolysis of Acryloyl Chloride: Any residual water in the reaction mixture will readily react with the highly reactive acryloyl chloride to form acrylic acid and hydrochloric acid.
-
Reactions involving impurities in HFIP: Commercial HFIP can contain impurities such as 1,1,1-trifluoroacetone (B105887) (TFA), which may undergo side reactions with acryloyl chloride.
Q3: How can I prevent premature polymerization of HFIPA during synthesis and storage?
A3: To prevent unwanted polymerization, it is crucial to use a polymerization inhibitor. Common inhibitors for acrylates include phenothiazine (B1677639) (PTZ), hydroquinone (B1673460) (HQ), and the monomethyl ether of hydroquinone (MEHQ).[1] These are typically added to the reaction mixture and are also present in commercially available HFIPA for storage. For storage, it is also recommended to keep the monomer in a cool, dark place and under an inert atmosphere.
Q4: What is the role of the base in the synthesis of HFIPA from HFIP and acryloyl chloride?
A4: The base, typically a tertiary amine like triethylamine (B128534) or a milder base like pyridine, serves to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the esterification reaction. This prevents the HCl from protonating the reactants and catalyst, which could slow down or inhibit the desired reaction.
Q5: My HFIPA product is discolored. What could be the cause?
A5: Discoloration can arise from several sources, including the formation of colored byproducts from side reactions or the degradation of the polymerization inhibitor. Purification by distillation is often necessary to obtain a colorless product.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of HFIPA.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of HFIPA | 1. Incomplete reaction. 2. Significant side reactions (polymerization, Michael addition). 3. Loss of product during workup and purification. 4. Impure starting materials. | 1. Ensure stoichiometric amounts of reactants or a slight excess of acryloyl chloride. Monitor the reaction progress using techniques like TLC or GC. 2. Add an appropriate polymerization inhibitor at the beginning of the reaction. Control the reaction temperature to minimize side reactions. 3. Optimize the extraction and distillation procedures to minimize product loss. 4. Use high-purity HFIP and acryloyl chloride. If necessary, purify the starting materials before use. |
| Product is a viscous liquid or solid (polymerized) | 1. Insufficient or inactive polymerization inhibitor. 2. High reaction temperature. 3. Presence of radical initiators (e.g., peroxides) as contaminants. 4. Prolonged reaction time at elevated temperatures. | 1. Ensure the correct amount of a suitable inhibitor is added. 2. Maintain a low reaction temperature. Consider performing the reaction at or below room temperature. 3. Use freshly distilled acryloyl chloride and ensure all glassware is clean and free of contaminants. 4. Monitor the reaction and stop it once the starting material is consumed. |
| Presence of significant impurities in the final product | 1. Unreacted starting materials. 2. Formation of side products (e.g., Michael adduct, acrylic acid). 3. Impurities present in the starting HFIP. | 1. Ensure the reaction goes to completion. Use a slight excess of acryloyl chloride to consume all the HFIP. 2. Optimize reaction conditions (temperature, base) to minimize side product formation. Purify the crude product by fractional distillation. 3. Purify the starting HFIP, for example, by distillation, to remove impurities like 1,1,1-trifluoroacetone. |
| Reaction is very slow or does not proceed | 1. Inactive catalyst or base. 2. Low reaction temperature. 3. Presence of inhibitors in high concentration. | 1. Use fresh and pure base. 2. Gently warm the reaction mixture if it is too slow at room temperature, but be mindful of increasing the rate of side reactions. 3. While inhibitors are necessary, excessive amounts can quench the desired reaction. Use the recommended concentration. |
Data Presentation
Table 1: Common Polymerization Inhibitors for Acrylate Synthesis
| Inhibitor | Typical Concentration | Notes |
| Phenothiazine (PTZ) | 100-1000 ppm | Effective at higher temperatures, often used during distillation. |
| Hydroquinone (HQ) | 200-1000 ppm | Common and effective inhibitor. |
| Monomethyl ether of hydroquinone (MEHQ) | 50-500 ppm | A widely used and effective inhibitor for storage and synthesis. |
Experimental Protocols
Synthesis of this compound (HFIPA)
This protocol is a general guideline for the synthesis of HFIPA from HFIP and acryloyl chloride.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Acryloyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (B109758) (or another suitable aprotic solvent)
-
Polymerization inhibitor (e.g., MEHQ)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,1,1,3,3,3-hexafluoroisopropanol (1.0 eq.), anhydrous dichloromethane, and a catalytic amount of a polymerization inhibitor (e.g., MEHQ, ~200 ppm).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath and add triethylamine (1.1 eq.) dropwise.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.1 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC or GC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Visualizations
Caption: Main synthesis pathway of HFIPA and potential side reactions.
Caption: Troubleshooting workflow for HFIPA synthesis.
References
Technical Support Center: Purification of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Monomer
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) monomer. Find troubleshooting tips and frequently asked questions to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to purify the HFIPA monomer before use?
A1: Commercial HFIPA is often supplied with inhibitors such as 4-methoxyphenol (B1676288) (MEHQ) or tert-butylcatechol (TBC) to prevent spontaneous polymerization during transport and storage.[1][2] These inhibitors must be removed prior to polymerization reactions, as they can interfere with the initiation process and affect the final properties of the polymer. Purification also removes any other impurities that may have formed during synthesis or storage, ensuring the reproducibility of your experiments.
Q2: What are the common impurities found in crude HFIPA?
A2: Besides the added stabilizers, crude HFIPA may contain residual starting materials from its synthesis, such as 1,1,1,3,3,3-hexafluoroisopropanol and acryloyl chloride. Oligomers or polymers of HFIPA may also be present if the monomer has been stored improperly or for an extended period. Water is another common impurity that can affect polymerization kinetics.
Q3: What are the primary methods for purifying HFIPA?
A3: The most common and effective methods for purifying HFIPA are:
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Removal of Inhibitor by Column Chromatography: Passing the monomer through a short column of activated basic alumina (B75360) is a quick and efficient way to remove phenolic inhibitors.[3][4]
-
Vacuum Distillation: Distillation under reduced pressure is used to separate the monomer from non-volatile impurities, including inhibitors, oligomers, and residual salts.[5] This method is particularly useful for obtaining high-purity monomer.
Q4: How should I store purified HFIPA?
A4: Purified, inhibitor-free HFIPA is highly susceptible to polymerization. It should be used immediately after purification. If short-term storage is necessary, it should be kept at a low temperature (ideally refrigerated at 2-8 °C) in a tightly sealed container, protected from light and oxygen.[3] For longer-term storage, the addition of a polymerization inhibitor at a known concentration is recommended.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of HFIPA.
Issue 1: Premature Polymerization During Distillation
Symptoms:
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The liquid in the distillation flask becomes viscous or solidifies.
-
A sudden increase in temperature is observed.
-
White solid (polymer) is visible in the distillation apparatus.
Possible Causes:
-
High Temperature: Acrylate monomers are sensitive to heat, which can initiate polymerization.
-
Presence of Oxygen: Oxygen can promote the formation of peroxides, which can act as initiators.
-
Absence of Inhibitor: Complete removal of the inhibitor before distillation without taking precautions can lead to spontaneous polymerization.
Solutions:
-
Use Reduced Pressure: Perform the distillation under a high vacuum to lower the boiling point of the monomer.
-
Control the Temperature: Use a water or oil bath with precise temperature control. Do not overheat the distillation flask.
-
Add a Polymerization Inhibitor (for distillation): Introduce a small amount of a high-boiling point inhibitor, such as copper(I) chloride or phenothiazine, to the distillation flask. These will not co-distill with the monomer but will prevent polymerization in the flask.
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Maintain an Inert Atmosphere: Conduct the distillation under a nitrogen or argon atmosphere to exclude oxygen.
Issue 2: Incomplete Removal of Inhibitor
Symptoms:
-
Subsequent polymerization reactions fail to initiate or proceed slowly.
-
The purified monomer has a yellowish tint (phenolic inhibitors can be colored).
Possible Causes:
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Insufficient Alumina: The amount of basic alumina used in the column was not enough to adsorb all the inhibitor.
-
Deactivated Alumina: The alumina used was old or had been exposed to moisture, reducing its activity.
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Inefficient Distillation: The boiling point difference between the inhibitor and the monomer is not large enough for complete separation, or the distillation was carried out too quickly.
Solutions:
-
Optimize Column Chromatography:
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Increase the amount of basic alumina in the column. A general guideline is to use a 5-10 cm plug of alumina in a Pasteur pipette or a small chromatography column for small-scale purifications.
-
Use freshly opened or properly stored activated basic alumina.
-
-
Improve Distillation Technique:
-
Use a fractionating column to improve separation efficiency.
-
Control the distillation rate carefully to allow for proper equilibration between vapor and liquid phases.
-
Issue 3: Water Contamination in Purified Monomer
Symptoms:
-
The purified monomer appears cloudy.
-
Inconsistent results in subsequent polymerization reactions, particularly those sensitive to water.
Possible Causes:
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Incomplete Drying of Glassware: Residual moisture in the distillation apparatus or collection flasks.
-
Hygroscopic Nature of Solvents: Use of solvents that were not properly dried.
-
Atmospheric Moisture: Exposure of the purified monomer to air.
Solutions:
-
Thoroughly Dry All Glassware: Oven-dry all glassware at >120 °C for several hours and cool under a stream of dry nitrogen or in a desiccator before use.
-
Use Anhydrous Solvents: If a solvent is used, ensure it is properly dried using appropriate drying agents.
-
Handle Under Inert Atmosphere: Handle the purified monomer under a dry nitrogen or argon atmosphere.
Experimental Protocols
Method 1: Removal of Inhibitor using Basic Alumina
This method is suitable for the rapid removal of phenolic inhibitors like MEHQ and TBC.
Materials:
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1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) containing inhibitor
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Activated basic alumina (Brockmann I, standard grade, ~150 mesh, 58 Å)
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Glass column or Pasteur pipette
-
Glass wool or cotton
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Collection flask, oven-dried and cooled under inert gas
Procedure:
-
Prepare a chromatography column by placing a small plug of glass wool or cotton at the bottom of a Pasteur pipette or a small glass column.
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Add approximately 5-10 cm of activated basic alumina to the column.
-
Gently tap the column to ensure even packing of the alumina.
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Carefully add the HFIPA monomer to the top of the column.
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Allow the monomer to pass through the alumina under gravity or with gentle positive pressure from a nitrogen or argon line.
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Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately.
| Parameter | Value/Recommendation |
| Alumina Type | Activated, Basic, Brockmann I |
| Alumina Amount | 5-10 cm plug for small scale |
| Elution | Gravity or gentle N₂/Ar pressure |
| Storage of Purified Monomer | Use immediately or store at 2-8 °C for a very short period |
Method 2: Purification by Vacuum Distillation
This method is recommended for obtaining high-purity HFIPA, free from inhibitors and other non-volatile impurities.
Materials:
-
Crude this compound (HFIPA)
-
Distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath with a stirrer
-
Small amount of a non-volatile polymerization inhibitor (e.g., copper(I) chloride)
-
Boiling chips or a magnetic stir bar
-
Dry ice/acetone or liquid nitrogen cold trap
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere.
-
Place the crude HFIPA, a few boiling chips or a magnetic stir bar, and a small amount of a non-volatile inhibitor (e.g., a pinch of CuCl) into the distillation flask.
-
Connect the apparatus to a vacuum line equipped with a cold trap.
-
Slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin heating the distillation flask gently using a heating mantle or an oil bath.
-
Collect the fraction that distills at the expected boiling point for the given pressure. Discard any initial forerun.
-
After collecting the desired fraction, stop the heating and allow the apparatus to cool to room temperature before slowly reintroducing air or an inert gas.
-
The purified monomer should be used immediately or stored appropriately.
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 760 | ~84 |
| 140 | ~42[6] |
| Note: | Boiling points at other pressures can be estimated using a nomograph. |
Diagrams
Experimental Workflow: HFIPA Purification
Caption: Workflow for the purification of HFIPA monomer.
Logical Relationship: Troubleshooting Premature Polymerization
Caption: Causes and solutions for premature polymerization of HFIPA.
References
Controlling molecular weight distribution in poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA). Here you will find detailed information to help you control the molecular weight distribution of your polymers and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of PHFIPA. The questions are designed to quickly guide you to relevant troubleshooting steps.
Q1: My polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA) failed or the conversion is very low. What are the common causes and how can I fix this?
A1: Low or no conversion in HFIPA polymerization is a common issue that can often be resolved by systematically checking the following points:
-
Inhibitor Removal: The HFIPA monomer is typically supplied with an inhibitor (like MEHQ or hydroquinone) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use. Failure to do so will quench the free radicals needed to initiate polymerization.
-
Solution: Pass the monomer through a column of basic alumina (B75360) or perform a caustic wash to remove the inhibitor. Ensure the purified monomer is used immediately as it will be highly reactive.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. Dissolved oxygen in the reaction mixture will scavenge the initiating radicals, preventing polymerization.
-
Solution: Deoxygenate your reaction mixture thoroughly before initiating the polymerization. This can be achieved by purging with an inert gas (e.g., nitrogen or argon) for at least 30 minutes or by several freeze-pump-thaw cycles. Maintain an inert atmosphere throughout the polymerization.
-
-
Initiator Issues: The initiator may be inactive, or its concentration could be too low.
-
Solution: Verify the purity and activity of your initiator. If necessary, use a fresh batch. You can also try increasing the initiator concentration.[1]
-
-
Inappropriate Reaction Temperature: The rate of initiator decomposition is temperature-dependent. If the temperature is too low, the rate of radical generation will be too slow.
-
Solution: Ensure your reaction is conducted at the optimal temperature for your chosen initiator. For example, AIBN typically requires temperatures around 60-80 °C for efficient decomposition.
-
Q2: The polydispersity index (PDI) of my PHFIPA is too high (e.g., >1.5) in a conventional free radical polymerization. How can I achieve a narrower molecular weight distribution?
A2: High PDI is a common characteristic of conventional free radical polymerization due to various termination and chain transfer reactions. To achieve a narrower PDI, consider the following:
-
Controlled Radical Polymerization (CRP) Techniques: For the best control over molecular weight and PDI, it is highly recommended to use a CRP method like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These techniques minimize irreversible termination reactions, leading to polymers with narrow molecular weight distributions (PDI < 1.3).
-
Chain Transfer Agents (CTAs): In conventional free radical polymerization, adding a chain transfer agent can help to control the molecular weight and, in some cases, narrow the PDI.[2] Thiols, such as dodecanethiol, are commonly used CTAs.[2]
-
Lower Monomer Conversion: PDI tends to increase at higher monomer conversions in conventional free radical polymerization due to the Trommsdorff effect (gel effect).
-
Solution: Terminate the polymerization at a lower monomer conversion (e.g., < 50%) to obtain a polymer with a lower PDI. The unreacted monomer can be removed by precipitation of the polymer in a non-solvent.
-
Q3: The molecular weight of my PHFIPA is not what I expected. How can I target a specific molecular weight?
A3: The molecular weight of the resulting polymer is primarily determined by the ratio of monomer to initiator or chain transfer agent.
-
In Conventional Free Radical Polymerization:
-
To decrease molecular weight: Increase the initiator concentration.[1] A higher initiator concentration generates more polymer chains, resulting in a lower average molecular weight.[1] Alternatively, add a chain transfer agent.
-
To increase molecular weight: Decrease the initiator concentration.[1] Fewer initiating radicals will lead to the formation of longer polymer chains.
-
-
In RAFT Polymerization:
-
The degree of polymerization (and thus the molecular weight) is primarily controlled by the ratio of the initial monomer concentration to the initial RAFT agent concentration ([M]₀ / [RAFT]₀).
-
To decrease molecular weight: Increase the amount of RAFT agent relative to the monomer.[3]
-
To increase molecular weight: Decrease the amount of RAFT agent relative to the monomer.[3]
-
Q4: I am having trouble dissolving my synthesized PHFIPA for characterization (e.g., for GPC analysis). What solvents are suitable?
A4: PHFIPA is a fluorinated polymer and, as such, has limited solubility in many common organic solvents.
-
Recommended Solvents:
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): This is an excellent solvent for many fluorinated polymers, including PHFIPA.[4] It is often used as a mobile phase in Gel Permeation Chromatography (GPC) for the analysis of these polymers.[4]
-
Tetrahydrofuran (THF): THF can also be a suitable solvent for PHFIPA, particularly for lower molecular weight polymers.
-
Acetone: Acetone may be used for the dissolution of PHFIPA.
-
-
Solvents to Avoid: PHFIPA is generally insoluble in non-polar solvents like hexane (B92381) and toluene, and also in more polar protic solvents like methanol (B129727) and water.
Data Presentation: Controlling Molecular Weight and PDI
The following tables provide representative data on how different polymerization techniques and reaction parameters can be used to control the molecular weight (Mn), and polydispersity index (PDI) of fluorinated acrylates and methacrylates. This data is based on literature for closely related polymers and serves as a guideline for your experiments with PHFIPA.
Table 1: Conventional Free Radical Polymerization of a Fluorinated Acrylate - Effect of Initiator Concentration
| Entry | Monomer:Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 100:1 | 70 | 6 | 85 | 25,000 | 2.1 |
| 2 | 200:1 | 70 | 6 | 82 | 48,000 | 1.9 |
| 3 | 50:1 | 70 | 6 | 88 | 13,000 | 2.3 |
Table 2: RAFT Polymerization of a Fluorinated Methacrylate - Effect of Monomer to RAFT Agent Ratio
| Entry | [Monomer]:[RAFT Agent]:[Initiator] | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI |
| 1 | 50:1:0.2 | 70 | 4 | 92 | 11,500 | 1.15 |
| 2 | 100:1:0.2 | 70 | 4 | 90 | 22,000 | 1.18 |
| 3 | 200:1:0.2 | 70 | 4 | 88 | 43,500 | 1.25 |
Experimental Protocols
Below are detailed, step-by-step protocols for key polymerization techniques for synthesizing PHFIPA.
Protocol 1: Conventional Free Radical Solution Polymerization of PHFIPA
This protocol describes a typical setup for the solution polymerization of HFIPA.
Materials:
-
This compound (HFIPA), inhibitor removed
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., ethyl acetate, acetone, or HFIP)
-
Nitrogen or Argon gas
-
Schlenk flask or round-bottom flask with a condenser and magnetic stirrer
-
Non-solvent for precipitation (e.g., methanol or hexane)
Procedure:
-
Inhibitor Removal: Purify the HFIPA monomer by passing it through a column of basic alumina immediately before use.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the desired amount of AIBN.
-
Deoxygenation: Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes.
-
Addition of Solvent and Monomer: Add the anhydrous solvent and the purified HFIPA monomer to the flask via a syringe.
-
Freeze-Pump-Thaw: Subject the reaction mixture to at least three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots at different time points and analyzing the monomer conversion by ¹H NMR or gravimetry.
-
Termination: To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.
-
Isolation: Precipitate the polymer by slowly adding the reaction mixture to a stirred non-solvent (e.g., cold methanol).
-
Purification: Collect the precipitated polymer by filtration and wash it with fresh non-solvent.
-
Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Protocol 2: RAFT Polymerization of PHFIPA
This protocol provides a general procedure for the controlled polymerization of HFIPA using a RAFT agent.
Materials:
-
This compound (HFIPA), inhibitor removed
-
RAFT agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane (B91453) or anisole)
-
Nitrogen or Argon gas
-
Schlenk flask with a magnetic stirrer
-
Non-solvent for precipitation (e.g., cold methanol or hexane)
Procedure:
-
Inhibitor Removal: Purify the HFIPA monomer by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.
-
Addition of Monomer: Add the purified HFIPA monomer to the flask.
-
Deoxygenation: Deoxygenate the reaction mixture by purging with nitrogen or argon for 30 minutes or by performing three freeze-pump-thaw cycles.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring: Track the progress of the polymerization by taking samples at regular intervals and analyzing for monomer conversion (by ¹H NMR) and molecular weight and PDI (by GPC).
-
Termination: Stop the reaction by cooling the flask in an ice bath and exposing the mixture to air.
-
Isolation and Purification: Precipitate the polymer in a suitable non-solvent, filter, and wash thoroughly.
-
Drying: Dry the final polymer under vacuum until a constant weight is achieved.
Mandatory Visualizations
Troubleshooting Workflow for Failed PHFIPA Polymerization
Caption: Troubleshooting workflow for failed PHFIPA polymerization.
Logical Relationship for Controlling Molecular Weight
Caption: Logical relationships for controlling PHFIPA molecular weight.
References
Technical Support Center: Adhesion Improvement of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) Films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) films. The information provided is designed to address common issues encountered during experimental work and offer practical solutions to improve film adhesion.
Troubleshooting Guide
This guide addresses specific problems that may arise during the deposition and testing of PHFIPA films.
| Problem | Potential Causes | Recommended Solutions |
| Film Delamination or Peeling | - Low surface energy of the substrate.[1] - Inadequate substrate cleaning and preparation.[2] - Poor wetting of the substrate by the polymer solution.[3] - High internal stress in the film. | - Substrate Surface Treatment: Employ plasma or corona treatment to increase the surface energy of the substrate.[4][5][6][7] - Thorough Cleaning: Implement a rigorous cleaning protocol for the substrate to remove organic and particulate contaminants.[2] - Use of Adhesion Promoters: Apply a suitable adhesion promoter, such as an organofunctional silane (B1218182), to the substrate prior to film deposition.[2][8][9] - Optimize Coating Parameters: Adjust spin coating speed and time to control film thickness and minimize stress.[10] |
| Poor Adhesion in Humid Environments | - Moisture absorption at the film-substrate interface.[2] - Degradation of the interfacial bond over time. | - Surface Priming: Use adhesion promoters that form a moisture-resistant barrier at the interface. - Post-Deposition Annealing: Anneal the coated substrate to improve interfacial bonding and remove trapped moisture. |
| Inconsistent Adhesion Across the Substrate | - Non-uniform surface treatment. - Uneven application of adhesion promoter. - Contamination of the substrate surface.[2] | - Process Uniformity: Ensure uniform exposure during plasma or corona treatment. - Controlled Application: Apply adhesion promoters using a controlled method like spin coating to ensure a uniform layer. - Cleanroom Environment: Handle and prepare substrates in a clean environment to prevent re-contamination. |
| Cracking of the Film After Deposition | - Excessive film thickness leading to high internal stress. - Mismatch in the coefficient of thermal expansion (CTE) between the film and the substrate. | - Film Thickness Control: Reduce the concentration of the polymer solution or increase the spin coating speed to achieve a thinner, less-stressed film.[10] - Graded Interface: If feasible, introduce an intermediate layer with a CTE between that of the substrate and the PHFIPA film. - Slow Cooling: After any thermal processing, allow the coated substrate to cool down slowly to minimize thermal stress. |
| Failure at Low Peel Forces in Adhesion Tests | - Weak interfacial bonding. - Cohesive failure within the film. | - Enhance Interfacial Chemistry: Utilize plasma treatment with reactive gases (e.g., oxygen, ammonia) to introduce functional groups on the substrate that can chemically bond with the PHFIPA.[7] - Formulation Adjustment: If cohesive failure is observed, the mechanical properties of the PHFIPA itself may need to be addressed, potentially through formulation changes (this is an advanced topic beyond the scope of this guide). |
Frequently Asked Questions (FAQs)
1. Why is the adhesion of PHFIPA films often challenging?
PHFIPA is a fluorinated polymer, and like many fluoropolymers, it has a low surface energy. This low surface energy makes it inherently difficult for it to form strong adhesive bonds with many substrates, which typically have higher surface energies.[1] For good adhesion, the surface energy of the polymer should be lower than that of the substrate to ensure proper wetting.[3]
2. What are the most common substrates used for PHFIPA films?
Common substrates include silicon wafers, glass slides, and various flexible polymers. The choice of substrate is application-dependent, for instance, silicon and glass are common in microelectronics and sensor applications.
3. How does plasma treatment improve the adhesion of PHFIPA films?
Plasma treatment modifies the surface of the substrate by cleaning it at a microscopic level and by introducing polar functional groups.[5][6][7] This increases the substrate's surface energy, which in turn improves the wettability by the PHFIPA solution and creates more sites for chemical bonding, leading to stronger adhesion.[6][7]
4. What type of adhesion promoter is suitable for PHFIPA films?
Organofunctional silanes are commonly used as adhesion promoters for a wide range of coatings on inorganic substrates like silicon and glass.[8] For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) can be used to create a more reactive surface for bonding.[11] For polymer substrates, chlorinated polyolefins can be effective.[8]
5. How can I quantitatively measure the adhesion of my PHFIPA films?
Two standard methods for quantifying adhesion are the cross-hatch test (ASTM D3359) and the pull-off test (ASTM D4541).[12][13][14][15] The cross-hatch test is a qualitative or semi-quantitative method, while the pull-off test provides a quantitative measure of the adhesion strength in terms of force per unit area (e.g., psi or MPa).[13][15]
Experimental Protocols
Surface Preparation: Plasma Treatment
Objective: To increase the surface energy of the substrate to promote adhesion.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
Plasma cleaner
-
Process gas (e.g., Oxygen, Argon, or ambient air)
Procedure:
-
Clean the substrate with appropriate solvents (e.g., acetone, isopropanol) and dry with a nitrogen gun.
-
Place the substrate inside the plasma chamber.
-
Evacuate the chamber to the base pressure.
-
Introduce the process gas at a controlled flow rate.
-
Apply RF power to generate the plasma for a specified duration (typically 30 seconds to 5 minutes).
-
Vent the chamber and remove the treated substrate.
-
Use the substrate for film deposition immediately to prevent surface recontamination and aging effects.
Application of Adhesion Promoter (APTES)
Objective: To apply a uniform layer of an organofunctional silane adhesion promoter.
Materials:
-
Plasma-treated substrate
-
3-aminopropyltriethoxysilane (APTES)
-
Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)
-
Spin coater
-
Hotplate
Procedure:
-
Prepare a dilute solution of APTES in the anhydrous solvent (e.g., 1-5% by volume).
-
Place the plasma-treated substrate on the spin coater chuck.
-
Dispense the APTES solution onto the substrate.
-
Spin coat at a moderate speed (e.g., 3000 rpm) for 30-60 seconds to create a uniform layer.
-
Transfer the substrate to a hotplate and bake at a temperature sufficient to evaporate the solvent and promote bonding of the silane to the surface (e.g., 110°C for 1-2 minutes).
-
Allow the substrate to cool before depositing the PHFIPA film.
PHFIPA Film Deposition: Spin Coating
Objective: To deposit a uniform thin film of PHFIPA.
Materials:
-
PHFIPA polymer
-
A suitable solvent (e.g., a fluorinated solvent or a ketone)
-
Prepared substrate (cleaned and optionally surface-treated/primed)
-
Spin coater
Procedure:
-
Dissolve the PHFIPA in the solvent to the desired concentration. The concentration will influence the final film thickness.
-
Place the prepared substrate on the spin coater chuck.
-
Dispense the PHFIPA solution onto the center of the substrate.
-
Start the spin coating program. A typical program involves a low-speed spread cycle followed by a high-speed spin cycle to achieve the desired thickness.[16]
-
After the spin cycle is complete, carefully remove the coated substrate.
-
Perform a post-deposition bake on a hotplate to remove residual solvent and anneal the film. The temperature and time should be chosen based on the solvent's boiling point and the polymer's glass transition temperature.
Adhesion Measurement: ASTM D3359 Cross-Hatch Test
Objective: To assess the adhesion of the PHFIPA film using a qualitative tape test.
Materials:
-
Coated substrate
-
Cross-hatch cutting tool with the appropriate blade spacing for the film thickness
-
Permacel #99 or equivalent adhesive tape
-
Soft brush
Procedure:
-
Make a series of parallel cuts through the film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first, creating a lattice pattern.[12]
-
Gently brush the area to remove any loose flakes of the coating.
-
Apply the adhesive tape over the lattice and press firmly to ensure good contact.
-
Within 90 seconds of application, rapidly pull the tape off at a 180-degree angle.[17]
-
Examine the grid area and the tape for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B: no detachment, to 0B: greater than 65% detachment).[12]
Quantitative Data Summary
The following tables provide a summary of expected qualitative and quantitative results from adhesion testing. The values for PHFIPA are illustrative and will depend on the specific substrate, surface treatment, and film deposition parameters.
Table 1: Qualitative Adhesion Assessment (ASTM D3359)
| Surface Treatment | Expected ASTM D3359 Classification | Description of Adhesion |
| None (Untreated Substrate) | 0B - 2B | Poor to fair adhesion with significant to moderate film removal. |
| O2 Plasma Treatment | 4B - 5B | Good to excellent adhesion with little to no film removal. |
| APTES Adhesion Promoter | 5B | Excellent adhesion with no film removal. |
Table 2: Quantitative Adhesion Assessment (ASTM D4541 - Pull-Off Test)
| Surface Treatment | Illustrative Pull-Off Strength (MPa) | Locus of Failure |
| None (Untreated Substrate) | < 5 | Adhesive failure at the film-substrate interface. |
| O2 Plasma Treatment | 10 - 20 | Mixed adhesive/cohesive failure. |
| APTES Adhesion Promoter | > 20 | Primarily cohesive failure within the film, indicating strong interfacial adhesion. |
Visualizations
Caption: Experimental workflow for improving and testing PHFIPA film adhesion.
References
- 1. tstar.com [tstar.com]
- 2. Adhesion Promoters for Aerospace Coatings - Silmid | Silmid [silmid.com]
- 3. Apparent Contact Angle around the Periphery of a Liquid Drop on Roughened Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adhesivesmag.com [adhesivesmag.com]
- 5. Plasma treatments improve adhesion [ferben.com]
- 6. The Role of Plasma Surface Treatment in Enhancing Adhesion [tri-star-technologies.com]
- 7. Adhesion improvement by plasma treatment - Fraunhofer IGB [igb.fraunhofer.de]
- 8. specialchem.com [specialchem.com]
- 9. Adhesion Promoters » Cardinal Paint [cardinalpaint.com]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. atslab.com [atslab.com]
- 13. industrialphysics.com [industrialphysics.com]
- 14. ASTM D4541-17: Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers [intertek.com]
- 15. ASTM D4541-22: Pull-Off Strength of Coatings Test - The ANSI Blog [blog.ansi.org]
- 16. m.youtube.com [m.youtube.com]
- 17. conproco.com [conproco.com]
Technical Support Center: Spin-Coated Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) Films
Welcome to the technical support center for spin-coated poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) films. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common defects encountered during the spin-coating process. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in achieving high-quality, uniform PHFIPA films.
Troubleshooting Guide: Common Defects and Solutions
Defects in spin-coated films can arise from a variety of sources, including solution preparation, substrate cleanliness, and spin-coating parameters. This guide provides a systematic approach to identifying and mitigating common issues.
Visual Defect Identification and Troubleshooting
| Defect Appearance | Common Causes | Recommended Actions |
| Pinholes & Comet Streaks | Particulate contamination from the environment, solution, or substrate.[1][2] Air bubbles in the solution.[1] | - Work in a cleanroom environment. - Filter the PHFIPA solution using a sub-micron filter (e.g., 0.2 µm PTFE filter). - Thoroughly clean the substrate. - Degas the solution using a sonicator or by letting it rest. |
| Striations (Radial Streaks) | Rapid solvent evaporation leading to surface tension gradients.[2][3] High spin acceleration. | - Use a solvent with a lower vapor pressure or a co-solvent system to control evaporation.[4][5] - Optimize the spin speed and acceleration; a slower, more controlled ramp-up may be beneficial. - Partially saturate the spin coater's atmosphere with the solvent vapor to reduce the evaporation rate.[6] |
| Edge Beads | High surface tension of the polymer solution.[2] Insufficient spin-off time or speed. | - Increase the final spin speed and/or duration to enhance the removal of excess material. - Consider using a solvent that reduces the solution's surface tension. - Employ a multi-stage spin process with a high-speed final step. |
| Center Defects ("Chuck Marks") | Thermal differences between the substrate and the spin coater chuck.[2] Improper solution dispensing. | - Ensure the substrate and chuck are at thermal equilibrium. - Dispense the solution at the center of the substrate. - For static dispense, ensure the solution puddle is centered before starting the spin. |
| Incomplete or Uneven Coverage | Poor wetting of the substrate by the PHFIPA solution.[1] Insufficient solution volume. High solution viscosity. | - Improve substrate surface energy through cleaning or surface treatment (e.g., plasma treatment). - Increase the volume of the dispensed solution. - Decrease the solution concentration to lower viscosity. |
| Film Cracking or Crazing | High internal stress in the film. Mismatch in the coefficient of thermal expansion between the film and substrate. | - Optimize the post-spin annealing process; a slower ramp-up and cool-down rate can reduce stress. - Ensure the chosen substrate has a compatible coefficient of thermal expansion with PHFIPA. |
Frequently Asked Questions (FAQs)
Solution Preparation
Q1: What is the recommended solvent for dissolving PHFIPA for spin coating?
A1: Fluorinated solvents are generally preferred for dissolving fluoropolymers like PHFIPA. Solvents such as hexafluoroisopropanol (HFIP) itself, or fluorinated ketones and esters can be effective. Non-fluorinated solvents like acetone (B3395972) or toluene (B28343) might also work but require careful optimization to ensure complete dissolution and avoid aggregation.[7][8] The choice of solvent significantly impacts solution viscosity, evaporation rate, and ultimately, film quality.[4][5][8]
Q2: How does the concentration of the PHFIPA solution affect the final film?
A2: The solution concentration directly influences the viscosity and the final film thickness.
-
Higher Concentration: Leads to a more viscous solution and a thicker film. However, it may also increase the likelihood of defects like striations and edge beads.
-
Lower Concentration: Results in a less viscous solution and a thinner film, which can sometimes improve film uniformity.
It is crucial to optimize the concentration for your desired film thickness and quality.
Q3: Should I filter my PHFIPA solution before spin coating?
A3: Yes, filtering the solution is a critical step to remove particulate matter that can cause pinholes and comet streaks.[3] Use a syringe filter with a pore size of 0.2 µm or smaller that is compatible with your chosen solvent (e.g., PTFE membrane for fluorinated solvents).
Substrate Preparation
Q4: What is the best way to clean my substrates before spin coating PHFIPA?
A4: Substrate cleanliness is paramount for good film adhesion and uniformity. A multi-step cleaning process is recommended. For glass or silicon substrates, a common procedure involves:
-
Sonication in a detergent solution.
-
Thorough rinsing with deionized (DI) water.
-
Sonication in acetone, followed by isopropanol (B130326).
-
Final rinse with DI water.
-
Drying with a stream of high-purity nitrogen or argon. For enhanced cleaning and to improve surface wettability, a plasma treatment (e.g., oxygen or argon plasma) can be performed immediately before spin coating.
Q5: How does substrate surface energy affect the coating quality?
A5: The surface energy of the substrate influences how well the PHFIPA solution wets the surface. Fluoropolymers generally have low surface energy, which can lead to poor wetting on certain substrates.[9][10] A higher substrate surface energy promotes better spreading of the solution, leading to a more uniform and defect-free film. Surface treatments like plasma exposure can increase the surface energy of the substrate.
Spin Coating Process
Q6: What is the optimal spin speed and acceleration for PHFIPA?
A6: The optimal spin speed and acceleration are highly dependent on the desired film thickness, solution viscosity, and solvent system.
-
Spin Speed: Higher spin speeds result in thinner films. A typical range to explore is 1000-6000 RPM.
-
Acceleration: A slower, controlled acceleration can help in uniformly spreading the solution before the solvent evaporates rapidly, which can be beneficial in reducing striations.
A multi-step spin process, with an initial spreading step at a lower speed followed by a high-speed thinning and drying step, often yields the best results.
Q7: Should I use a static or dynamic dispense method?
A7: The choice between static and dynamic dispense depends on the solution properties and substrate size.
-
Static Dispense: The solution is dispensed onto a stationary substrate, which is then accelerated. This method is often suitable for smaller substrates and lower viscosity solutions.
-
Dynamic Dispense: The solution is dispensed onto a slowly rotating substrate. This can help in pre-wetting the surface and can be advantageous for larger substrates or more viscous solutions to ensure complete coverage.
Experimentation with both methods is recommended to determine the best approach for your specific application.
Post-Coating Treatment
Q8: Is a post-spin annealing step necessary for PHFIPA films?
A8: Annealing the film after spin coating can be beneficial. It helps to remove residual solvent, reduce internal stresses, and can improve the film's structural and mechanical properties. The annealing temperature and time should be carefully optimized. A typical starting point would be to anneal at a temperature below the glass transition temperature of PHFIPA. Annealing at too high a temperature can cause film degradation or dewetting.[11][12][13]
Experimental Protocols
Detailed Protocol for Substrate Cleaning
-
Place substrates in a substrate rack.
-
Sonicate in a 2% aqueous solution of laboratory detergent for 15 minutes.
-
Rinse thoroughly with flowing deionized (DI) water for 5 minutes.
-
Sonicate in acetone for 15 minutes.
-
Rinse with DI water.
-
Sonicate in isopropanol for 15 minutes.
-
Rinse thoroughly with DI water.
-
Dry the substrates using a stream of filtered, high-purity nitrogen or argon gas.
-
For optimal surface preparation, treat the substrates with oxygen or argon plasma for 1-5 minutes immediately before spin coating.
General Spin-Coating Protocol for PHFIPA
-
Solution Preparation:
-
Dissolve PHFIPA in a suitable solvent (e.g., HFIP) to the desired concentration (e.g., 1-10 wt%).
-
Gently agitate the solution until the polymer is fully dissolved. Avoid vigorous shaking to prevent bubble formation.
-
Filter the solution through a 0.2 µm PTFE syringe filter into a clean container.
-
-
Spin Coating:
-
Place the cleaned substrate onto the spin coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the filtered PHFIPA solution onto the center of the substrate to cover approximately 2/3 of the surface.
-
Start the spin coating program. A representative two-stage program could be:
-
Step 1 (Spreading): 500 RPM for 10 seconds with an acceleration of 100 RPM/s.
-
Step 2 (Thinning/Drying): 3000 RPM for 30 seconds with an acceleration of 1000 RPM/s.
-
-
-
Post-Coating Annealing:
-
Carefully remove the coated substrate from the spin coater.
-
Place the substrate on a hotplate in a clean environment.
-
Anneal at a temperature of 80-120°C for 5-15 minutes to remove residual solvent.
-
Note: These are starting-point protocols. The optimal parameters will depend on the specific experimental setup and desired film characteristics and should be determined empirically.
Visualizing the Troubleshooting Process
To aid in diagnosing and resolving defects, the following workflow diagrams illustrate the logical steps to take.
Caption: Troubleshooting workflow for common spin-coating defects.
Caption: General experimental workflow for spin-coating PHFIPA films.
References
- 1. coatingsystems.com [coatingsystems.com]
- 2. coatingsystems.com [coatingsystems.com]
- 3. lampz.tugraz.at [lampz.tugraz.at]
- 4. researchgate.net [researchgate.net]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. researchgate.net [researchgate.net]
- 7. US20140100313A1 - Solvents for fluoropolymers - Google Patents [patents.google.com]
- 8. MOR Spin-Coating: Solvent Selection for Uniform Films [eureka.patsnap.com]
- 9. lee.chem.uh.edu [lee.chem.uh.edu]
- 10. researchgate.net [researchgate.net]
- 11. Annealing temperature effect on the optical properties of spin–coated Ru–doped NiO films | CoLab [colab.ws]
- 12. [PDF] Effect of annealing conditions on the physio-chemical properties of spin-coated As_2Se_3 chalcogenide glass films | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Reactions
This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA).
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization of HFIPA in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or is Significantly Delayed
Question: Why is my HFIPA polymerization not starting, or why is there a long induction period before I observe any reaction?
Answer: Failure to initiate or a significant delay in polymerization is a common problem, often linked to the presence of inhibitors or insufficient generation of radicals.[1]
-
Inhibitor Presence: Commercial acrylate monomers like HFIPA are shipped with inhibitors, such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[1][2][3] These inhibitors are designed to scavenge free radicals, which are essential for initiating the polymerization process.[1][3] If the inhibitor is not effectively removed, it will consume the radicals generated by your initiator, preventing the reaction from starting.
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization. It reacts with initiator radicals to form unreactive peroxide species. It is crucial to deoxygenate the monomer and solvent, typically by purging with an inert gas like nitrogen or argon for an extended period before initiating the reaction.[1]
-
Insufficient Initiator: The concentration of the initiator might be too low to produce enough free radicals to overcome the residual inhibitor and start the polymerization chain reaction effectively.[1]
-
Impurities: Contaminants in the monomer, solvent, or other reagents can act as inhibitors or chain transfer agents, quenching the polymerization process.[1][4]
Issue 2: Low Polymer Molecular Weight and/or Poor Monomer Conversion
Question: My polymerization reaction starts, but I am consistently obtaining a low molecular weight polymer or the reaction stops at low monomer conversion. What could be the cause?
Answer: Achieving high molecular weight and high conversion requires careful control over reaction conditions and purity of reagents.
-
Reaction Temperature: The temperature has a significant impact on polymerization kinetics.[5] An excessively high temperature can increase the rate of chain termination reactions relative to propagation, leading to the formation of shorter polymer chains.[5] Conversely, a temperature that is too low may result in a very slow reaction rate and incomplete conversion.
-
Impurities as Chain Transfer Agents: Impurities in the reaction mixture can act as chain transfer agents, terminating a growing polymer chain and initiating a new, shorter one.[4] This is a common cause of low molecular weight. Monomer and solvent purification is critical.
-
Polymer Precipitation: The growing poly(HFIPA) chain may become insoluble in the reaction solvent and precipitate out.[4] Once the polymer precipitates, the reactive chain end is often no longer accessible for further monomer addition, effectively stopping the reaction and limiting both molecular weight and conversion. Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate), a structurally similar polymer, is known to be insoluble in most common solvents except for chloroform.[6][7] The use of a suitable solvent, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) itself, which is an excellent solvent for many polymers, should be considered.[8][9]
-
Inadequate Mixing: If the reaction mixture is not stirred effectively, localized areas of high initiator concentration can form. This can lead to rapid, uncontrolled polymerization and premature termination in one part of the flask, while the rest of the monomer remains unreacted.
Issue 3: Uncontrolled, Rapid Polymerization or Gelation
Question: My reaction proceeded uncontrollably, becoming very hot and resulting in a solid gel. How can I prevent this?
Answer: This is a "runaway" polymerization, which can be hazardous. It typically occurs when the rate of initiation is too high.
-
Complete Absence of Inhibitor: If you are using a monomer from which the inhibitor has been removed, it is highly reactive and can polymerize spontaneously, especially if exposed to heat or light.[1] Such purified monomers should be used immediately.[1]
-
High Initiator Concentration: Using too much initiator will generate an enormous number of free radicals simultaneously. This leads to a highly exothermic reaction that can rapidly accelerate as the temperature increases, resulting in a boil-over or the formation of an insoluble cross-linked gel.
-
High Reaction Temperature: Starting the reaction at too high a temperature can significantly increase the decomposition rate of the initiator, leading to a burst of radical generation and an uncontrolled reaction.[5]
Frequently Asked Questions (FAQs)
1. How should I properly store 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA)? HFIPA is a highly flammable liquid and vapor.[10] It should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[10][11] The container must be kept tightly closed to prevent both contamination and the escape of flammable vapors.[10][11]
| Parameter | Recommendation |
| Temperature | Keep cool. |
| Atmosphere | Store in a dry, well-ventilated place.[10][11] |
| Hazards | Flammable area, away from ignition sources.[10] |
| Container | Keep container tightly closed.[10][11] |
Table 1: Recommended Storage Conditions for HFIPA
2. How do I remove the inhibitor from HFIPA before polymerization? It is crucial to remove the inhibitor for most polymerization reactions.[1][3] There are three common methods:
-
Caustic Wash: This method is effective for removing phenolic inhibitors like hydroquinone (HQ) and MEHQ.[1] The monomer is washed with an aqueous sodium hydroxide (B78521) solution, followed by a wash with brine to remove residual caustic solution and water. The monomer is then dried over an anhydrous salt like magnesium sulfate (B86663).[1]
-
Column Chromatography: The monomer can be passed through a column filled with a suitable adsorbent, such as basic alumina (B75360) or a commercially available inhibitor removal resin.[3][12][13] This method is fast, convenient, and avoids introducing water to the monomer.
-
Vacuum Distillation: While effective, this method must be performed with extreme caution as heating the uninhibited monomer can cause it to polymerize in the distillation flask.[3] It should be done at the lowest possible temperature and pressure. The use of copper shavings or wire in the distillation flask can help to quench any radicals that form during heating.[3]
| Inhibitor | Chemical Name | Removal Method |
| MEHQ | Monomethyl ether of hydroquinone | Caustic Wash, Column Chromatography[1][12] |
| HQ | Hydroquinone | Caustic Wash, Column Chromatography[1][12] |
| TBC | 4-tert-Butylcatechol | Column Chromatography (not for polar monomers)[12] |
Table 2: Common Inhibitors for Acrylate Monomers and Removal Strategies
3. What are the key safety precautions when handling HFIPA? HFIPA is a hazardous chemical that requires careful handling.[10]
-
Flammability: It is a highly flammable liquid.[10] Keep it away from all sources of ignition and use non-sparking tools.[10] Ensure all equipment is properly grounded to prevent static discharge.[10]
-
Health Hazards: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[10][11]
-
Personal Protective Equipment (PPE): Always handle HFIPA in a well-ventilated area or a chemical fume hood.[11] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10][11]
| Property | Value |
| CAS Number | 2160-89-6[14][15] |
| Molecular Formula | C₆H₄F₆O₂[15][16] |
| Molecular Weight | 222.09 g/mol [14][15][16] |
| Boiling Point | 84 °C |
| Density | 1.33 g/mL at 25 °C[17] |
| Refractive Index (n20/D) | 1.319[17] |
| Flash Point | 9 °C |
Table 3: Physical and Chemical Properties of HFIPA
Experimental Protocols
Protocol 1: Inhibitor Removal using a Caustic Wash
This protocol describes a general method for removing phenolic inhibitors (e.g., MEHQ, HQ) from HFIPA.
-
Place the HFIPA monomer into a separatory funnel.
-
Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with fresh NaOH solution until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of saturated brine (NaCl solution) to help remove dissolved water.[1]
-
Drain the aqueous layer completely.
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the monomer to dry it. Stir for 30-60 minutes.[1]
-
Filter or decant the dry, purified monomer from the drying agent.
-
Important: The purified monomer is no longer inhibited and should be used immediately.[1]
Protocol 2: General Procedure for Free-Radical Polymerization of HFIPA
This protocol provides a typical setup for the solution polymerization of HFIPA.
-
To a dry reaction flask equipped with a magnetic stir bar, condenser, and an inert gas inlet, add the desired solvent.
-
Begin stirring and purge the solvent with an inert gas (e.g., nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate container, dissolve the free-radical initiator (e.g., AIBN, benzoyl peroxide) in a small amount of the reaction solvent.
-
Add the freshly purified HFIPA monomer to the reaction flask via a syringe.[1]
-
Heat the reaction mixture to the desired temperature.
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry, NMR, or chromatography).[1]
-
To terminate the reaction, cool the mixture to room temperature and expose it to air. The polymer can then be isolated by precipitation into a non-solvent.
Visual Guides
Caption: Troubleshooting logic for HFIPA polymerization failure.
Caption: General experimental workflow for HFIPA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bio-rad.com [bio-rad.com]
- 6. Thermodynamic characterization of poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) by inverse gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. ru.unilongindustry.com [ru.unilongindustry.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. scientificlabs.co.uk [scientificlabs.co.uk]
- 14. This compound (99%) - Amerigo Scientific [amerigoscientific.com]
- 15. scbt.com [scbt.com]
- 16. cenmed.com [cenmed.com]
- 17. This compound | 2160-89-6 [chemicalbook.com]
Technical Support Center: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (HFIPA) Polymerization Kinetics
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate (B77674) (HFIPA). Below you will find troubleshooting advice for common experimental issues, frequently asked questions regarding the influence of temperature on polymerization kinetics, detailed experimental protocols, and illustrative data.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the polymerization of HFIPA in a question-and-answer format.
Issue 1: Polymerization Fails to Initiate or Exhibits a Significant Induction Period
-
Question: Why is my HFIPA polymerization not starting, or why is there a long delay before I observe any polymer formation?
-
Answer: Failure to initiate is a common problem in free-radical polymerization and can often be attributed to several factors:
-
Inhibitor Presence: Commercial monomers like HFIPA are typically shipped with inhibitors (e.g., hydroquinone (B1673460) (HQ) or monomethyl ether of hydroquinone (MEHQ)) to prevent premature polymerization during storage. These inhibitors must be removed before the reaction.
-
Insufficient Initiator Concentration: The concentration of the free-radical initiator may be too low to overcome the residual inhibitor and generate a sufficient number of radicals to start the polymerization process.
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a powerful inhibitor of free-radical polymerization. Oxygen reacts with initiating and propagating radicals to form stable peroxy radicals, which do not effectively continue the polymer chain.[1]
-
Low Temperature: The decomposition rate of many thermal initiators is highly dependent on temperature. If the reaction temperature is too low, the initiator will not decompose at a sufficient rate to generate an adequate concentration of free radicals to initiate polymerization.[1]
-
Issue 2: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization begins, but the final conversion of HFIPA is low. How can this be improved?
-
Answer: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains:
-
Inadequate Initiation: Similar to initiation failure, an insufficient concentration of an active initiator will result in a lower overall rate of polymerization and may lead to incomplete conversion.[1]
-
Suboptimal Reaction Temperature: Temperature plays a critical role in polymerization kinetics. An inappropriate temperature can lead to slow reaction rates or favor side reactions that terminate the polymer chains. For some systems, higher temperatures can increase the initial rate but may result in lower final conversion due to increased rates of termination reactions.[1]
-
Chain Transfer Reactions: Chain transfer to the solvent, monomer, or polymer can terminate a growing chain and initiate a new, shorter one, potentially limiting the overall conversion and molecular weight.
-
Issue 3: Formation of Insoluble Gel
-
Question: My polymerization reaction resulted in the formation of an insoluble gel. What is the cause and how can I prevent it?
-
Answer: Gel formation, or cross-linking, can occur due to a few reasons:
-
Impurities: The presence of multifunctional acrylates as impurities in the HFIPA monomer can lead to cross-linking.
-
Chain Transfer to Polymer: At high monomer conversions and temperatures, chain transfer reactions to the polymer backbone can occur. This creates active sites on the polymer chain, which can then propagate to form branched or cross-linked structures.
-
Frequently Asked Questions (FAQs)
Q1: How does temperature generally affect the rate of HFIPA polymerization?
A1: In general, for free-radical polymerization of acrylates, increasing the temperature has a significant effect on the reaction kinetics. Higher temperatures lead to a faster decomposition of the thermal initiator, which increases the concentration of free radicals and, consequently, accelerates the rate of polymerization.[2] This often results in a shorter time to reach a certain monomer conversion.
Q2: What is the impact of temperature on the molecular weight of the resulting poly(HFIPA)?
A2: The effect of temperature on molecular weight is complex. While a higher temperature increases the initiation rate, it also increases the rates of chain termination and chain transfer reactions. Typically, for free-radical polymerization, an increase in temperature leads to a decrease in the average molecular weight of the polymer due to the increased probability of termination reactions.
Q3: Are there any safety concerns associated with the polymerization of HFIPA at elevated temperatures?
A3: Yes. The polymerization of acrylates is a highly exothermic process. At elevated temperatures, the reaction rate can increase significantly, leading to a rapid release of heat. In a large-scale reaction or with inadequate heat dissipation, this can cause a dangerous, uncontrolled increase in temperature and pressure, known as a thermal runaway.[3] Proper temperature control and a thorough understanding of the reaction's thermal hazards are crucial.
Quantitative Data on the Effect of Temperature
| Reaction Temperature (°C) | Initiator Decomposition Rate Constant (k_d) (s⁻¹) (Illustrative) | Overall Polymerization Rate (R_p) (mol L⁻¹ s⁻¹) (Illustrative) | Monomer Conversion at 2h (%) (Illustrative) | Number Average Molecular Weight (M_n) ( g/mol ) (Illustrative) |
| 50 | 1.0 x 10⁻⁶ | 5.0 x 10⁻⁵ | 36 | 150,000 |
| 60 | 8.0 x 10⁻⁶ | 1.4 x 10⁻⁴ | 75 | 110,000 |
| 70 | 5.0 x 10⁻⁵ | 3.5 x 10⁻⁴ | 95 | 80,000 |
| 80 | 2.5 x 10⁻⁴ | 7.9 x 10⁻⁴ | >99 | 55,000 |
Note: This table is for illustrative purposes only and does not represent experimentally verified data for HFIPA polymerization.
Experimental Protocols
Protocol 1: Inhibitor Removal from HFIPA Monomer
Commercial HFIPA is stabilized with inhibitors like MEHQ. For controlled polymerization, it is often necessary to remove the inhibitor.
Materials:
-
1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Stir bar
Procedure:
-
In a separatory funnel, wash the HFIPA monomer with an equal volume of 1 M NaOH solution to extract the phenolic inhibitor.
-
Gently shake the funnel, periodically venting to release any pressure.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with 1 M NaOH solution two more times.[1]
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.[1]
-
Wash the monomer with an equal volume of saturated brine solution to aid in the removal of water.[1]
-
Transfer the washed monomer to a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the monomer to dry it and stir for 30-60 minutes.[1]
-
Filter or decant the purified monomer from the drying agent.
-
The purified monomer should be used immediately as it is no longer inhibited and can polymerize spontaneously.
Protocol 2: General Procedure for Free-Radical Polymerization of HFIPA
This protocol describes a typical setup for the solution polymerization of HFIPA.
Materials:
-
Purified this compound (HFIPA)
-
Anhydrous solvent (e.g., ethyl acetate, toluene, or a fluorinated solvent)
-
Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO))
-
Reaction flask with a condenser and magnetic stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Heating mantle or oil bath with temperature control
-
Syringes and needles
Procedure:
-
Set up the reaction flask with the condenser and ensure all glassware is dry.
-
Add the desired amount of solvent and the magnetic stir bar to the reaction flask.[1]
-
Begin stirring and purge the solvent with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen.[1]
-
In a separate, dry container, dissolve the initiator in a small amount of the reaction solvent.
-
Add the purified HFIPA monomer to the reaction flask via a syringe.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C, depending on the initiator).
-
Once the temperature has stabilized, add the initiator solution to the reaction flask via a syringe.[1]
-
Maintain the reaction at the set temperature under a positive pressure of inert gas for the desired reaction time.
-
Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).[1]
-
To terminate the polymerization, cool the reaction mixture to room temperature and expose it to air.[1] The polymer can then be isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane).
Visualizations
Caption: Effect of Temperature on HFIPA Polymerization Kinetics.
Caption: Experimental Workflow for HFIPA Polymerization.
References
Validation & Comparative
Characterization of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) by Gel Permeation Chromatography: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular weight characteristics of poly(1,1,1,3,3,3-hexafluoroisopropyl acrylate) (PHFIPA) as determined by Gel Permeation Chromatography (GPC). The performance of PHFIPA is compared with common non-fluorinated acrylate (B77674) polymers, namely poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA). This document outlines the experimental data in a clear, tabular format, presents a detailed experimental protocol for the GPC analysis of PHFIPA, and includes a visual representation of the experimental workflow.
Comparative GPC Data of Acrylate Polymers
The molecular weight and molecular weight distribution are critical parameters that influence the physical and chemical properties of polymers, impacting their application in fields such as drug delivery and medical device coatings. The following table summarizes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for PHFIPA, PMMA, and PBA, as determined by GPC.
| Polymer | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Poly(this compound) (PHFIPA) | Data Not Available in Searched Literature | Data Not Available in Searched Literature | 1.09 – 1.30 |
| Poly(methyl methacrylate) (PMMA) | 225,587 | 323,295 | 1.433 |
| Poly(butyl acrylate) (PBA) | 3,000 | 3,600 | 1.2 |
Note: Specific Mn and Mw values for PHFIPA homopolymer were not available in the reviewed literature. The PDI range is based on controlled radical polymerization (RAFT) of the monomer, which typically yields polymers with low polydispersity.
Experimental Protocol: GPC Analysis of PHFIPA
This section details the methodology for the characterization of poly(this compound) using Gel Permeation Chromatography.
1. Materials and Equipment:
-
Polymer Sample: Poly(this compound)
-
Solvent (Eluent): HPLC-grade Chloroform (B151607) (CHCl₃)
-
GPC System: A standard GPC system equipped with a refractive index (RI) detector.
-
GPC Columns: A set of columns suitable for the analysis of polymers in organic solvents (e.g., polystyrene-divinylbenzene columns).
-
Calibration Standards: Polystyrene standards of known molecular weights.
-
Syringe Filters: 0.2 µm PTFE filters.
-
Vials: Glass vials with caps.
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the dry PHFIPA polymer into a glass vial.
-
Add 2 mL of HPLC-grade chloroform to the vial to achieve a concentration of approximately 5 mg/mL.
-
Gently agitate the vial until the polymer is completely dissolved. This may take several hours.
-
Filter the polymer solution through a 0.2 µm PTFE syringe filter into a clean GPC vial to remove any particulate matter.
3. GPC Analysis:
-
System Preparation: Ensure the GPC system is equilibrated with chloroform as the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and a stable temperature (e.g., 35 °C).
-
Calibration: Construct a calibration curve by injecting a series of polystyrene standards of known molecular weights and recording their retention times. Plot the logarithm of the molecular weight against the retention time.
-
Sample Injection: Inject a known volume (e.g., 100 µL) of the prepared PHFIPA solution onto the GPC column.
-
Data Acquisition: Record the chromatogram from the RI detector.
4. Data Analysis:
-
From the obtained chromatogram of the PHFIPA sample, determine the retention time at the peak maximum and the distribution of retention times.
-
Using the polystyrene calibration curve, calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the PHFIPA sample.
GPC Experimental Workflow
The following diagram illustrates the key steps involved in the Gel Permeation Chromatography analysis of polymeric materials.
Caption: Workflow for GPC analysis of polymers.
A Comparative Analysis of RAFT and Free-Radical Polymerization of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
A detailed examination of two distinct polymerization methodologies for the synthesis of poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) reveals significant differences in control over polymer architecture and properties. Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization demonstrates superior control, yielding polymers with well-defined molecular weights and narrow molecular weight distributions, a stark contrast to the broader distributions and less predictable nature of conventional free-radical polymerization.
This guide provides a comprehensive comparison of RAFT and free-radical polymerization techniques for 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA), a monomer of significant interest for the development of advanced materials due to the unique properties conferred by its high fluorine content. The data presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate polymerization strategy for their specific application, whether it be for the creation of specialty polymers with precise characteristics or for larger-scale production where broad property distributions are acceptable.
Executive Summary of Key Findings
The primary distinction between the two methods lies in the level of control over the polymerization process. RAFT polymerization, a form of reversible-deactivation radical polymerization (RDRP), allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ), typically in the range of 1.09–1.3 for HFIPA.[1] This is achieved through the use of a chain transfer agent that reversibly deactivates propagating polymer chains, allowing for uniform growth. In contrast, free-radical polymerization, while simpler to implement, results in polymers with a broad range of molecular weights and consequently higher dispersity values, typically greater than 1.5.[2] This lack of control stems from the continuous and irreversible termination of polymer chains.
| Parameter | RAFT Polymerization of HFIPA | Free-Radical Polymerization of HFIPA |
| Control over Molecular Weight | High, predictable based on monomer/CTA ratio | Low, statistically determined |
| Dispersity (Đ) | Low (typically 1.09 - 1.3)[1] | High (typically > 1.5)[2] |
| Polymer Architecture | Well-defined (e.g., block copolymers, star polymers) | Branched or linear with broad distribution |
| Reaction Conditions | Requires a specific chain transfer agent (CTA) | Simpler, requires only monomer and initiator |
| Reproducibility | High | Moderate to low |
Experimental Protocols
Detailed methodologies for both polymerization techniques are provided below. These protocols are based on established procedures for acrylate polymerization and specific findings for fluorinated monomers.
RAFT Polymerization of HFIPA
This protocol is adapted from general RAFT polymerization procedures for acrylates.[2]
Materials:
-
This compound (HFIPA), inhibitor removed
-
Chain Transfer Agent (CTA), e.g., Dibenzyl carbonotrithioate (BTC)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., 1,4-dioxane (B91453) or anisole
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
HFIPA, CTA, and AIBN are dissolved in the chosen solvent in a Schlenk flask equipped with a magnetic stir bar. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is in the range of 15:1:0.1 to 300:1:0.01.[3]
-
The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with an inert gas (e.g., argon or nitrogen) and placed in a preheated oil bath at a specified temperature (e.g., 70 °C).[4]
-
The polymerization is allowed to proceed for a predetermined time, with samples withdrawn periodically under inert atmosphere to monitor conversion (via ¹H NMR or gravimetry) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
The polymerization is quenched by cooling the reaction mixture and exposing it to air.
-
The polymer is isolated by precipitation in a non-solvent (e.g., methanol (B129727) or hexane), followed by filtration and drying under vacuum.
Free-Radical Polymerization of HFIPA
This protocol is based on conventional free-radical polymerization methods.[5]
Materials:
-
This compound (HFIPA), inhibitor removed
-
Initiator, e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous solvent (optional, for solution polymerization), e.g., toluene (B28343) or methyl ethyl ketone (MEK)
-
Reaction vessel (e.g., round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
HFIPA and the initiator are charged into the reaction vessel. For solution polymerization, the solvent is also added. The initiator concentration will influence the final molecular weight.[5]
-
The mixture is deoxygenated by bubbling with an inert gas for at least 30 minutes.
-
The reaction vessel is heated to the desired temperature (e.g., 60-80 °C) under an inert atmosphere.
-
The polymerization is allowed to proceed for a set time.
-
The reaction is terminated by cooling the mixture.
-
The polymer is isolated by precipitation in a non-solvent, followed by filtration and drying.
Data Presentation and Comparison
The following table summarizes the expected quantitative outcomes from the two polymerization methods. The data for RAFT polymerization is based on literature values for HFIPA, while the data for free-radical polymerization is based on typical results for acrylates, as specific data for HFIPA is less commonly reported but can be inferred from the polymerization of similar monomers.
| Parameter | RAFT Polymerization | Free-Radical Polymerization |
| Number-Average Molecular Weight (Mn) | Controlled by the [Monomer]/[CTA] ratio; linear increase with conversion. | Inversely proportional to the square root of the initiator concentration; difficult to predict and control. |
| Dispersity (Đ = Mw/Mn) | Narrow, typically 1.09 - 1.3.[1] | Broad, typically > 1.5, often in the range of 2-5 for high conversion.[2] |
| Conversion vs. Time | Generally follows pseudo-first-order kinetics, with a linear relationship between ln([M]₀/[M]) and time. | Complex kinetics, often showing an autoacceleration (gel effect) at higher conversions, leading to a rapid increase in polymerization rate and molecular weight. |
Visualizing the Methodologies
To further illustrate the procedural and conceptual differences between RAFT and free-radical polymerization, the following diagrams are provided.
Conclusion
The choice between RAFT and free-radical polymerization for this compound is fundamentally a decision between control and simplicity. For applications demanding polymers with precisely defined molecular weights, low dispersity, and complex architectures such as block copolymers, RAFT polymerization is the superior method.[1][3] Its "living" nature allows for a high degree of control over the final polymer product. However, for applications where a broad distribution of polymer chains is acceptable or even desirable, and where simplicity and cost-effectiveness are paramount, conventional free-radical polymerization remains a viable option. Researchers and developers should carefully consider the end-use requirements of the poly(HFIPA) to make an informed decision on the most suitable synthetic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Let's learn RAFT polymerization remotely! | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. scribd.com [scribd.com]
A Comparative Guide to Fluoroacrylate Polymers: 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of advanced materials, fluorinated acrylate (B77674) polymers stand out for their unique and highly desirable properties, including exceptional thermal stability, low refractive indices, and low surface energies. These characteristics make them indispensable in a wide array of applications, from optical technologies and high-performance coatings to advanced biomedical devices. Among the diverse family of fluoroacrylates, 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (HFIPA) is a monomer that yields polymers with a particularly compelling set of properties.
This guide provides an objective comparison of the performance of polymers derived from HFIPA against those synthesized from other common fluoroacrylate monomers. The information presented herein is supported by experimental data from various scientific sources to aid researchers and professionals in making informed material selection decisions.
Performance Comparison of Fluoroacrylate Polymers
The properties of fluoroacrylate polymers are profoundly influenced by the structure of the fluorine-containing side chains. The following tables summarize key quantitative data for polymers of HFIPA and other representative fluoroacrylates.
Table 1: Comparison of Refractive Index and Glass Transition Temperature
| Polymer | Monomer Structure | Refractive Index (n20/D) | Glass Transition Temperature (Tg) |
| Poly(this compound) (poly(HFIPA)) |
| ~1.375[1] | Not Clearly Established¹ |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (poly(HFIPMA)) | ~1.39[2][3] | 56 °C[2][3] | |
| Poly(2,2,2-trifluoroethyl acrylate) (poly(TFEA)) | ~1.411[4] | -10 °C[4] | |
| Poly(2,2,3,3,3-pentafluoropropyl acrylate) (poly(PFPA)) | ~1.389[5] | -26 °C[5] | |
| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (poly(PFDA)) |
| ~1.337[6] | Not Reported |
¹The glass transition temperature of poly(HFIPA) is not well-documented in the reviewed literature.
Table 2: Comparison of Thermal Stability
| Polymer | Decomposition Onset Temperature (TGA, 5% weight loss) |
| Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (poly(HFIPMA)) | ~300-350 °C (Typical for fluorinated methacrylates) |
| Poly(2,2,2-trifluoroethyl acrylate) (poly(TFEA)) | ~300-350 °C (Typical for fluorinated acrylates) |
| Poly(tetrafluoroethylene) (PTFE) for reference | ~522 °C |
Note: Specific TGA data for the direct comparison of these exact polyacrylates under identical conditions is limited in the available literature. The provided range is a general representation for fluorinated acrylates.
Table 3: Surface Energy Properties
While specific numerical values for the surface energy of poly(HFIPA) were not found in direct comparative studies, its highly fluorinated structure suggests a very low surface energy. Polymers containing hexafluoroisopropyl groups are known to be super-hydrophobic. For context, the critical surface tensions of various polymers are provided below. Lower critical surface tension generally correlates with lower surface energy and increased hydrophobicity.
| Polymer | Critical Surface Tension (dynes/cm) | Water Contact Angle (°) |
| Poly(hexafluoropropylene) | 16.9 | 112 |
| Fluorinated ethylene (B1197577) propylene (B89431) (FEP) | 19.1 | 108.5 |
| Polytetrafluoroethylene (PTFE) | 18.5-19.5 | 108-112 |
| Poly(chlorotrifluoroethylene) (PCTFE) | 30.8 | 99.3 |
| Polypropylene (PP) | 30 | 88 |
| Poly(methyl methacrylate) (PMMA) | 37.5 | 70.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.
Polymer Synthesis: Free-Radical Polymerization of Fluoroacrylates
A general procedure for the synthesis of fluoroacrylate polymers is as follows:
-
Monomer Purification: The fluoroacrylate monomer (e.g., this compound) is purified by passing it through a column of basic alumina (B75360) to remove any inhibitors.
-
Initiator and Solvent Preparation: A free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is dissolved in an appropriate solvent (e.g., toluene, ethyl acetate, or bulk polymerization).
-
Polymerization Reaction: The purified monomer is added to the initiator solution in a reaction vessel equipped with a condenser and a nitrogen inlet. The mixture is deoxygenated by bubbling nitrogen through it for a specified period.
-
Heating and Reaction: The reaction vessel is then immersed in a constant temperature oil bath (typically 60-80 °C) to initiate polymerization. The reaction is allowed to proceed for a predetermined time (e.g., 24 hours).
-
Polymer Precipitation and Purification: After the reaction, the polymer is precipitated by pouring the viscous solution into a non-solvent, such as methanol (B129727) or hexane. The precipitated polymer is then collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and re-precipitated. This process is repeated multiple times to remove unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Thermal Stability: Thermogravimetric Analysis (TGA)
The thermal stability of the polymers is evaluated using Thermogravimetric Analysis (TGA) with the following protocol:
-
Sample Preparation: A small amount of the dried polymer (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., alumina or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often reported as the temperature at which 5% mass loss occurs (Td5).
Refractive Index Measurement (ASTM D542)
The refractive index of the polymer films is measured using an Abbe refractometer according to the ASTM D542 standard procedure:
-
Sample Preparation: A thin, optically clear, and flat polymer film is prepared by solution casting or spin coating. The film should have at least one smooth, polished surface.
-
Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index.
-
Measurement: A small drop of a suitable contacting liquid (with a refractive index higher than the sample) is placed on the prism of the refractometer. The polymer film is then placed on top of the liquid, ensuring good optical contact.
-
Reading: The instrument's light source and optics are adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read directly from the instrument's scale. The measurement is typically performed at a standard wavelength (e.g., 589 nm, the sodium D-line) and temperature (20 °C).
Surface Energy Measurement (ASTM D7490)
The surface energy of the polymer films is determined by measuring the contact angles of two different liquids with known surface tension components, following the principles of ASTM D7490:
-
Sample Preparation: A flat, smooth, and clean polymer film is mounted on a level stage.
-
Liquid Dispensing: A small droplet (typically 1-5 µL) of a test liquid (e.g., deionized water and diiodomethane) is gently deposited onto the polymer surface using a precision syringe.
-
Image Capture: A high-resolution camera captures a profile image of the sessile drop on the surface.
-
Contact Angle Measurement: The contact angle between the liquid droplet and the polymer surface is measured from the captured image using specialized software. This is done for at least two liquids with known polar and dispersive surface tension components.
-
Surface Energy Calculation: The surface energy of the polymer is then calculated from the measured contact angles using theoretical models, such as the Owens-Wendt-Rabel-Kaelble (OWRK) method.
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the selection and characterization of fluoroacrylate polymers.
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. 聚(1,1,1,3,3,3-六氟异丙基甲基丙烯酸酯) | Sigma-Aldrich [sigmaaldrich.com]
- 4. Copolymerization of Glycidyl Methacrylate and this compound | Scientific.Net [scientific.net]
- 5. ossila.com [ossila.com]
- 6. Critical Surface Tension and Contact Angle with Water for Various Polymers [accudynetest.com]
A Comparative Guide to the Mechanical Properties of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) and Alternative Biomedical Polymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanical properties of poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) and other commonly used polymers in biomedical and drug development applications. Due to a lack of extensive, publicly available quantitative data on the mechanical properties of PHFIPA, this document focuses on a detailed comparison of well-characterized alternatives: Polymethyl-methacrylate (PMMA), Polydimethylsiloxane (PDMS), and Polyurethane (PU). The known qualitative characteristics of PHFIPA are presented to provide a contextual understanding of its potential performance.
Introduction to Poly(this compound) (PHFIPA)
Comparative Analysis of Mechanical Properties
The following tables summarize the key mechanical properties of PMMA, PDMS, and PU, which are frequently utilized in biomedical devices, microfluidics, and drug delivery systems. This data provides a benchmark for understanding the potential performance of novel polymers like PHFIPA.
Table 1: Tensile Properties of Alternative Polymers
| Property | Polymethyl-methacrylate (PMMA) | Polydimethylsiloxane (PDMS) | Polyurethane (PU) - Ether-based |
| Tensile Strength (MPa) | 30 - 79[2][3] | 3.51 - 5.13[4] | ~35-45 (Varies significantly with formulation) |
| Young's Modulus (GPa) | 2.2 - 3.8[3] | 0.00132 - 0.00297[4] | 0.0047 - 0.0074[5] |
| Elongation at Break (%) | 1 - 30[3] | 100 - 800 (Varies with formulation) | 300 - 1000 (Varies significantly with formulation) |
Table 2: Hardness and Other Mechanical Properties
| Property | Polymethyl-methacrylate (PMMA) | Polydimethylsiloxane (PDMS) | Polyurethane (PU) |
| Rockwell M Hardness | 93[6] | Not Applicable | Not Applicable |
| Shore A/D Hardness | Not Applicable | 20 - 80 A (Typical) | 20 A - 80 D (Wide Range)[7] |
| Compressive Strength (MPa) | 85 - 120[2][6] | Not Applicable | Varies with formulation |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of mechanical properties. The following are standard protocols for the key experiments cited.
Tensile Testing (Following ASTM D638)
Tensile properties such as tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to the dimensions specified in ASTM D638.[3] The thickness and width of the gauge section are precisely measured.
-
Test Setup: The specimen is securely mounted in the grips of the universal testing machine. An extensometer is attached to the gauge section to accurately measure strain.
-
Testing: The specimen is pulled at a constant crosshead speed until it fractures. The force and displacement data are recorded throughout the test.
-
Data Analysis:
-
Tensile Strength: The maximum stress the specimen withstands before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.
-
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of polymers, such as the storage modulus (E') and loss modulus (E'').
-
Specimen Preparation: A rectangular specimen of defined dimensions is prepared.
-
Test Setup: The specimen is mounted in the DMA instrument, typically in a single or dual cantilever, or tensile configuration.
-
Testing: A sinusoidal stress is applied to the sample at a specific frequency over a range of temperatures. The resulting strain and the phase lag between the stress and strain are measured.
-
Data Analysis:
-
Storage Modulus (E'): Represents the elastic portion of the material's response and its ability to store energy.
-
Loss Modulus (E''): Represents the viscous portion of the material's response and its ability to dissipate energy as heat.
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (E''/E'), which is a measure of the material's damping properties.
-
Nanoindentation
Nanoindentation is employed to determine the hardness and elastic modulus of materials at the nanoscale.
-
Specimen Preparation: The surface of the material must be smooth and flat to ensure accurate measurements.
-
Test Setup: A nanoindenter with a tip of known geometry (e.g., Berkovich) is positioned over the area of interest.
-
Testing: The indenter tip is pressed into the material's surface with a controlled load. The load and displacement are continuously recorded during both the loading and unloading phases.
-
Data Analysis: The hardness and elastic modulus are calculated from the load-displacement curve using the Oliver-Pharr method.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the mechanical testing of polymers for biomedical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) and Polymethyl Methacrylate
A detailed comparison of the thermal properties of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) and Polymethyl Methacrylate (PMMA) is crucial for researchers and drug development professionals in selecting the appropriate material for their applications. This guide provides an objective analysis of their thermal stability, supported by experimental data and detailed methodologies.
This report synthesizes available data on the thermal decomposition and glass transition temperatures of PHFIPA and PMMA. While extensive data is available for the widely used PMMA, specific thermal decomposition data for PHFIPA is less prevalent in the literature. Therefore, this comparison draws upon data from closely related fluorinated polymers and highlights the expected trends in thermal stability.
Key Thermal Properties: A Tabular Comparison
The thermal stability of a polymer is primarily assessed by its thermal decomposition temperature and its glass transition temperature (Tg). The following table summarizes the key thermal properties of PHFIPA and PMMA based on available data.
| Property | Poly(this compound) (PHFIPA) | Polymethyl Methacrylate (PMMA) |
| Glass Transition Temperature (Tg) | ~56 °C (for the related PHFIMA) | 105 - 125 °C |
| Onset of Thermal Decomposition (TGA, in N2) | Data not readily available; expected to be high due to C-F bonds. | ~210 - 270 °C[1][2] |
| Temperature of Maximum Decomposition Rate (TGA, in N2) | Data not readily available. | ~370 °C[3] |
| Decomposition Mechanism | Expected to be random main-chain scission. | Multi-stage process involving scission of head-to-head linkages, chain-end initiation, and random chain scission.[2] |
Experimental Methodologies
The data presented in this guide is typically obtained through two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is employed to determine the thermal stability and decomposition profile of a polymer. A standard experimental protocol, based on ASTM E1131, involves the following steps:
-
A small sample of the polymer (typically 5-10 mg) is placed in a high-purity sample pan (e.g., platinum or alumina).
-
The sample is heated in a controlled atmosphere, typically an inert gas such as nitrogen, at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature, indicating the onset and various stages of decomposition.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the glass transition temperature (Tg) of a polymer, which signifies the transition from a rigid, glassy state to a more flexible, rubbery state. A typical DSC protocol involves:
-
A small, encapsulated sample of the polymer is heated at a controlled rate.
-
The heat flow required to raise the sample's temperature is measured and compared to that of an empty reference pan.
-
The Tg is identified as a step-like change in the heat flow curve.
Logical Flow of Thermal Stability Analysis
The following diagram illustrates the logical workflow for assessing the thermal stability of a polymer.
Caption: Logical workflow for polymer thermal stability analysis.
In-Depth Comparison of Thermal Stability
Polymethyl Methacrylate (PMMA)
PMMA is a well-characterized amorphous thermoplastic. Its thermal decomposition in an inert atmosphere is a multi-stage process.[2] The initial weight loss, starting around 210-270 °C, is often attributed to the scission of weak head-to-head linkages formed during polymerization.[1][2] This is followed by degradation initiated at unsaturated chain ends. The main decomposition phase, with a maximum rate around 370 °C, involves random scission of the polymer backbone.[3] The glass transition temperature of PMMA typically falls in the range of 105-125 °C, depending on its molecular weight and tacticity.
Poly(this compound) (PHFIPA)
The glass transition temperature of the closely related poly(1,1,1,3,3,3-hexafluoroisopropyl methacrylate) (PHFIMA) has been reported to be approximately 56 °C. This lower Tg compared to PMMA suggests that while the C-F bonds contribute to high thermal decomposition temperatures, the bulky hexafluoroisopropyl side groups may increase chain flexibility, leading to a lower temperature for the transition from a glassy to a rubbery state.
Conclusion
References
The Low Refractive Index of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) in Comparison to Standard Optical Polymers
For researchers and professionals in drug development and advanced material science, the precise control of light is paramount. Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) is emerging as a critical material for applications demanding low refractive indices, such as in anti-reflective coatings, optical cladding, and advanced microfluidic devices. This guide provides a comparative analysis of the refractive index of PHFIPA against other commonly used optical polymers, supported by experimental data and methodologies.
The defining characteristic of PHFIPA is its exceptionally low refractive index, a direct consequence of its high fluorine content. This property minimizes light reflection and scattering at interfaces, making it an ideal candidate for enhancing the efficiency and signal-to-noise ratio in optical systems.
Comparative Refractive Index Data
The following table summarizes the refractive index of PHFIPA in comparison to other standard optical polymers. All values are reported at a wavelength of 589 nm and at room temperature (approximately 20°C).
| Polymer | Abbreviation | Refractive Index (n_D) |
| Poly(this compound) | PHFIPA | 1.375[1] |
| Polymethyl methacrylate | PMMA | ~1.49 |
| Polystyrene | PS | ~1.59 |
| Polycarbonate | PC | ~1.59 |
| Poly(trifluoroisopropyl methacrylate) | PTFIPM | 1.4177[2] |
Experimental Determination of Refractive Index
The refractive indices of polymers are typically determined using one of several well-established optical techniques. The two most common methods are Abbe refractometry and ellipsometry.
Abbe Refractometer
The Abbe refractometer is a traditional and widely used instrument for measuring the refractive index of liquids and solids.[3] Its operation is based on the principle of measuring the critical angle of total internal reflection.[3]
Experimental Protocol:
-
Sample Preparation: For a solid polymer sample, a small piece with a polished, flat surface is required. A single drop of a contact liquid with a refractive index higher than the polymer is placed on the measuring prism of the refractometer. The polymer sample is then placed on top of the contact liquid.
-
Illumination: A light source illuminates the illuminating prism, and the light rays pass through the sample at various angles.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the boundary between the light and dark fields aligns with the crosshairs of the reticle.
-
Reading: The refractive index is then read directly from the calibrated scale. Temperature control is crucial for accurate measurements, and this is typically achieved by circulating water at a constant temperature through the prism assembly.
Ellipsometry
Ellipsometry is a highly sensitive, non-destructive technique used to determine the optical properties, including refractive index and thickness, of thin films.[4] It measures the change in the polarization state of light upon reflection from a sample surface.[4]
Experimental Protocol:
-
Sample Preparation: A thin film of the polymer is deposited onto a reflective substrate, such as a silicon wafer.
-
Measurement: A beam of polarized light from a monochromatic source is directed onto the sample at a known angle of incidence. The reflected light, which has undergone a change in polarization, is then passed through an analyzer to determine its new polarization state.
-
Data Analysis: The experimental data is then fitted to a theoretical model that describes the optical properties of the sample. By iterating the model parameters, the refractive index and thickness of the polymer film can be determined with high precision.
Logical Relationship of Polymer Refractive Indices
The following diagram illustrates the comparative relationship of the refractive indices of the discussed polymers.
Caption: Comparative ranking of polymer refractive indices.
References
Gas permeability of poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) membranes
A Comparative Guide to the Gas Permeability of High-Performance Glassy Polymer Membranes for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the gas permeability of several high-performance glassy polymer membranes, offering valuable data for researchers and professionals in material science and drug development. Due to the limited availability of specific gas permeability data for poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) in publicly accessible literature, this guide focuses on well-characterized, high-performance alternatives. The polymers included are selected for their high gas permeability and selectivity, representing the forefront of membrane separation technology.
The following sections present a comparative analysis of key gas separation properties, detailed experimental protocols for permeability measurements, and a visual representation of the experimental workflow.
Comparative Gas Permeability Data
The performance of gas separation membranes is primarily evaluated by their permeability and selectivity. Permeability, often measured in Barrer (1 Barrer = 10⁻¹⁰ cm³(STP)·cm·cm⁻²·s⁻¹·cmHg⁻¹), indicates the rate at which a gas passes through a membrane of a given thickness under a specific pressure difference. Selectivity is the ratio of the permeabilities of two different gases and represents the membrane's ability to separate them.
The tables below summarize the gas permeability and ideal selectivity for several key gases in a selection of high-performance glassy polymers. These polymers are often considered benchmarks in the field of gas separation.
Table 1: Gas Permeability Coefficients (P) in Barrer
| Polymer | O₂ | N₂ | CO₂ | CH₄ | He | H₂ |
| PIM-1 | 1300 | 580 | 6200 | 1100 | 2800 | 2700 |
| 6FDA-durene | 81.3 | 21.1 | 420 | 14.8 | 150 | 210 |
| Polysulfone (PSF) | 1.3 | 0.25 | 4.8 | 0.28 | 13.9 | 26.9 |
| Teflon™ AF 2400 | 1600[1] | 780[1] | 3800 | 1500 | 4300 | 7000 |
| Hyflon® AD60X | 110 | 38 | 320 | 27 | 476 | 187[2] |
Note: Permeability values can vary depending on membrane preparation, measurement conditions, and physical aging. The data presented here are representative values from various sources.
Table 2: Ideal Gas Selectivity (α = Pₐ/Pₑ)
| Polymer | O₂/N₂ | CO₂/N₂ | CO₂/CH₄ | He/N₂ | H₂/N₂ |
| PIM-1 | 2.24 | 10.69 | 5.64 | 4.83 | 4.66 |
| 6FDA-durene | 3.85 | 19.90 | 28.38 | 7.11 | 9.95 |
| Polysulfone (PSF) | 5.20 | 19.20 | 17.14 | 55.60 | 107.60 |
| Teflon™ AF 2400 | 2.05[1] | 4.87 | 2.53 | 5.51 | 8.97 |
| Hyflon® AD60X | 2.89 | 8.42 | 11.85 | 12.53 | 4.92 |
Experimental Protocols
The data presented in this guide are typically obtained using the constant-volume, variable-pressure method , also known as the time-lag method . This is a widely accepted technique for characterizing the gas transport properties of dense polymer membranes.
Objective: To determine the permeability (P), diffusivity (D), and solubility (S) coefficients of a gas in a polymer membrane.
Apparatus:
-
A gas permeation cell that holds the membrane and separates a high-pressure upstream volume from a low-pressure downstream volume.
-
High-pressure gas cylinders with regulators.
-
Pressure transducers for both upstream and downstream volumes.
-
A vacuum pump to evacuate the system.
-
A constant temperature chamber or bath to control the experimental temperature.
-
Data acquisition system to record pressure changes over time.
Procedure:
-
Membrane Preparation and Mounting:
-
A dense, defect-free membrane of the polymer is cast from a solution and dried thoroughly to remove any residual solvent.
-
The thickness of the membrane (l) is measured accurately at several points.
-
The membrane is mounted in the permeation cell, ensuring a gas-tight seal. The area of the membrane (A) exposed to the gas is known.
-
-
System Evacuation:
-
The entire system, including the upstream and downstream volumes, is evacuated to a high vacuum (typically < 10⁻³ cmHg) to remove any adsorbed gases from the membrane and the cell walls.
-
-
Permeation Measurement:
-
The downstream volume is isolated, and the test gas is introduced into the upstream volume at a constant high pressure (p₂).
-
The pressure in the downstream volume (p₁) is monitored as a function of time (t). Initially, there is a transient period (the "time lag") before a steady rate of pressure increase is observed.
-
-
Data Analysis:
-
A plot of the downstream pressure (p₁) versus time (t) is generated.
-
The permeability coefficient (P) is calculated from the steady-state slope (dp₁/dt) of the pressure-time curve using the following equation: P = (V₁ * l) / (A * R * T * p₂) * (dp₁/dt) where:
-
V₁ is the downstream volume.
-
l is the membrane thickness.
-
A is the membrane area.
-
R is the ideal gas constant.
-
T is the absolute temperature.
-
p₂ is the upstream pressure.
-
-
The time lag (θ) is determined by extrapolating the linear, steady-state portion of the pressure-time plot back to the time axis.
-
The diffusion coefficient (D) is calculated from the time lag using the relationship: D = l² / (6 * θ)
-
The solubility coefficient (S) can then be determined from the relationship: S = P / D
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of a typical gas permeability experiment using the constant-volume, variable-pressure method.
This guide serves as a foundational resource for understanding and comparing the gas separation performance of high-permeability glassy polymer membranes. The provided data and experimental protocols can aid researchers in selecting appropriate materials and methodologies for their specific applications.
References
A Comparative Guide to the Biocompatibility of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) and Alternative Polymers for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of a biocompatible polymer is a critical step in the design and development of medical devices and drug delivery systems. This guide provides a comparative overview of the biocompatibility of poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) and other commonly used biodegradable polymers: Poly(lactic-co-glycolic acid) (PLGA), Polycaprolactone (PCL), and Polyethylene glycol (PEG).
An Important Note on Poly(this compound) (PHFIPA):
Comprehensive biocompatibility studies specifically on PHFIPA are not widely available in publicly accessible literature. While polyacrylates, in general, have found use in biomedical applications and are often biocompatible, the specific biocompatibility profile of a polymer is highly dependent on its monomer, molecular weight, and any residual initiators or catalysts. Some studies have raised concerns about the potential cytotoxicity of certain per- and polyfluoroalkyl substances (PFAS), a broad class of chemicals that includes fluorinated acrylates.[1][2][3] Therefore, any consideration of PHFIPA for biomedical applications would necessitate rigorous, material-specific biocompatibility testing.
Comparison of Biocompatibility Data
The following table summarizes the available biocompatibility information for PHFIPA's alternatives.
| Biocompatibility Parameter | Poly(lactic-co-glycolic acid) (PLGA) | Polycaprolactone (PCL) | Polyethylene glycol (PEG) | Poly(this compound) (PHFIPA) |
| Cytotoxicity | Generally low cytotoxicity.[4][5] | Considered non-cytotoxic.[6] | Exhibits very low to no toxicity.[7][8] | Data not readily available. |
| Hemocompatibility | Generally considered hemocompatible.[9] | Good hemocompatibility.[10] | Known for its excellent blood compatibility and ability to reduce protein adhesion.[11][12] | Data not readily available. |
| In Vivo Biocompatibility | Well-established biocompatibility and biodegradability, approved by the FDA for various applications.[13][14] | Demonstrates good biocompatibility and bioresorbability in vivo.[6][15] | Widely used in FDA-approved applications due to its high biocompatibility.[7][8][12] | Data not readily available. |
| Biodegradation Products | Lactic acid and glycolic acid, which are metabolized by the body.[5] | Degrades via hydrolysis of ester linkages, with degradation products resorbed by the body.[15] | Not biodegradable, but its high water solubility allows for clearance from the body.[7][8] | Data not readily available. |
Experimental Protocols for Biocompatibility Assessment
The following are standardized protocols for key biocompatibility assays.
Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Human cell lines (e.g., fibroblasts, endothelial cells) are cultured in appropriate media.
-
Material Extraction: The test polymer is incubated in cell culture medium for a defined period (e.g., 24-72 hours) to create an extract.
-
Cell Exposure: The cultured cells are exposed to different concentrations of the material extract.
-
MTT Addition: After the exposure period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Incubation: The cells are incubated to allow for the metabolic conversion of MTT into formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a spectrophotometer. The intensity of the color is proportional to the number of viable cells.
Hemolysis Assay
-
Blood Collection: Fresh human blood is collected with an anticoagulant.
-
Material Incubation: The test polymer is incubated with a diluted blood solution at physiological temperature.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant due to red blood cell lysis is measured spectrophotometrically.
-
Calculation: The percentage of hemolysis is calculated relative to positive (water) and negative (saline) controls.
In Vivo Implantation Study
-
Animal Model: A suitable animal model (e.g., rat, rabbit) is selected.
-
Implantation: The sterile test polymer is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Observation Period: The animals are observed for a predetermined period for any signs of adverse reactions.
-
Histopathological Analysis: After the observation period, the implantation site and surrounding tissues are explanted, fixed, sectioned, and stained for microscopic examination to assess the local tissue response, including inflammation, fibrosis, and tissue integration.
Visualizing Experimental Workflows and Decision Making
The following diagrams illustrate a typical workflow for biocompatibility assessment and a decision-making process for polymer selection.
Caption: Experimental workflow for assessing polymer biocompatibility.
Caption: Decision-making flowchart for biocompatible polymer selection.
References
- 1. Comparative cytotoxicity of seven per- and polyfluoroalkyl substances (PFAS) in six human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity of six per- and polyfluoroalkyl substances (PFAS) in human immune cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLGA-Based Nanoparticles as Cancer Drug Delivery Systems [journal.waocp.org]
- 5. Application of PLGA as a Biodegradable and Biocompatible Polymer for Pulmonary Delivery of Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Analysis of the Biocompatibility, Cytotoxicity, and Bone Conductivity of Polycaprolactone: An In Vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.universci.com [pubs.universci.com]
- 8. pubs.universci.com [pubs.universci.com]
- 9. PLGA-Based Nanoplatforms in Drug Delivery for Inhibition and Destruction of Microbial Biofilm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biocompatibility Assessment of Polycaprolactone/Polylactic Acid/Zinc Oxide Nanoparticle Composites Under In Vivo Conditions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hydromer.com [hydromer.com]
- 12. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Applications of PLGA in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nbinno.com [nbinno.com]
Dielectric Constant of Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dielectric constant is a critical parameter in the design and application of polymeric materials in advanced electronics, telecommunications, and medical devices. Poly(1,1,1,3,3,3-Hexafluoroisopropyl acrylate) (PHFIPA) is a fluorinated polymer with potential for applications requiring low dielectric constants and high thermal stability. This guide provides a comparative analysis of the dielectric properties of materials similar to PHFIPA and details the experimental protocols for their measurement.
Comparative Dielectric Constant Data
The following table provides a comparison of the dielectric constants of various fluoropolymers, offering a landscape of the expected dielectric performance of fluorinated polymers like PHFIPA. Fluoropolymers, in general, are recognized for their low dielectric constants, making them suitable for high-frequency applications.[2][3]
| Polymer | Common Abbreviation | Dielectric Constant | Frequency |
| Amorphous Fluoropolymer (Teflon™ AF 1600) | AF 1600 | 1.93 | 1 MHz - 10 GHz |
| Amorphous Fluoropolymer (Teflon™ AF 2400) | AF 2400 | 1.90 | 1 MHz - 10 GHz |
| Polytetrafluoroethylene | PTFE | 2.1 | 5 Hz - 10 GHz |
| Fluorinated Ethylene Propylene | FEP | 2.1 | - |
| Perfluoroalkoxy Alkane | PFA | 2.1 | - |
| Polyvinylidene Fluoride | PVDF | >2.1 (Relatively High) | - |
Experimental Protocol: Broadband Dielectric Spectroscopy (BDS)
Broadband Dielectric Spectroscopy is a powerful technique for characterizing the dielectric properties of polymers over a wide range of frequencies.[4] It measures the complex permittivity of a material as a function of frequency, from which the dielectric constant can be determined.
Objective: To determine the dielectric constant of a thin polymer film as a function of frequency.
Materials and Equipment:
-
Polymer thin film sample (e.g., PHFIPA)
-
Dielectric spectrometer
-
Sample holder with parallel plate electrodes
-
Temperature control system
-
Nitrogen gas supply (for controlled atmosphere)
-
Computer with data acquisition and analysis software
Procedure:
-
Sample Preparation: A thin film of the polymer is prepared, typically by spin-coating or solution casting onto a conductive substrate which will act as the bottom electrode. The thickness of the film should be precisely measured. A top electrode of a known area is then deposited onto the polymer film, often by sputtering or evaporation of a conductive metal (e.g., gold, aluminum).
-
Sample Mounting: The prepared sample is mounted in the dielectric spectrometer's sample holder, ensuring good electrical contact between the electrodes and the measurement terminals.
-
Environmental Control: The sample chamber is purged with dry nitrogen gas to provide an inert atmosphere and prevent moisture absorption, which can significantly affect the dielectric measurements. The temperature is set to the desired value and allowed to stabilize.
-
Frequency Sweep: The dielectric spectrometer applies a sinusoidal voltage of a specific frequency to the sample and measures the resulting current and the phase shift between the voltage and current. This measurement is repeated across a wide range of frequencies (e.g., from millihertz to gigahertz).
-
Data Acquisition: The instrument's software records the complex capacitance or impedance at each frequency.
-
Data Analysis: The real part of the complex permittivity (ε'), which represents the dielectric constant, is calculated from the measured capacitance (C), the vacuum permittivity (ε₀), the electrode area (A), and the film thickness (d) using the formula: ε' = (C * d) / (ε₀ * A).
Experimental Workflow
References
Safety Operating Guide
Proper Disposal of 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized chemicals like 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) are paramount. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to ensure laboratory safety and compliance with regulations.
Immediate Safety and Handling Precautions:
Before handling 1,1,1,3,3,3-Hexafluoroisopropyl acrylate, it is crucial to be aware of its hazards. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Additionally, it is toxic to aquatic life with long-lasting effects.[1] Always handle this chemical in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1][3] Keep it away from heat, sparks, open flames, and hot surfaces.[1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Methodology for Spill Containment and Cleanup:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools and explosion-proof equipment during cleanup.[1][3]
-
Contain the Spill: Use an inert absorbent material like sand, silica (B1680970) gel, or a universal binder to soak up the spilled liquid.[3]
-
Collect and Store Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[1][3]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water once the bulk of the material has been removed.
-
Personal Decontamination: Remove and wash any contaminated clothing before reuse.[1][3] If skin or eye contact occurs, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[1][3]
Disposal Procedure
Proper disposal of this compound waste is critical. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must adhere to local, regional, and national regulations for its disposal.[3]
Step-by-Step Disposal Plan:
-
Waste Classification: Characterize the waste material. This compound is a flammable and hazardous substance.
-
Containerization: Ensure the waste is stored in a compatible, tightly sealed, and clearly labeled container.
-
Engage a Licensed Disposal Company: The disposal of this chemical must be handled by an approved and licensed waste disposal plant.[3] Do not attempt to dispose of it through standard laboratory drains or as regular trash.
-
Documentation: Maintain all necessary records of the disposal process, including manifests and certificates of destruction, as required by your institution and local regulations.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 2160-89-6 |
| Molecular Formula | C₆H₄F₆O₂ |
| Molecular Weight | 222.09 g/mol |
| Density | 1.33 g/mL at 25 °C |
| Flash Point | 10 °C (50 °F) - closed cup[2] |
| Boiling Point | 42 °C at 140 mmHg |
| Vapor Pressure | 1.22 psi at 20 °C |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1,1,1,3,3,3-Hexafluoroisopropyl Acrylate
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate (B77674) (HFIPA). This document provides immediate, essential safety protocols and logistical information to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of 1,1,1,3,3,3-Hexafluoroisopropyl acrylate is fundamental to safe handling. This volatile and flammable compound requires stringent safety measures to mitigate risks.
| Property | Value |
| CAS Number | 2160-89-6 |
| Molecular Formula | C₆H₄F₆O₂ |
| Molecular Weight | 222.09 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 42°C at 140 mmHg |
| Flash Point | 10°C (50°F) - closed cup[1] |
| Density | 1.33 g/mL at 25°C[1] |
| Vapor Pressure | 1.22 psi (84.1 kPa) at 20°C[1][2] |
Hazard Identification and Personal Protective Equipment (PPE)
HFIPA is classified as a hazardous substance with multiple risk factors. Appropriate PPE is mandatory to prevent exposure.
Hazard Summary:
-
Flammability: Highly flammable liquid and vapor.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Hazardous to the Aquatic Environment (Chronic): Toxic to aquatic life with long-lasting effects.
Recommended Personal Protective Equipment
The following table outlines the minimum required PPE for handling HFIPA.
| PPE Category | Specification |
| Respiratory Protection | Air-purifying respirator with organic vapor cartridges (black label). A full-face respirator is recommended for splash protection. |
| Eye Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemical-resistant gloves. Due to the lack of specific breakthrough time data for HFIPA, it is recommended to use gloves rated for protection against halogenated organic compounds. Double gloving is advised. |
| Body Protection | Flame-resistant lab coat, chemical-resistant apron, and closed-toe shoes. |
Occupational Exposure Limits (OELs) for Similar Acrylates
While a specific OEL for HFIPA has not been established, the OELs for other acrylate compounds provide a reference for risk assessment and control.
| Compound | NIOSH REL (TWA) | OSHA PEL (TWA) |
| Ethyl Acrylate | Not Available | 5 ppm (20 mg/m³) |
| Methyl Acrylate | 10 ppm (35 mg/m³) | 10 ppm (35 mg/m³) |
| Butyl Acrylate | 10 ppm (55 mg/m³) | Not Available |
Operational Plan for Safe Handling
A systematic approach to handling HFIPA is crucial for minimizing exposure and ensuring laboratory safety.
Preparation and Engineering Controls
-
Ventilation: All work with HFIPA must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical, carbon dioxide) are readily accessible.
-
Spill Kit: A spill kit containing absorbent materials for flammable liquids and appropriate PPE should be available in the immediate work area.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, don all required PPE as specified in the table above.
-
Chemical Transfer: Use a syringe or a cannula for transferring HFIPA to minimize vapor release. Avoid pouring.
-
Reaction Setup: Conduct all reactions in a closed system whenever possible.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the escape of flammable vapors.
-
Post-Reaction: After the procedure is complete, decontaminate all equipment that has come into contact with HFIPA.
Doffing PPE
-
Gloves: Remove the outer pair of gloves first, turning them inside out.
-
Face and Eye Protection: Remove the face shield and then the goggles.
-
Lab Coat and Apron: Remove the lab coat and apron, turning them away from the body.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Washing: Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of HFIPA and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Halogenated Waste: All liquid waste containing HFIPA must be collected in a designated, labeled, and sealed container for halogenated organic waste.[3]
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and pipette tips, should be collected in a separate, clearly labeled container for solid hazardous waste.
Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of HFIPA down the drain.
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small and you are trained to handle it, use a spill kit for flammable liquids, wearing appropriate PPE. For large spills, contact your institution's EHS office immediately. |
| Fire | If the fire is small and you are trained to use a fire extinguisher, extinguish the fire. For larger fires, evacuate the area and activate the fire alarm. |
Experimental Protocols and Visualizations
To further enhance safety and operational clarity, the following resources are provided.
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling HFIPA. The following diagram illustrates the decision-making process for selecting the correct level of protection.
Caption: Logical workflow for PPE selection when handling HFIPA.
This comprehensive guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most detailed and up-to-date information. By adhering to these guidelines, researchers can minimize risks and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


